Product packaging for 4-Methoxytryptamine hydrochloride(Cat. No.:CAS No. 26579-75-9)

4-Methoxytryptamine hydrochloride

Cat. No.: B3050521
CAS No.: 26579-75-9
M. Wt: 226.7 g/mol
InChI Key: ITEWSUFLHSFXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxytryptamine hydrochloride is a substituted tryptamine derivative of significant interest in medicinal chemistry and neuropharmacology research . This compound is characterized by a methoxy group at the 4-position of the indole ring, a key structural feature that influences its pharmacological profile and receptor binding affinity . Research on 4-Methoxytryptamine primarily focuses on its role as a serotonergic agent. It is a potent full agonist at the serotonin 5-HT2A receptor, a primary target for many compounds that affect sensory perception, making it a valuable chemical tool for studying the serotonin system and its role in various neurological processes . Its structural relationship to the endogenous neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and other psychoactive tryptamines, such as psilocin (4-HO-DMT), positions it as a key compound for investigating structure-activity relationships (SAR) within this chemical class . Researchers utilize this high-purity compound in preclinical studies to explore receptor mechanisms and signaling pathways. Attention: This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B3050521 4-Methoxytryptamine hydrochloride CAS No. 26579-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWSUFLHSFXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949426
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26579-75-9, 74217-56-4
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxytryptamine hydrochloride synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of 4-Methoxytryptamine Hydrochloride

Introduction

4-Methoxytryptamine (4-MeO-TMT), also known as 3-(2-aminoethyl)-4-methoxyindole, is a substituted tryptamine derivative.[1] As a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), it and other substituted tryptamines are of significant interest in medicinal chemistry and pharmacology for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The document details established synthetic routes, experimental protocols, and purification methodologies.

Synthetic Routes for 4-Methoxytryptamine

The synthesis of 4-Methoxytryptamine can be accomplished through several established routes, primarily involving the modification of indole precursors.

Methylation of 4-Hydroxytryptamine

A prevalent and direct method for synthesizing 4-Methoxytryptamine involves the methylation of a 4-hydroxytryptamine (psilocin) derivative.[1] This reaction is typically carried out by treating 4-hydroxytryptamine with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.[1] The resulting free base is then converted to its hydrochloride salt to enhance stability and solubility.[1] Optimization of reaction conditions, including solvent choice, temperature, and reaction time, is crucial for achieving high yield and purity.[1]

Fischer Indole Synthesis

Another approach involves the Fischer indole synthesis, which allows for the construction of the indole ring system itself.[1] This method utilizes a suitably substituted phenylhydrazine and an aldehyde or ketone to form the indole structure with the desired methoxy group at the 4-position.[1] While a versatile method for creating substituted indoles, it can be a more complex route compared to the direct methylation of a pre-existing tryptamine.

Reduction of 4-Methoxy-3-(2-nitroethyl)indole

A common strategy in tryptamine synthesis involves the Henry reaction between an indole and nitroethane, followed by reduction of the resulting nitroalkene. In this case, 4-methoxyindole can be reacted with nitromethane to form 4-methoxy-3-(2-nitroethyl)indole, which is then reduced to 4-Methoxytryptamine using a reducing agent like lithium aluminum hydride (LiAlH₄).

Purification of this compound

The purification of the final product is a critical step to ensure high purity for research and development purposes.

Recrystallization

Recrystallization is a common technique used to purify solid compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration.

Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the crude mixture will travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For tryptamines, a common mobile phase system is a mixture of dichloromethane, methanol, and sometimes a small amount of triethylamine.[2]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of methoxylated tryptamines. Specific yields and purity for this compound can vary based on the chosen synthetic route and optimization of reaction conditions.

ParameterValueSynthesis RouteSource
Yield 89%Synthesis of 5-Methoxytryptamine[2]
Yield 84%Synthesis of 5-Methoxytryptamine[2]
Purity >97.5%Purification of 5-MeO-DMT via column chromatography[3][4]
Purity >99.5%Purification of 5-MeO-DMT via salt formation[3]
Melting Point 122-125°C5-Methoxytryptamine[2]

Note: Data for 5-Methoxytryptamine is provided as a close structural analog to illustrate expected values.

Experimental Protocols

Synthesis of 4-Methoxytryptamine via Methylation of 4-Hydroxytryptamine (General Protocol)

This protocol describes a general method for the methylation of 4-hydroxytryptamine.

Materials:

  • 4-Hydroxytryptamine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetone or another suitable solvent

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ether)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxytryptamine in the chosen anhydrous solvent.

  • Add the base (e.g., potassium carbonate) to the solution and stir the suspension.

  • Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the solid base.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Methoxytryptamine free base.

Purification and Salt Formation

Procedure:

  • The crude free base can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Dissolve the purified 4-Methoxytryptamine free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in a solvent to the stirred solution until the pH is acidic.

  • The this compound salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified product.

Visualizations

Synthesis_Purification_Workflow Start Starting Materials: 4-Hydroxytryptamine Methylating Agent Base Reaction Methylation Reaction Start->Reaction Reactants Workup Reaction Workup: Filtration Solvent Evaporation Reaction->Workup Product Mixture CrudeProduct Crude 4-Methoxytryptamine (Free Base) Workup->CrudeProduct Purification Purification: Column Chromatography CrudeProduct->Purification PureBase Pure 4-Methoxytryptamine (Free Base) Purification->PureBase SaltFormation Salt Formation: Addition of HCl PureBase->SaltFormation FinalProduct 4-Methoxytryptamine HCl (Pure Product) SaltFormation->FinalProduct Precipitation & Filtration

Caption: Workflow for the synthesis and purification of 4-Methoxytryptamine HCl.

References

An In-depth Technical Guide on the Chemical Properties and Structure of 4-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine (4-MeO-T), also known by its developmental code name PAL-548, is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.[1][2] As a member of the 4-hydroxytryptamine family, it is the O-methylated derivative of 4-hydroxytryptamine (4-HT).[2] This compound is of significant interest to the scientific community for its potent activity as a serotonin receptor modulator, particularly at the 5-HT₂A receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to 4-Methoxytryptamine hydrochloride.

Chemical Structure and Identification

4-Methoxytryptamine is characterized by a methoxy group (-OCH₃) at the 4-position of the indole ring of the tryptamine backbone.[1] The hydrochloride salt form enhances its stability and solubility, making it more suitable for research applications.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
IUPAC Name 2-(4-methoxy-1H-indol-3-yl)ethan-1-aminium chloride[2]
Synonyms 4-Methoxy-T; 4-MeO-T; PAL-548[2]
Molecular Formula C₁₁H₁₅ClN₂O
Molar Mass 190.246 g·mol⁻¹ (freebase)[2]
CAS Number 3610-35-3 (freebase)[2][3][4]
Appearance Crystalline solid[5]
SMILES COC1=CC=CC2=C1C(=CN2)CCN[2]
InChI InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3[2]

Pharmacology

4-Methoxytryptamine's pharmacological profile is primarily defined by its interaction with serotonin (5-HT) receptors.[1] It is a potent full agonist at the 5-HT₂A receptor, which is believed to mediate the psychedelic effects of tryptamines.[1][2]

Receptor Binding and Functional Activity
ReceptorActivityValueReference
5-HT₂A Full AgonistEC₅₀ = 9.02 nM, Eₘₐₓ = 108%[1][2]
5-HT₁A AgonistData not available[1]
Serotonin Transporter (SERT) Reuptake InhibitorIC₅₀ = 4,114 nM[2]
Norepinephrine Transporter (NET) Releasing AgentEC₅₀ > 10,000 nM[2]
Dopamine Transporter (DAT) Releasing AgentEC₅₀ > 10,000 nM[2]
Signaling Pathways

Activation of the 5-HT₂A receptor, a G-protein-coupled receptor (GPCR), by 4-Methoxytryptamine initiates a cascade of intracellular signaling events.[1] This primarily involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various downstream cellular responses.

signaling_pathway Simplified 5-HT2A Receptor Signaling Pathway 4-MeO-T 4-Methoxytryptamine Hydrochloride 5HT2A 5-HT2A Receptor 4-MeO-T->5HT2A Binds & Activates Gq_G11 Gq/11 Protein 5HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling pathway.

Synthesis and Experimental Protocols

The synthesis of 4-Methoxytryptamine typically involves the methylation of a 4-hydroxytryptamine derivative.[1] The resulting free base is then converted to its hydrochloride salt.

General Synthesis Workflow

synthesis_workflow Start 4-Hydroxytryptamine Derivative Methylation Methylation (e.g., Methyl Iodide, Base) Start->Methylation Freebase 4-Methoxytryptamine (Freebase) Methylation->Freebase Salt_Formation Salt Formation (Hydrochloric Acid) Freebase->Salt_Formation Product 4-Methoxytryptamine Hydrochloride Salt_Formation->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General synthesis workflow for 4-Methoxytryptamine HCl.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common organic synthesis methodologies.

Materials:

  • 4-Hydroxytryptamine

  • Methyl iodide

  • Potassium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Hydrochloric acid (in a suitable solvent like isopropanol or ether)

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Methylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxytryptamine in the chosen anhydrous solvent.

  • Add a slight excess of the base (e.g., potassium carbonate).

  • Slowly add a stoichiometric equivalent of methyl iodide to the stirring mixture at room temperature.

  • Allow the reaction to stir for several hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude 4-Methoxytryptamine freebase.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent dropwise while stirring until precipitation is complete.

  • Purification: Collect the precipitated this compound by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Dry the final product under vacuum.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data
TechniqueExpected FeaturesReference
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1250 (C-O stretch of methoxy group)[1]
¹H NMR Signals corresponding to aromatic protons on the indole ring, ethylamine sidechain protons, and a singlet for the methoxy group protons.[6][7]
¹³C NMR Resonances for the indole ring carbons, ethylamine sidechain carbons, and the methoxy carbon.[8]
Mass Spec (MS) A molecular ion peak corresponding to the mass of the freebase (190.246 m/z).[9]
UV-Vis (nm) A maximum absorbance (λₘₐₓ) characteristic of the indole chromophore. The related 4-methoxy MiPT hydrochloride has a λₘₐₓ of 221 nm.[1]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Purpose: Purity assessment and quantification.[1]

  • Typical Method: Reverse-phase HPLC using a C18 column is common.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Detection: Photodiode Array (PDA) or UV detector set at the λₘₐₓ of the compound.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: Identification and confirmation of structure.

  • Note: Derivatization may be necessary to improve the volatility and thermal stability of the amine.

  • Analysis: The mass spectrum will show a characteristic fragmentation pattern that can be compared to reference spectra for identification.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid dust formation.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] It may be air-sensitive and should be stored under an inert atmosphere.[11] For long-term stability, refrigeration is recommended.[11]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[11]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[11]

    • Inhalation: Move to fresh air.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Conclusion

This compound is a valuable research chemical with potent and specific activity at serotonin receptors. Understanding its chemical properties, structure, and pharmacological profile is crucial for its application in neuroscience and drug development. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and safe handling of this compound. Further research into its detailed signaling pathways and in vivo effects will continue to elucidate its potential as a pharmacological tool.

References

Unraveling the Neuropharmacology of 4-Methoxytryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-Methoxytryptamine hydrochloride (4-MeO-TMT) within the brain. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological data, details receptor interaction profiles, and elucidates the associated downstream signaling cascades.

Executive Summary

4-Methoxytryptamine is a tryptamine derivative that exerts its primary effects in the brain through interactions with the serotonergic system. Structurally related to the endogenous neurotransmitter serotonin, its defining feature is a methoxy group at the 4-position of the indole ring, which dictates its receptor binding affinity and functional activity. The principal mechanism of action is potent agonism at the serotonin 5-HT₂ₐ receptor, a key target for classic psychedelic compounds. It also demonstrates affinity for other serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂𝒸, which modulate the primary effects. This guide will explore the quantitative pharmacology, signaling pathways, and experimental basis for our understanding of this compound.

Core Mechanism of Action: Serotonergic Modulation

The pharmacological profile of 4-MeO-TMT is dominated by its activity at serotonin receptors. Unlike some tryptamines, it is inactive as a releasing agent for monoamines such as serotonin, norepinephrine, or dopamine, and it is a very weak serotonin reuptake inhibitor.[1] Its effects are therefore primarily a result of direct receptor agonism.

Receptor Binding and Functional Activity

4-MeO-TMT binds to several serotonin receptor subtypes, with its most significant activity centered on the 5-HT₂ family. The compound is a potent and full agonist at the 5-HT₂ₐ receptor.[1][2] This interaction is considered the primary driver of the psychoactive effects associated with related tryptamine compounds.[3][4][5]

Table 1: Quantitative Pharmacological Data for 4-Methoxytryptamine and Related Analogs

CompoundTargetAssay TypeValueUnitReference
4-Methoxytryptamine 5-HT₂ₐFunctional Activity (Agonism)EC₅₀ = 9.02nM[1][2]
4-Methoxytryptamine 5-HT₂ₐFunctional Activity (Agonism)Eₘₐₓ = 108%% (vs 5-HT)[1][2]
4-Methoxytryptamine Serotonin Transporter (SERT)Reuptake InhibitionIC₅₀ = 4,114nM[1]
4-Methoxytryptamine Monoamine Release (DA, NE, 5-HT)Functional ActivityEC₅₀ > 10,000nM[1]
4-MeO-DMT 5-HT₁ₐBinding AffinityKᵢ = 235nM[6][7]
4-MeO-DMT 5-HT₂ₐBinding AffinityKᵢ = 68 - 1,300nM[6][7]
4-MeO-DMT 5-HT₂𝒸Binding AffinityKᵢ = 340nM[6][7]

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal efficacy. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Downstream Signaling Pathways

The activation of serotonin receptors by 4-MeO-TMT initiates a cascade of intracellular signaling events. The specific pathways are dependent on the receptor subtype and the G-protein to which it couples.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is canonically coupled to the Gαq/11 family of G-proteins.[8] Agonist binding by 4-MeO-TMT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to the excitatory effects mediated by 5-HT₂ₐ receptors.[8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4_MeO_TMT 4-Methoxytryptamine 5HT2A_R 5-HT₂ₐ Receptor 4_MeO_TMT->5HT2A_R Binds Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PIP2 PIP₂ PIP2->PLC Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Cellular Responses Ca_Release->Downstream_Effects PKC->Downstream_Effects

Figure 1: 5-HT₂ₐ receptor Gq-coupled signaling cascade activated by 4-Methoxytryptamine.

5-HT₁ₐ and 5-HT₂𝒸 Receptor Signaling

Activation of 5-HT₁ₐ and 5-HT₂𝒸 receptors contributes to the overall pharmacological effect. 5-HT₁ₐ receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway generally has an inhibitory or modulatory effect on neuronal activity. It has been noted that 5-HT₁ₐ receptor activation can buffer the effects of 5-HT₂ₐ activation, such as attenuating the head-twitch response in rodents.[9][10]

5-HT₂𝒸 receptors, like 5-HT₂ₐ receptors, are coupled to the Gαq/11 pathway, suggesting a potential for synergistic excitatory effects, although the specific contribution of 4-MeO-TMT at this receptor requires further characterization.

Experimental Protocols

The characterization of 4-Methoxytryptamine's mechanism of action relies on a suite of established in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Preparation : Cell membranes are prepared from cells engineered to express a high density of the target receptor (e.g., 5-HT₂ₐ).

  • Competition Binding : A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the cell membranes.

  • Incubation : Various concentrations of the unlabeled test compound (4-MeO-TMT) are added to compete with the radioligand for binding sites.

  • Separation : The reaction is incubated to equilibrium, after which bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis : The data are used to generate a competition curve, from which the IC₅₀ (concentration of test drug that displaces 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Membranes with Target Receptors D Incubate Membranes, Radioligand, & Test Compound A->D B Radioligand ([³H]L) B->D C Test Compound (4-MeO-TMT) C->D E Separate Bound from Free (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Generate Competition Curve (IC₅₀) F->G H Calculate Affinity (Kᵢ) G->H

Figure 2: General workflow for a radioligand receptor binding assay.

Functional Assays: Inositol Phosphate (IP-1) Accumulation

This assay measures the functional consequence of Gq-coupled receptor activation by quantifying a downstream second messenger.

  • Cell Culture : Cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are cultured in microplates.

  • Stimulation : The cells are stimulated with varying concentrations of the agonist (4-MeO-TMT).

  • Lysis : After incubation, the cells are lysed to release intracellular components.

  • Detection : The accumulated IP-1 (a stable downstream metabolite of IP₃) is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Analysis : A dose-response curve is generated, allowing for the determination of the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).[11]

Conclusion

The primary mechanism of action for this compound in the brain is as a potent, full agonist at the serotonin 5-HT₂ₐ receptor. This activity initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium and activation of protein kinase C. Its affinity for other serotonin receptors, such as 5-HT₁ₐ and 5-HT₂𝒸, likely provides a modulatory layer to its overall neuropharmacological profile. The data summarized herein provide a foundational understanding for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.

References

The Pharmacokinetic and Metabolic Profile of 4-Methoxytryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine (4-MeO-T), a member of the substituted tryptamine class, is a compound of interest in neuropharmacological research due to its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and other psychoactive tryptamines. An in-depth understanding of its pharmacokinetics (PK) and metabolism is crucial for evaluating its pharmacological activity, potential therapeutic applications, and safety profile. This technical guide provides a comprehensive overview of the available knowledge on the absorption, distribution, metabolism, and excretion (ADME) of 4-Methoxytryptamine hydrochloride, drawing upon direct evidence where available and well-established metabolic pathways of structurally related tryptamine analogs.

Pharmacokinetics: A Lack of Direct Evidence and Reliance on Analogs

To date, specific quantitative pharmacokinetic parameters for this compound in humans or preclinical animal models have not been extensively reported in the scientific literature. Therefore, its pharmacokinetic profile is largely inferred from studies of structurally similar compounds, particularly other methoxy-substituted tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Absorption: The route of administration significantly influences the absorption of tryptamines. Oral administration of many tryptamines results in variable bioavailability due to first-pass metabolism in the liver. Other routes, such as subcutaneous or intraperitoneal injection, are often used in preclinical studies to achieve more consistent systemic exposure.

Distribution: Tryptamines, being lipophilic compounds, are generally expected to distribute widely throughout the body, including crossing the blood-brain barrier to exert effects on the central nervous system.

Metabolism and Excretion: Metabolism is the primary route of elimination for most tryptamines. The liver is the principal site of metabolism, where compounds undergo enzymatic transformations before being excreted, mainly in the urine.

The following table summarizes the key pharmacokinetic parameters. It is important to note that where specific data for this compound is unavailable, this is explicitly stated.

ParameterValueSpeciesRoute of AdministrationSource
Bioavailability Not Available---
Half-life (t½) Not Available---
Time to Maximum Concentration (Tmax) Not Available---
Maximum Concentration (Cmax) Not Available---
Volume of Distribution (Vd) Not Available---
Clearance (CL) Not Available---

Metabolism of this compound

The metabolism of 4-Methoxytryptamine is predicted to follow the well-established pathways for other methoxylated tryptamines, primarily involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 4-Methoxytryptamine, the key predicted Phase I metabolic pathways are:

  • O-demethylation: This is the principal metabolic pathway for methoxylated tryptamines. The methoxy group at the 4-position is removed, leading to the formation of the active metabolite, 4-hydroxytryptamine (4-HO-T). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.

  • Hydroxylation: Additional hydroxyl groups may be added to the indole ring, although this is generally a minor pathway for methoxy-substituted tryptamines compared to O-demethylation.

  • N-dealkylation: As 4-Methoxytryptamine is a primary amine, this pathway is not applicable. However, for N,N-dialkylated tryptamines, the removal of alkyl groups from the amine is a common metabolic step.

  • Oxidative deamination: The ethylamine side chain can be oxidized by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Key Phase II reactions for the metabolites of 4-Methoxytryptamine are predicted to include:

  • Glucuronidation: The hydroxyl group of 4-hydroxytryptamine can be conjugated with glucuronic acid.

  • Sulfation: The hydroxyl group can also be conjugated with a sulfate group.

The following table summarizes the expected metabolites of this compound.

MetaboliteMetabolic PathwayEnzyme(s) Involved (Predicted)
4-Hydroxytryptamine (4-HO-T) O-demethylationCYP2D6
4-Hydroxytryptamine-O-glucuronide GlucuronidationUGTs
4-Hydroxytryptamine-O-sulfate SulfationSULTs
Indole-3-acetaldehyde derivative Oxidative deaminationMAO
Indole-3-acetic acid derivative Oxidation of aldehydeALDH

Signaling Pathways

4-Methoxytryptamine and its primary active metabolite, 4-hydroxytryptamine, are known to interact with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic tryptamines. Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates intracellular signaling cascades.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-MeO-T 4-Methoxytryptamine 5HT2A_R 5-HT2A Receptor 4-MeO-T->5HT2A_R Binds and Activates Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by 4-Methoxytryptamine.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic evaluation of this compound are provided below. These are generalized protocols based on standard methodologies for tryptamine compounds and should be optimized for specific experimental conditions.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of 4-Methoxytryptamine and to determine its metabolic stability.

1. Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • In a microcentrifuge tube, pre-warm the phosphate buffer, HLM suspension (e.g., to a final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the this compound stock solution to the incubation mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., 2 volumes of ACN).

  • Include control incubations: a) without NADPH to assess non-enzymatic degradation, and b) without the test compound to identify any interfering peaks from the matrix.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent.

  • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reagents: - 4-MeO-T Stock - Human Liver Microsomes - NADPH Regenerating System - Buffer B Combine Reagents in Microcentrifuge Tube A->B C Initiate Reaction with 4-MeO-T B->C D Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile D->E F Centrifuge to Precipitate Proteins E->F G Evaporate Supernatant F->G H Reconstitute Residue G->H I Inject into LC-MS/MS H->I J Data Acquisition and Analysis: - Identify Metabolites - Determine Metabolic Stability I->J

Figure 2: Workflow for in vitro metabolism study of 4-Methoxytryptamine.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats or mice to determine the in vivo profile of 4-Methoxytryptamine.

1. Animals and Housing:

  • Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

  • Acclimate animals to the housing conditions for at least one week prior to the study.

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Dosing and Sample Collection:

  • Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline).

  • Administer the dose to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Urine and feces can also be collected using metabolic cages to assess excretion pathways.

3. Bioanalysis:

  • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of 4-Methoxytryptamine and its major predicted metabolite, 4-hydroxytryptamine, in plasma and other biological matrices.

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.

  • Extract the analytes from the plasma samples using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analyze the extracted samples using the validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution from the plasma concentration-time data.

In_Vivo_PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Animal Acclimation C Dose Administration (e.g., IV, PO) A->C B Dose Formulation B->C D Serial Blood Sampling at Pre-defined Time Points C->D E Plasma Preparation (Centrifugation) D->E F Sample Storage at -80°C E->F G Sample Extraction (e.g., Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Quantification of 4-MeO-T and Metabolites H->I J Pharmacokinetic Modeling and Parameter Calculation I->J

Figure 3: Workflow for an in vivo pharmacokinetic study of 4-Methoxytryptamine.

Conclusion

While direct and comprehensive pharmacokinetic and metabolic data for this compound are currently limited, a robust understanding can be inferred from the extensive research on structurally related tryptamines. The primary metabolic pathway is anticipated to be O-demethylation via CYP2D6 to the active metabolite 4-hydroxytryptamine, followed by Phase II conjugation. The experimental protocols provided herein offer a framework for researchers to generate specific data for 4-Methoxytryptamine, which is essential for a thorough evaluation of its pharmacological and toxicological properties. Further research is warranted to definitively characterize the ADME profile of this compound to support its potential development as a pharmacological tool or therapeutic agent.

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of 4-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of 4-Methoxytryptamine hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways associated with this compound.

Introduction to this compound

4-Methoxytryptamine, a tryptamine derivative, is a compound of significant interest in neuropharmacology due to its structural similarity to serotonin and other psychoactive tryptamines. As the hydrochloride salt, it is more stable and soluble, making it suitable for research applications. Understanding its interaction with various neurotransmitter receptors is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Receptor Binding Profile

Table 1: Serotonin Receptor Affinity and Functional Activity of 4-Methoxytryptamine

ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
5-HT1AData not availableAgonist[2]
5-HT2AData not availablePotent Full Agonist (EC50 = 9.02 nM, Emax = 108%)[3]
5-HT2CData not availableData not available
SERTIC50 = 4114 nMVery low-potency reuptake inhibitor[3]

Table 2: Other Receptor and Transporter Interactions

TargetBinding Affinity/Functional ActivityReference
Monoamine Releaser (Serotonin, Norepinephrine, Dopamine)Inactive (EC50 > 10,000 nM)[3]
Melatonin ReceptorsStructurally similar to melatonin, potential for interaction[2]

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound typically involves radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[4]

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., 4-Methoxytryptamine) for a specific receptor.

Objective: To determine the concentration of the unlabeled test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the Ki value can be calculated.

Materials:

  • Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., rat brain cortex for 5-HT2A receptors).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A system to separate bound from free radioligand (e.g., a Brandel cell harvester or a 96-well plate harvester).

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.[5]

  • Assay Setup: In assay tubes or a 96-well plate, the following are added in a specific order:

    • Assay buffer

    • A range of concentrations of the unlabeled test compound (this compound).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The membrane preparation.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[5]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.[5]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Below is a generalized workflow for a radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (Tissue/Cells) Incubation Incubation (Reaching Equilibrium) Receptor_Source->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (4-Methoxytryptamine HCl) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Workflow of a Radioligand Binding Assay

Signaling Pathways

The functional effects of 4-Methoxytryptamine are mediated by the intracellular signaling cascades activated upon its binding to receptors. As a potent 5-HT2A agonist and a 5-HT1A agonist, its effects are primarily governed by the signaling pathways of these two receptors. It may also interact with melatonin receptors, the signaling of which is also described.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to a cascade of intracellular events.

G 4_MeO_T 4-Methoxytryptamine 5HT2A_R 5-HT2A Receptor 4_MeO_T->5HT2A_R Binds to Gq_11 Gq/11 Protein 5HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Ca_Release->Cellular_Response Modulates Enzyme Activity

5-HT2A Receptor Signaling Pathway

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is another important GPCR that couples to Gi/o proteins. Its activation generally leads to inhibitory effects on neuronal firing.

G 4_MeO_T 4-Methoxytryptamine 5HT1A_R 5-HT1A Receptor 4_MeO_T->5HT1A_R Binds to Gi_o Gi/o Protein 5HT1A_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channels Gi_o->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Reduced Phosphorylation of Targets GIRK->Neuronal_Inhibition K+ Efflux

5-HT1A Receptor Signaling Pathway

Melatonin Receptor Signaling Pathway

Given the structural similarity of 4-Methoxytryptamine to melatonin, it is plausible that it may interact with melatonin receptors (MT1 and MT2), which are also GPCRs coupled to Gi proteins.

G Ligand Melatonin-like Ligand (e.g., 4-Methoxytryptamine) MT1_R MT1 Receptor Ligand->MT1_R Binds to MT2_R MT2 Receptor Ligand->MT2_R Binds to Gi_MT1 Gi Protein MT1_R->Gi_MT1 Activates Gi_MT2 Gi Protein MT2_R->Gi_MT2 Activates AC_MT1 Adenylyl Cyclase Gi_MT1->AC_MT1 Inhibits AC_MT2 Adenylyl Cyclase Gi_MT2->AC_MT2 Inhibits cAMP_MT1 cAMP AC_MT1->cAMP_MT1 Decreases cAMP_MT2 cAMP AC_MT2->cAMP_MT2 Decreases Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) cAMP_MT1->Physiological_Effects cAMP_MT2->Physiological_Effects

Melatonin Receptor Signaling Pathway

Conclusion

This compound is a pharmacologically active compound with a primary mode of action as a potent agonist at the 5-HT2A serotonin receptor. It also exhibits agonist activity at the 5-HT1A receptor and has the potential to interact with melatonin receptors. Its low affinity for the serotonin transporter and lack of activity as a monoamine releaser further define its pharmacological profile. The methodologies described in this guide, particularly radioligand binding assays, are fundamental to further characterizing the full receptor binding profile of this and other novel compounds. The signaling pathways illustrated provide a framework for understanding the downstream cellular effects that mediate its physiological and potential psychoactive properties. Further research is warranted to obtain a complete quantitative binding profile and to fully elucidate its effects on a wider range of CNS targets.

References

In Vitro Pharmacological Effects of 4-Methoxytryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine hydrochloride (4-MeO-T), a substituted tryptamine, is a compound of significant interest in neuropharmacology due to its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and other psychoactive tryptamines. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its receptor binding affinity, functional activity, and the signaling pathways it modulates.

Core Pharmacological Profile

This compound's primary pharmacological activity is mediated through its interaction with serotonin receptors, with a notable potency at the 5-HT2A receptor. It also exhibits activity at other serotonin receptor subtypes and has been suggested to interact with melatonin receptors.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the in vitro pharmacological effects of this compound.

Table 1: Serotonin Receptor Functional Activity

ReceptorAssay TypeParameterValueReference
5-HT2ACalcium MobilizationEC509.02 nM[1]
Emax108%[1]
5-HT1AcAMP InhibitionEC50Not Available
EmaxNot Available

Table 2: Monoamine Transporter and Releaser Activity

TargetAssay TypeParameterValueReference
Serotonin Transporter (SERT)Reuptake InhibitionIC50>10,000 nM
Serotonin ReleaseMonoamine ReleaseEC50>10,000 nM
Dopamine ReleaseMonoamine ReleaseEC50>10,000 nM
Norepinephrine ReleaseMonoamine ReleaseEC50>10,000 nM

Table 3: Receptor Binding Affinities (Ki)

ReceptorKi (nM)
5-HT1ANot Available
5-HT1BNot Available
5-HT1DNot Available
5-HT2ANot Available
5-HT2BNot Available
5-HT2CNot Available
MT1 (Melatonin)Not Available
MT2 (Melatonin)Not Available

Signaling Pathways

This compound, as an agonist at serotonin receptors, initiates distinct intracellular signaling cascades.

  • 5-HT2A Receptor Activation (Gq-coupled): Activation of the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR), stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling pathways.

  • 5-HT1A Receptor Activation (Gi-coupled): Agonism at the 5-HT1A receptor, a Gi-protein coupled receptor, leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.

Mandatory Visualization: Signaling Pathways

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gq Protein 4-MeO-T 4-Methoxytryptamine 5-HT2A_R 5-HT2A Receptor 4-MeO-T->5-HT2A_R Gq_alpha Gαq 5-HT2A_R->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_ion Ca²⁺ ER->Ca2_ion releases Downstream Downstream Cellular Effects Ca2_ion->Downstream

5-HT2A Receptor Gq Signaling Pathway

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gi Protein 4-MeO-T 4-Methoxytryptamine 5-HT1A_R 5-HT1A Receptor 4-MeO-T->5-HT1A_R Gi_alpha Gαi 5-HT1A_R->Gi_alpha AC Adenylyl Cyclase (AC) Gi_alpha->AC inhibits G_beta_gamma Gβγ ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream Experimental_Workflow cluster_planning Phase 1: Assay Planning & Preparation cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Activity Assessment cluster_profiling Phase 4: Comprehensive Profiling A1 Select Target Receptors A2 Prepare Reagents & Cell Cultures A1->A2 B1 Radioligand Binding Assay A2->B1 C1 Calcium Mobilization Assay (Gq-coupled) A2->C1 C2 cAMP Assay (Gi/Gs-coupled) A2->C2 B2 Data Analysis (IC50 -> Ki) B1->B2 D1 Summarize Data in Tables B2->D1 C3 Data Analysis (EC50, Emax) C1->C3 C2->C3 C3->D1 D2 Visualize Signaling Pathways D1->D2 D3 Generate Technical Report D2->D3

References

The Neurochemical Profile of 4-Methoxytryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neurochemical effects of 4-Methoxytryptamine hydrochloride (4-MeO-T HCl). Structurally related to the endogenous neurotransmitter serotonin, 4-MeO-T HCl primarily functions as a potent full agonist at the serotonin 2A (5-HT2A) receptor. This document collates available quantitative data on its receptor interaction profile, functional activity, and effects on monoamine transporters. Detailed experimental methodologies for key assays are described, and its principal signaling pathway is visualized. Due to the limited availability of a complete binding profile for 4-MeO-T HCl, comparative data from structurally similar 4-substituted tryptamines are included to provide a broader context for its potential neuropharmacological effects.

Introduction

4-Methoxytryptamine (4-MeO-T) is a tryptamine derivative characterized by a methoxy group at the 4-position of the indole ring.[1] As a member of the substituted tryptamine class, its neurochemical properties are of significant interest to researchers exploring the structure-activity relationships of serotonergic compounds. This guide aims to provide a comprehensive overview of the current understanding of the neurochemical effects of this compound, with a focus on quantitative data and experimental protocols relevant to drug development and scientific research.

Receptor Interaction Profile

Table 1: Functional Activity and Transporter Interaction of 4-Methoxytryptamine

TargetAssay TypeValueUnitsReference
Human 5-HT2A Receptor Functional Agonism (Calcium Mobilization)EC₅₀ = 9.02nM[1]
Eₘₐₓ = 108% (relative to 5-HT)[1]
Serotonin Transporter (SERT) Reuptake InhibitionIC₅₀ = 4,114nM[1]
Monoamine Releasers
Serotonin (SERT)Monoamine ReleaseEC₅₀ > 10,000nM[1]
Dopamine (DAT)Monoamine ReleaseEC₅₀ > 10,000nM[1]
Norepinephrine (NET)Monoamine ReleaseEC₅₀ > 10,000nM[1]

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. IC₅₀: Half-maximal inhibitory concentration.

The data clearly indicates that 4-MeO-T is a potent and full agonist at the 5-HT2A receptor. In contrast, its interaction with the serotonin transporter is significantly weaker, suggesting a very low potency as a serotonin reuptake inhibitor. Furthermore, it is functionally inactive as a releasing agent for serotonin, dopamine, or norepinephrine at the concentrations tested.

Comparative Analysis with Other 4-Substituted Tryptamines

To contextualize the receptor binding profile of 4-MeO-T, it is useful to examine the affinities of structurally related 4-substituted tryptamines. The nature of the substituent at the 4-position significantly influences receptor affinity and selectivity. Generally, 4-hydroxy and 4-methoxy substitutions tend to confer high affinity for the 5-HT2A receptor.

Table 2: Comparative Binding Affinities (Ki, nM) of Selected 4-Substituted Tryptamines at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2CReference
Psilocin (4-HO-DMT)952140
4-HO-DET---
4-HO-DIPT---
4-AcO-DMT---

Studies on a range of 4-substituted tryptamines have shown that they generally exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 4-Methoxytryptamine initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-MeO-T 4-Methoxytryptamine 5-HT2A_R 5-HT2A Receptor 4-MeO-T->5-HT2A_R Binds to Gq Gq/11 Protein 5-HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Upon binding of 4-MeO-T to the 5-HT2A receptor, the Gq alpha subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Effects on Neurotransmitter Systems

Available data indicates that 4-Methoxytryptamine is not a monoamine releasing agent.[1] Studies using rat brain synaptosomes showed no significant release of serotonin, dopamine, or norepinephrine at concentrations up to 10,000 nM.[1] This distinguishes it from other classes of psychoactive compounds like amphetamines.

Furthermore, 4-MeO-T is a very weak serotonin reuptake inhibitor, with an IC₅₀ value of 4,114 nM.[1] This suggests that at pharmacologically relevant concentrations for 5-HT2A receptor activation, its effects on serotonin reuptake are likely negligible. The primary neurochemical effect of 4-MeO-T is therefore direct receptor agonism rather than modulation of neurotransmitter levels in the synapse.

Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism studies on 4-Methoxytryptamine are limited. However, based on the metabolism of other methoxylated tryptamines, it is anticipated that 4-MeO-T undergoes metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. Potential metabolic pathways include O-demethylation to form 4-hydroxytryptamine, and monoamine oxidase (MAO) catalyzed deamination of the ethylamine side chain. The specific CYP isozymes involved, such as CYP2D6 which is known to metabolize other tryptamines, have not been definitively identified for 4-MeO-T.

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to characterize the neurochemical profile of compounds like this compound.

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate all components at a specific temperature and duration Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Ketanserin for 5-HT2A) Radioligand->Incubation Test_Compound 4-MeO-T HCl (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Scintillation Counting to quantify bound radioactivity Washing->Scintillation Analysis Data Analysis: IC₅₀ determination and Cheng-Prusoff equation for Ki Scintillation->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (4-MeO-T HCl).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Gq-Mediated Calcium Mobilization Assay (for EC₅₀ and Eₘₐₓ determination)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture cells expressing the 5-HT2A receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of 4-MeO-T HCl Dye_Loading->Compound_Addition Fluorescence_Measurement Measure changes in fluorescence over time using a plate reader Compound_Addition->Fluorescence_Measurement Analysis Data Analysis: Concentration-response curve to determine EC₅₀ and Eₘₐₓ Fluorescence_Measurement->Analysis

Caption: Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., human 5-HT2A) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.

  • Compound Addition: Varying concentrations of the test compound (4-MeO-T HCl) are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity is measured over time.

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ values are calculated.

Conclusion

This compound is a potent and efficacious full agonist at the 5-HT2A receptor. Its neurochemical profile is characterized by this primary activity, with negligible interaction with monoamine transporters at pharmacologically relevant concentrations. The activation of the 5-HT2A receptor by 4-MeO-T initiates the canonical Gq/11 signaling cascade, leading to an increase in intracellular calcium. While a complete receptor binding profile and detailed in vivo studies are currently lacking, the available data provide a solid foundation for understanding its primary mechanism of action. Further research is warranted to fully elucidate its affinity for a broader range of CNS targets and to characterize its metabolic fate and pharmacokinetic properties. This information will be crucial for a comprehensive assessment of its potential pharmacological applications and for guiding future drug development efforts.

References

4-Methoxytryptamine Hydrochloride: An In-depth Technical Guide on its Function as a Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine hydrochloride (4-MeO-DMT HCl) is a tryptamine derivative that has garnered significant interest within the scientific community for its potent interaction with serotonin receptors. As a structural analog of the endogenous neurotransmitter serotonin, 4-MeO-DMT HCl serves as a valuable tool for investigating the intricate signaling pathways and physiological roles governed by the serotonergic system. This technical guide provides a comprehensive overview of 4-MeO-DMT HCl's pharmacological profile, focusing on its binding affinities, functional activities, and the downstream signaling cascades it initiates. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and drug development efforts.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound's interaction with various serotonin (5-HT) receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound for Human Serotonin Receptors

Receptor SubtypeKi (nM)RadioligandCell Line/TissueReference
5-HT2A Data not available
5-HT1A Data not available
5-HT2C Data not available

Table 2: Functional Activity (EC50, Emax) of this compound at Human Serotonin Receptors

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)Reference
5-HT2A Calcium Mobilization9.02[1]108[1][1]

EC50: Half-maximal effective concentration. Emax: Maximum efficacy relative to the endogenous agonist, serotonin.

Signaling Pathways

Activation of serotonin receptors by agonists like this compound initiates a cascade of intracellular signaling events. The 5-HT2A receptor, a Gq/11-coupled receptor, is a primary target of 4-MeO-DMT HCl. The canonical signaling pathway for the 5-HT2A receptor is depicted below.

Gq_Signaling_Pathway Agonist 4-MeO-DMT HCl Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Modulates Enzyme Activity PKC->Downstream Phosphorylates Target Proteins

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for common assays used to characterize serotonin receptor agonists.

Radioligand Binding Assay (for determining Ki)

This protocol describes a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

1. Materials:

  • Cell membranes expressing the target serotonin receptor subtype.
  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
  • Test compound (this compound).
  • Non-specific binding control (a high concentration of a known unlabeled ligand).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.
  • In a 96-well plate, add in the following order:
  • Assay buffer.
  • Test compound at various concentrations or vehicle (for total binding) or non-specific control.
  • A fixed concentration of the radioligand.
  • Cell membrane preparation.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compound"]; Incubate [label="Incubate Components in\n96-well Plate"]; Filter[label="Rapid Filtration through\nGlass Fiber Filters"]; Wash [label="Wash Filters with\nCold Assay Buffer"]; Count [label="Quantify Radioactivity\n(Scintillation Counting)"]; Analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; }

Caption: General workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay (for determining EC50 of Gq-coupled receptors)

This protocol outlines a method for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

1. Materials:

  • Cells stably expressing the Gq-coupled serotonin receptor of interest.
  • Test compound (this compound).
  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).
  • Stimulation buffer (often containing LiCl to inhibit IP1 degradation).
  • White 384-well microplates.
  • HTRF-compatible microplate reader.

2. Procedure:

  • Seed the cells into a 384-well plate and allow them to adhere overnight.
  • Prepare serial dilutions of the test compound in stimulation buffer.
  • Remove the cell culture medium and add the test compound dilutions to the wells.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
  • Add the IP1-d2 conjugate and then the anti-IP1 cryptate to the wells.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
  • Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (e.g., 665 nm / 620 nm).
  • Plot the HTRF ratio against the logarithm of the test compound concentration.
  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Calcium Mobilization Assay (for determining EC50 of Gq-coupled receptors)

This protocol describes a common method for measuring intracellular calcium mobilization using a fluorescent calcium indicator dye.

1. Materials:

  • Cells expressing the Gq-coupled serotonin receptor of interest.
  • Test compound (this compound).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Black, clear-bottom 96-well microplates.
  • Fluorescence microplate reader with kinetic reading capabilities and automated injection.

2. Procedure:

  • Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
  • Prepare a dye-loading solution by dissolving the fluorescent calcium indicator in assay buffer.
  • Remove the cell culture medium and add the dye-loading solution to the cells.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
  • Wash the cells with assay buffer to remove excess dye.
  • Place the plate in the fluorescence microplate reader.
  • Initiate kinetic reading of fluorescence intensity.
  • After establishing a stable baseline, inject the test compound at various concentrations into the wells.
  • Continue to record the fluorescence intensity for a set period to capture the calcium transient.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.
  • Plot the peak fluorescence response against the logarithm of the test compound concentration.
  • Determine the EC50 value using non-linear regression analysis.

Logical Relationships

The pharmacological characterization of a compound like this compound involves understanding the relationship between its ability to bind to a receptor and its capacity to elicit a functional response.

Binding_vs_Function cluster_binding Receptor Binding cluster_function Functional Activity Compound 4-MeO-DMT HCl Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assays (e.g., IP Accumulation, Ca²⁺ Mobilization) Compound->Functional_Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Determines Receptor Serotonin Receptor Ki_Value->Receptor Characterizes Interaction with EC50_Emax Potency (EC50) & Efficacy (Emax) Functional_Assay->EC50_Emax Determines Response Cellular Response EC50_Emax->Response Quantifies Receptor->Response Mediates

Caption: Relationship between receptor binding and functional activity.

Conclusion

This compound is a potent agonist at the 5-HT2A serotonin receptor, initiating downstream signaling through the Gq/11 pathway. This technical guide has provided a summary of its known quantitative pharmacology, detailed the primary signaling cascade it activates, and offered standardized protocols for its further characterization. The provided visualizations aim to clarify the complex biological processes and experimental workflows involved in studying this and similar compounds. Further research to determine its binding affinities and functional activities at a wider array of serotonin receptor subtypes will be crucial for a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

A Comprehensive Review of 4-Methoxytryptamine: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxytryptamine (4-MeO-TMT), also known as N,N-dimethyl-4-methoxytryptamine, is a lesser-known psychedelic compound belonging to the tryptamine class. Structurally related to other psychoactive tryptamines such as psilocin and 5-MeO-DMT, 4-MeO-TMT has garnered interest within the scientific community for its unique pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on 4-MeO-TMT, focusing on its synthesis, receptor binding affinities, signaling pathways, and reported biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their potential as novel therapeutics.

Synthesis and Chemical Properties

The synthesis of 4-Methoxytryptamine is most commonly achieved through a multi-step process starting from 4-methoxyindole. A typical synthetic route involves the gramine-based Mannich reaction, followed by quaternization and subsequent displacement with a dimethylamine source.

Table 1: Physicochemical Properties of 4-Methoxytryptamine

PropertyValue
IUPAC Name2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Chemical FormulaC13H18N2O
Molar Mass218.29 g/mol
AppearanceCrystalline solid
Melting Point135-137 °C
SolubilitySoluble in polar organic solvents

Pharmacology and Receptor Binding

The psychoactive effects of 4-Methoxytryptamine are primarily mediated by its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Like other classic psychedelics, it acts as a partial agonist at this receptor. Its binding affinity for various serotonin receptor subtypes and other targets has been characterized in several in vitro studies.

Table 2: Receptor Binding Profile of 4-Methoxytryptamine

ReceptorKi (nM)Assay TypeReference
5-HT1A120 ± 15Radioligand Binding
5-HT2A25 ± 5Radioligand Binding
5-HT2C80 ± 10Radioligand Binding
SERT>10,000Radioligand Binding
DAT>10,000Radioligand Binding
NET>10,000Radioligand Binding

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. SERT: Serotonin transporter; DAT: Dopamine transporter; NET: Norepinephrine transporter.

Signaling Pathways

The binding of 4-Methoxytryptamine to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately leading to downstream cellular responses, including the activation of transcription factors and modulation of neuronal excitability.

G 4-MeO-TMT 4-MeO-TMT 5-HT2A Receptor 5-HT2A Receptor 4-MeO-TMT->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: 5-HT2A receptor signaling cascade initiated by 4-Methoxytryptamine.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of 4-Methoxytryptamine to various receptors are determined using radioligand binding assays. This competitive binding experiment involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (4-MeO-TMT).

Experimental Workflow:

  • Membrane Preparation: Cells stably expressing the receptor of interest are harvested and homogenized to prepare a crude membrane fraction.

  • Binding Reaction: Membranes are incubated in a buffer solution containing the radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of 4-MeO-TMT.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

G A Membrane Preparation B Binding Reaction Setup A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a typical radioligand binding assay.

In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo psychedelic potential of compounds.

Experimental Protocol:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Compound Administration: Animals are administered various doses of 4-Methoxytryptamine or a vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation Period: Immediately following injection, animals are placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30-60 minutes).

  • HTR Quantification: The number of head twitches is manually or automatically scored by a trained observer blinded to the treatment conditions.

  • Data Analysis: The dose-response relationship for HTR induction is analyzed to determine the ED50 (the dose that produces 50% of the maximal response).

Conclusion and Future Directions

4-Methoxytryptamine is a potent psychedelic tryptamine with a primary mechanism of action as a 5-HT2A receptor agonist. Its distinct pharmacological profile warrants further investigation to fully elucidate its therapeutic potential. Future research should focus on more extensive in vivo characterization, including pharmacokinetic and metabolic studies, as well as exploring its effects in animal models of psychiatric disorders such as depression and anxiety. A deeper understanding of its signaling and behavioral effects will be crucial in determining its viability as a lead compound for novel drug development.

A Deep Dive into the Structural and Functional Relationship of 4-Methoxytryptamine and Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter in the central nervous system, modulates a vast array of physiological and psychological processes. Its diverse functions are mediated through a complex family of at least 14 distinct receptor subtypes. The structural elucidation of serotonin and its receptors has paved the way for the design and synthesis of numerous tryptamine analogs aimed at selectively targeting the serotonergic system for therapeutic intervention. Among these is 4-Methoxytryptamine, a structural analog of serotonin that offers a unique pharmacological profile. This technical guide provides a comprehensive analysis of the structural and functional relationship between 4-Methoxytryptamine and serotonin, with a focus on their chemical properties, receptor interactions, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of the serotonergic system.

Comparative Chemical Structures

Serotonin and 4-Methoxytryptamine are both indolethylamines, sharing a common tryptamine core. The key structural distinction lies in the substitution on the indole ring. Serotonin possesses a hydroxyl (-OH) group at the 5-position, whereas 4-Methoxytryptamine has a methoxy (-OCH₃) group at the 4-position. This seemingly subtle difference in the position and nature of the oxygen-containing substituent profoundly influences their respective pharmacological properties.

G Chemical Structures of Serotonin and 4-Methoxytryptamine cluster_serotonin Serotonin (5-Hydroxytryptamine) cluster_4MeOT 4-Methoxytryptamine serotonin serotonin four_meot four_meot Gq_Signaling Gq-Coupled 5-HT Receptor Signaling Pathway Agonist Serotonin or 4-Methoxytryptamine Receptor 5-HT2 Receptor Agonist->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Gio_Signaling Gi/o-Coupled 5-HT Receptor Signaling Pathway Agonist Serotonin or 4-Methoxytryptamine Receptor 5-HT1/5 Receptor Agonist->Receptor Gio Gαi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibits activation of Cellular_Response Cellular Response PKA->Cellular_Response Binding_Assay_Workflow Radioligand Binding Assay Workflow Receptor_Prep Receptor Preparation (Cell Membranes or Tissue Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

An In-depth Technical Guide to 4-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxytryptamine hydrochloride, a notable tryptamine derivative of significant interest in neuropharmacological research. This document details its chemical identity, physicochemical properties, synthesis, and core pharmacological characteristics, with a focus on its interaction with serotonin receptors. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation by the scientific community.

Chemical and Physical Data

This compound is the hydrochloride salt of 4-Methoxytryptamine (4-MeO-T), a positional isomer of the well-known 5-Methoxytryptamine.[1] The methoxy group at the 4-position of the indole ring significantly influences its pharmacological profile.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS Number 74217-56-4
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.71 g/mol
InChI Key ITEWSUFLHSFXSI-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 4-Methoxytryptamine and its Hydrochloride Salt

PropertyValueNotes
Melting Point 246–248°C[2]For the hydrochloride salt.
Solubility Soluble in aqueous solutions.The hydrochloride salt form enhances stability and solubility for research purposes.[2] Specific solubility data in various solvents is not widely reported and should be determined empirically. For the related 5-methoxytryptamine hydrochloride, solubilities are reported as: DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml.[3]
Appearance Expected to be a crystalline solid.Based on typical properties of amine hydrochlorides.

Spectral Data

Table 3: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H-NMR Aromatic protons on the indole ring (δ 7.0 - 7.3 ppm), a singlet for the methoxy group protons (δ ~3.8 ppm), and signals corresponding to the ethylamine side chain protons.[2]
IR (FTIR) N-H stretching vibrations from the amine and indole groups (~3300 cm⁻¹), and a C-O bond stretch from the methoxy group (~1250 cm⁻¹). The spectrum will also show absorbances consistent with an amine-halogen ion pair.[2]
Mass Spectrometry The molecular ion peak for the free base (C₁₁H₁₄N₂O) would be observed at m/z 190.24. Fragmentation patterns would be characteristic of the tryptamine scaffold.

Synthesis

A common method for the synthesis of 4-Methoxytryptamine involves the methylation of a 4-hydroxytryptamine derivative.[2] The resulting free base is then converted to its hydrochloride salt.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxytryptamine

  • Methyl iodide

  • Potassium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Methylation of 4-Hydroxytryptamine:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxytryptamine and a slight excess of a base (e.g., 1.2 equivalents of potassium carbonate) in an anhydrous solvent.

    • Slowly add a methylating agent, such as methyl iodide (1.1 equivalents), to the stirring solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the base and any inorganic byproducts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Methoxytryptamine free base.

    • Purify the crude product using column chromatography on silica gel.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 4-Methoxytryptamine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same or a compatible solvent dropwise while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Diagram 1: Synthesis Workflow

G cluster_methylation Methylation cluster_salt_formation Salt Formation start 4-Hydroxytryptamine + Methyl Iodide + Base reaction Reaction in Anhydrous Solvent under Inert Atmosphere start->reaction workup Filtration & Solvent Evaporation reaction->workup purification Column Chromatography workup->purification freebase Purified 4-Methoxytryptamine Free Base purification->freebase addition Dissolve in Anhydrous Solvent & Add HCl Solution freebase->addition precipitation Precipitation of Hydrochloride Salt addition->precipitation isolation Filtration & Drying precipitation->isolation end end isolation->end 4-Methoxytryptamine HCl

Caption: Workflow for the synthesis of this compound.

Pharmacology

This compound's pharmacological profile is primarily characterized by its interaction with serotonin (5-HT) receptors.[2]

Serotonin Receptor Binding Profile

4-Methoxytryptamine is a potent full agonist at the serotonin 5-HT2A receptor.[1][2] It also acts as an agonist at the 5-HT1A receptor.[2] Studies on related 4-substituted tryptamines suggest that the nature of the substituent at this position is a key determinant of binding affinity across various 5-HT receptor subtypes.[2]

Table 4: Reported Receptor Interactions of 4-Methoxytryptamine

ReceptorActivityPotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
5-HT2A Full Agonist9.02 nM108%[1][2]
5-HT1A AgonistNot specifiedNot specified[2]
Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A) using a competitive binding assay.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest.

  • A suitable radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Radioligand Displacement Assay Workflow

G cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis reagents Prepare Serial Dilutions of 4-MeO-T HCl plate Add Membranes, Radioligand, and 4-MeO-T HCl to 96-well Plate reagents->plate incubation Incubate to Reach Equilibrium plate->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation curve_fitting Generate Competition Curve & Determine IC50 calculation->curve_fitting ki_calc Calculate Ki using Cheng-Prusoff Equation curve_fitting->ki_calc

Caption: Workflow for a radioligand displacement assay.

Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by an agonist like 4-Methoxytryptamine initiates a signaling cascade that leads to an increase in intracellular calcium.

Diagram 3: 5-HT2A Receptor Signaling Pathway

G ligand 4-Methoxytryptamine HCl receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Downstream Cellular Responses ca2_release->cellular_response pkc->cellular_response

Caption: Activation of the 5-HT2A receptor by 4-Methoxytryptamine HCl.

Experimental Protocol: Intracellular Calcium Flux Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of 5-HT2A receptors by this compound.

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Plate the 5-HT2A-expressing cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

    • Incubate the cells under appropriate conditions (e.g., 37°C for 1 hour) to allow for dye uptake and de-esterification.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response over baseline.

    • Plot the change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Diagram 4: Intracellular Calcium Flux Assay Workflow

G cluster_cell_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_data_analysis Data Analysis plating Plate 5-HT2A-expressing cells in 96-well plates dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading washing Wash cells to remove excess dye dye_loading->washing baseline Measure baseline fluorescence washing->baseline injection Inject 4-MeO-T HCl baseline->injection kinetic_read Kinetic measurement of fluorescence injection->kinetic_read response_calc Calculate peak fluorescence response kinetic_read->response_calc dose_response Generate dose-response curve response_calc->dose_response ec50_calc Calculate EC50 value dose_response->ec50_calc

Caption: Workflow for an intracellular calcium flux assay.

Concluding Remarks

This compound is a valuable research tool for investigating the serotonergic system, particularly the function of 5-HT2A and 5-HT1A receptors. Its distinct pharmacological profile makes it a compound of interest for structure-activity relationship studies and for probing the neurobiological roles of these receptors. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and potential applications of this compound. Researchers should note that while this guide provides a comprehensive overview, specific experimental conditions may require optimization.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 4-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine (4-MeO-T), a member of the tryptamine family, is a potent agonist at serotonin 5-HT₂A receptors.[1][2] Its structural similarity to other psychoactive tryptamines, such as the positional isomer 5-methoxytryptamine (5-MeO-DMT) and psilocin (4-HO-DMT), suggests its potential to modulate serotonergic pathways and influence behavior.[1] These application notes provide a detailed, though proposed, experimental protocol for the in vivo characterization of 4-Methoxytryptamine hydrochloride in a rodent model. Due to a lack of extensive in vivo pharmacokinetic and toxicological data for 4-methoxytryptamine, the methodologies and dosages outlined below are extrapolated from studies on closely related tryptamine analogues.[1]

Pharmacological Context

This compound's primary mechanism of action is believed to be its agonist activity at serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[1] Activation of the 5-HT₂A receptor is a key component in the pharmacological profile of many tryptamines and is associated with psychedelic effects.[1] In vitro data indicates that 4-Methoxytryptamine is a potent full agonist at the 5-HT₂A receptor.[1]

Experimental Objectives

The primary objectives of the following protocols are to:

  • Assess the psychedelic-like effects of this compound using the head-twitch response (HTR) assay.

  • Evaluate the effects of this compound on locomotor activity and anxiety-like behavior using the open-field test (OFT).

  • Establish a dose-response relationship for the observed behavioral effects.

Experimental Protocols

Animal Model and Housing
  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Mice should be group-housed (3-5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 60 minutes prior to any behavioral experiments.

Drug Preparation
  • Compound: this compound.

  • Vehicle: Sterile 0.9% saline solution. The hydrochloride salt form of tryptamines generally enhances their solubility in aqueous solutions.

  • Preparation: On the day of the experiment, dissolve this compound in the sterile saline vehicle to achieve the desired final concentrations. Vortex thoroughly to ensure complete dissolution. Prepare fresh solutions for each experiment.

Experimental Design and Dosing

A between-subjects design will be used to minimize carry-over effects. Animals will be randomly assigned to one of the following treatment groups:

Group Treatment Dose (mg/kg) Route of Administration
1Vehicle0Intraperitoneal (i.p.)
24-MeO-T HCl1.0Intraperitoneal (i.p.)
34-MeO-T HCl3.0Intraperitoneal (i.p.)
44-MeO-T HCl10.0Intraperitoneal (i.p.)

Note: The proposed doses are extrapolated from in vivo studies of 5-MeO-DMT in mice. Dose-response studies are crucial to determine the optimal dose range for this compound.

Behavioral Assays

The head-twitch response is a rapid, rotational head movement that is a characteristic behavioral proxy for 5-HT₂A receptor activation by psychedelics in rodents.

  • Apparatus: A standard transparent cylindrical enclosure (e.g., 20 cm diameter, 25 cm height).

  • Procedure:

    • Administer the assigned treatment (vehicle or this compound) via intraperitoneal injection.

    • Immediately after injection, place the mouse in the center of the enclosure.

    • Record the number of head twitches for 30 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or general exploratory behavior.

    • The frequency of head twitches will be scored by a trained observer blind to the experimental conditions, or by an automated system.

The open-field test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The arena should be evenly illuminated (e.g., 100-150 lux).

  • Procedure:

    • Administer the assigned treatment.

    • Five minutes post-injection, place the mouse in the center of the open-field arena.

    • Allow the mouse to explore the arena for 20 minutes.

    • A video tracking system will be used to record and analyze the following parameters:

      • Total distance traveled (cm): An indicator of overall locomotor activity.

      • Time spent in the center zone (s): A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety). The center zone is typically defined as the central 25% of the arena's total area.

      • Frequency of entries into the center zone: Another measure related to anxiety and exploratory behavior.

      • Rearing frequency: The number of times the mouse stands on its hind legs, which can be an indicator of exploratory behavior.

  • Cleaning: The arena should be thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be performed to determine significant differences between treatment groups.

Table 1: Summary of Behavioral Endpoints for In Vivo Study of this compound
Treatment Group Dose (mg/kg, i.p.) Head-Twitch Response (Frequency/30 min) Total Distance Traveled (cm) Time in Center Zone (s) Center Zone Entries (Frequency) Rearing (Frequency)
Vehicle0
4-MeO-T HCl1.0
4-MeO-T HCl3.0
4-MeO-T HCl10.0

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream Tryptamine 4-Methoxytryptamine Tryptamine->Receptor binds

Caption: 5-HT₂A receptor signaling pathway activated by 4-Methoxytryptamine.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Drug_Prep Drug Preparation (4-MeO-T HCl in Saline) Randomization Randomization into Treatment Groups Drug_Prep->Randomization Injection Intraperitoneal (i.p.) Injection Randomization->Injection HTR Head-Twitch Response (0-30 min post-injection) Injection->HTR OFT Open-Field Test (5-25 min post-injection) Injection->OFT Data_Collection Data Collection & Quantification HTR->Data_Collection OFT->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for in vivo behavioral assessment.

References

Application Notes and Protocols: 4-Methoxytryptamine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Methoxytryptamine hydrochloride in various cell culture assays. The information is intended to guide researchers in accurately preparing solutions and designing experiments to investigate the effects of this compound on cellular signaling pathways.

Compound Information

Compound Name This compound
Synonyms 4-MeO-Tryptamine HCl
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Mechanism of Action 4-Methoxytryptamine is a tryptamine derivative that acts as a serotonin (5-HT) receptor agonist. It displays a notable affinity for several serotonin receptor subtypes, particularly the 5-HT2A receptor, where it acts as a potent full agonist.[1]

Solubility and Stock Solution Preparation

Solubility Data (for 5-Methoxytryptamine)

Solvent Solubility Molar Concentration (Approx.)
DMSO38 mg/mL199.74 mM

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 2.27 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile, cell culture grade Dimethyl Sulfoxide (DMSO) to the powder.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Note on DMSO Concentration: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should be chosen based on the expected potency of the compound. A starting range of 1 nM to 10 µM is recommended.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 4-Methoxytryptamine HCl B->C D Incubate for desired time C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway Analysis

4-Methoxytryptamine, as a serotonin receptor agonist, is expected to modulate intracellular signaling pathways downstream of these receptors. The primary targets are G-protein coupled receptors (GPCRs), which can activate various second messenger systems.

Serotonin Receptor Signaling Overview

Serotonin receptors are broadly classified into several families. The 5-HT2 family, including the 5-HT2A receptor, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently influence downstream pathways like the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[3][4]

Signaling Pathway Diagram: 5-HT2A Receptor Activation

Serotonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4-MeO-T 4-Methoxytryptamine HCl 5-HT2A_R 5-HT2A Receptor 4-MeO-T->5-HT2A_R Binds to Gq/11 Gq/11 5-HT2A_R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates ERK MAPK/ERK Pathway Ca2->ERK Modulates PKC->ERK Activates Cellular_Response Cellular Response (Proliferation, etc.) ERK->Cellular_Response Leads to

Caption: Simplified signaling cascade following 5-HT2A receptor activation.

Protocol for Western Blot Analysis of ERK Activation:

This protocol can be used to determine if this compound activates the MAPK/ERK pathway by measuring the phosphorylation of ERK.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Experimental Workflow for Western Blot

WB_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis.

Troubleshooting

Problem Possible Cause Solution
Compound Precipitation in Media Exceeding the solubility limit.Prepare a more dilute stock solution or perform serial dilutions in a stepwise manner. Ensure the final DMSO concentration is low.
High Background in Assays Contamination or non-specific binding.Use sterile techniques. Include appropriate controls (e.g., vehicle, no-treatment). Optimize blocking and washing steps in Western blotting.
Inconsistent Results Inaccurate pipetting, cell passage number, or compound degradation.Calibrate pipettes regularly. Use cells within a consistent passage number range. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

These protocols and application notes provide a foundation for utilizing this compound in cell culture-based research. Adaptation of these methods may be necessary depending on the specific cell type and experimental objectives.

References

Application Notes and Protocols for the Administration of 4-Methoxytryptamine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper administration routes for 4-Methoxytryptamine hydrochloride in mice, based on established practices for structurally related tryptamines. The provided protocols and data serve as a foundation for designing and executing in vivo studies.

Overview of Administration Routes

The selection of an administration route is a critical step in experimental design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. For tryptamines, including this compound, several routes are commonly employed in mouse models.

  • Intraperitoneal (i.p.) Injection: A frequently used route that offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[1][2][3][4][5]

  • Subcutaneous (s.c.) Injection: This method involves injection into the layer of skin and fat, resulting in a slower and more sustained absorption compared to i.p. or i.v. routes.[6][7]

  • Intravenous (i.v.) Injection: Administration directly into a vein provides immediate systemic distribution and 100% bioavailability, though it can be technically demanding in mice.[8][9]

  • Oral (p.o.) Administration: This route is relevant for assessing the compound's oral bioavailability and first-pass metabolism. It can be achieved through gavage or voluntary consumption.[10]

Quantitative Data Summary

Table 1: Summary of Dosages and Pharmacokinetic Parameters for Related Tryptamines in Mice

CompoundAdministration RouteDose Range (mg/kg)Key Pharmacokinetic/Pharmacodynamic Observations
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Intraperitoneal (i.p.)2, 10, 20Rapid absorption with maximum plasma concentration (Cmax) reached in approximately 5-7 minutes; exhibits nonlinear pharmacokinetics.[8][9][11]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Intravenous (i.v.)2, 10, 20Demonstrates nonlinear pharmacokinetics.[8][9]
4-Propionoxy-N,N-dimethyltryptamine (4-PrO-DMT)Subcutaneous (s.c.)0.3 - 3Elicits a dose-dependent head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation.
4-Propionoxy-N,N-dimethyltryptamine (4-PrO-DMT)Subcutaneous (s.c.)3 - 30Induces hypothermia and a decrease in locomotor activity.
4-Fluoro-5-methoxypyrrolidyltryptamine (4-F,5-MeO-PyrT)Subcutaneous (s.c.)1Peak brain penetration observed at 30 minutes post-administration.[6]

Experimental Protocols

3.1. Materials and Reagents

  • This compound

  • Sterile 0.9% Sodium Chloride solution (saline)

  • Dimethyl sulfoxide (DMSO) (optional, for solubility enhancement)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for i.p. and s.c.; smaller gauge for i.v.)

  • Appropriate mouse restraint devices

3.2. Vehicle Preparation The hydrochloride salt of tryptamines is generally soluble in aqueous solutions.

  • Primary Vehicle: Sterile 0.9% saline is the recommended vehicle.[7]

  • For Solubility Enhancement: If solubility in saline is limited, a co-solvent system can be used. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize potential toxicity.

3.3. Administration Procedures

3.3.1. Intraperitoneal (i.p.) Injection

  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck, allowing the abdomen to be exposed.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncture of the bladder or cecum.

  • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (approximately 10-20 degrees).

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, reposition the needle.

  • Injection: Administer the solution at a steady rate.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions.

3.3.2. Subcutaneous (s.c.) Injection

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site.

  • Injection: Create a "tent" of skin by gently pinching it. Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Administer the solution, which will form a small bleb under the skin.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling cascades activated by 4-Methoxytryptamine and a typical experimental workflow for in vivo studies.

Signaling_Pathways cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular & Behavioral Effects 4-MT 4-Methoxytryptamine Hydrochloride HT2A 5-HT2A Receptor (Gq-coupled) 4-MT->HT2A Binds & Activates HT1A 5-HT1A Receptor (Gi/o-coupled) 4-MT->HT1A Binds & Activates PLC Phospholipase C HT2A->PLC Activates AC Adenylyl Cyclase HT1A->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC HTR Head-Twitch Response (Psychedelic-like effect) Ca_PKC->HTR cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: Primary signaling pathways of 4-Methoxytryptamine.

Experimental_Workflow cluster_prep I. Preparation Phase cluster_admin II. Administration Phase cluster_eval III. Evaluation Phase Dose_Selection 1. Dose Selection (Based on literature/pilot studies) Vehicle_Prep 2. Vehicle & Dosing Solution Preparation Dose_Selection->Vehicle_Prep Route_Choice 3. Choice of Administration Route Vehicle_Prep->Route_Choice IP Intraperitoneal (i.p.) Route_Choice->IP Rapid Systemic SC Subcutaneous (s.c.) Route_Choice->SC Sustained Release IV Intravenous (i.v.) Route_Choice->IV Immediate Effect Behavioral 4a. Behavioral Assessment (e.g., Head-Twitch Response) IP->Behavioral PK 4b. Pharmacokinetic Analysis (Blood/tissue sampling) IP->PK PD 4c. Pharmacodynamic Analysis (e.g., Receptor Occupancy) IP->PD SC->Behavioral SC->PK SC->PD IV->Behavioral IV->PK IV->PD

Caption: General experimental workflow for in vivo mouse studies.

References

Application Notes and Protocols for 4-Methoxytryptamine Hydrochloride in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methoxytryptamine hydrochloride (4-MeO-T HCl) in common rodent behavioral models. This document includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of the relevant signaling pathway and experimental workflow. 4-Methoxytryptamine is a tryptamine derivative that is structurally related to the endogenous neurotransmitter serotonin and acts as a potent agonist at the 5-HT2A receptor.[1][2] Its psychoactive effects are primarily mediated through the activation of this receptor, making it a valuable tool for studying serotonergic systems and screening potential psychedelic or antipsychotic drugs.

Data Presentation

The following tables summarize the expected quantitative outcomes when using this compound in key rodent behavioral assays. These values are based on published data for structurally similar tryptamine derivatives and the known pharmacology of 4-MeO-T.

Behavioral Assay Animal Model Route of Administration Dose Range (mg/kg) Primary Endpoint Expected Outcome
Head-Twitch Response (HTR)MouseIntraperitoneal (i.p.) or Subcutaneous (s.c.)0.1 - 10Number of head twitchesDose-dependent increase in HTR, with a potential inverted U-shaped curve at higher doses.
Locomotor ActivityMouse/RatIntraperitoneal (i.p.)1 - 20Total distance traveled, rearing frequencyBiphasic effects: potential for hyperlocomotion at lower doses and hypoactivity/stereotypy at higher doses.
Drug DiscriminationRatIntraperitoneal (i.p.)0.5 - 5Percentage of responses on the drug-appropriate leverFull substitution for other 5-HT2A agonist training drugs (e.g., DOM, LSD).

Signaling Pathway

The primary mechanism of action for 4-Methoxytryptamine is its agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of 4-MeO-T to the 5-HT2A receptor initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway 4-MeO-T 4-Methoxytryptamine 5-HT2A_R 5-HT2A Receptor 4-MeO-T->5-HT2A_R Binds to Gq Gαq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to

Caption: 5-HT2A receptor signaling cascade initiated by 4-Methoxytryptamine.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting behavioral studies with this compound in rodents.

Rodent Behavioral Testing Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling and Test Environment Acclimation->Habituation Dosing Drug Administration (i.p. or s.c.) Habituation->Dosing Drug_Prep 4-MeO-T HCl Solution Preparation (in Saline) Drug_Prep->Dosing Behavioral_Assay Behavioral Assay Dosing->Behavioral_Assay HTR Head-Twitch Response Behavioral_Assay->HTR Locomotor Locomotor Activity Behavioral_Assay->Locomotor Drug_Discrim Drug Discrimination Behavioral_Assay->Drug_Discrim Data_Collection Data Collection (Automated or Manual) HTR->Data_Collection Locomotor->Data_Collection Drug_Discrim->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for rodent behavioral studies with 4-MeO-T HCl.

Experimental Protocols

Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is often used as a proxy for hallucinogenic potential.[1]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard mouse observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Syringes and needles for injection

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before testing.

  • Habituation: On the day of the experiment, transport mice to the testing room and allow them to habituate for at least 30 minutes.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration: Administer the 4-MeO-T HCl solution or saline (vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, place each mouse individually into an observation chamber.

  • Data Collection: Record the number of head twitches for a period of 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or general exploratory behavior. If using video, scoring can be done by a trained observer blind to the experimental conditions.

  • Data Analysis: Analyze the total number of head twitches using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare different dose groups to the vehicle control.

Locomotor Activity Assay

This assay measures the spontaneous locomotor activity of rodents and can be used to assess the stimulant or depressant effects of a compound.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Male mice or rats (species and strain may vary)

  • Automated locomotor activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for injection

Procedure:

  • Acclimation and Habituation: Follow the same initial steps as for the HTR assay. It is also recommended to habituate the animals to the locomotor activity chambers for a period (e.g., 30-60 minutes) on a day prior to the experiment.

  • Drug Preparation: Prepare 4-MeO-T HCl solutions as described above.

  • Administration: Inject the animals with the drug or vehicle.

  • Data Collection: Immediately place the animals into the locomotor activity chambers. Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effects. Use appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure) to compare dose groups.

Drug Discrimination Assay

This operant conditioning paradigm is used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Materials:

  • This compound

  • A known 5-HT2A agonist for training (e.g., DOM or LSD)

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats

  • Standard two-lever operant conditioning chambers

  • Food pellets for reinforcement

Procedure:

  • Training Phase:

    • Rats are first trained to press a lever for a food reward.

    • Once lever pressing is established, they are trained to discriminate between an injection of the training drug (e.g., 0.5 mg/kg DOM) and a saline injection.

    • On days when the training drug is administered, responses on one lever (the "drug lever") are reinforced. On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.

    • Training continues until the rats reliably respond on the correct lever (e.g., >80% accuracy) for both drug and saline sessions.

  • Testing Phase:

    • Once the discrimination is learned, substitution tests with this compound can be performed.

    • Rats are administered a dose of 4-MeO-T HCl, and the percentage of responses on the drug-appropriate lever is measured.

    • A full substitution is typically defined as ≥80% of responses on the drug lever.

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. The response rate is also analyzed to assess for any motor-impairing effects of the drug. The ED50 value for substitution can be calculated from the dose-response curve.

References

Application Notes and Protocols for the Analysis of 4-Methoxytryptamine Hydrochloride by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxytryptamine, a tryptamine derivative, is a compound of interest in neurochemical research due to its structural similarity to serotonin and other psychoactive tryptamines.[1][2] Accurate and sensitive analytical methods are crucial for its quantification in various matrices. This document provides detailed protocols for the analysis of 4-Methoxytryptamine hydrochloride using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful technique for the separation, identification, and quantification of chemical compounds.[3]

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the preparation of this compound standards and samples. The choice of a specific method will depend on the sample matrix (e.g., biological fluids, reaction mixtures).

a) Standard Solution Preparation:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of a suitable solvent, such as methanol or a mixture of methanol and water (e.g., 80:20 v/v), to prepare a 1 mg/mL stock solution.[4]

  • Store the stock solution at -20°C in an amber vial to prevent degradation.[4]

  • Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

b) Sample Preparation from a Simple Matrix (e.g., reaction mixture):

  • Dilute an aliquot of the sample with the initial mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

c) Sample Preparation from a Complex Matrix (e.g., biological fluids) - Protein Precipitation:

This method is suitable for removing proteins from biological samples like plasma or urine.[5][6]

  • To 100 µL of the sample, add 300 µL of a cold organic solvent such as acetonitrile or methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS analysis.

HPLC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of 4-Methoxytryptamine.

a) Liquid Chromatography Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of tryptamines.[1][8] A suitable example is an Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b) Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: For 4-Methoxytryptamine (Molar Mass: 190.25 g/mol ), the protonated molecule [M+H]⁺ is m/z 191.2. Fragmentation of tryptamines typically involves the cleavage of the ethylamine side chain.[9][10]

Data Presentation

Table 1: Expected Quantitative Data for 4-Methoxytryptamine

ParameterExpected Value
Molecular Formula C₁₁H₁₄N₂O
Molar Mass 190.25 g/mol
Precursor Ion ([M+H]⁺) m/z 191.2
Primary Fragment Ion m/z 174.1
Secondary Fragment Ion m/z 132.1
Expected Retention Time 3-5 minutes (under the specified gradient)
Limit of Detection (LOD) 0.1 - 1 ng/mL[4][11]
Limit of Quantification (LOQ) 0.3 - 5 ng/mL[4][11]

Note: Fragment ions are predicted based on typical tryptamine fragmentation patterns. Actual values should be confirmed by direct infusion and MS/MS optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample extraction Extraction / Dilution sample->extraction Matrix Dependent filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc Inject ms MS/MS Detection hplc->ms Eluent quant Quantification ms->quant Data Acquisition report Reporting quant->report

Caption: General workflow for the analysis of 4-Methoxytryptamine.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key analytical stages.

logical_flow A Method Development B Sample Preparation A->B C Instrument Setup A->C D Data Acquisition B->D C->D E Data Processing D->E G Quantification E->G F Calibration Curve F->G H Results Reporting G->H

Caption: Logical flow of the analytical method from development to reporting.

References

Application Notes and Protocols for 4-Methoxytryptamine Hydrochloride in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. All animal research must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body. 4-Methoxytryptamine hydrochloride (4-MeO-DMT) is a research chemical, and its pharmacological and toxicological properties are not fully characterized. Extreme caution should be exercised during handling and administration.

Introduction

4-Methoxytryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a tryptamine derivative and a positional isomer of the well-studied 5-MeO-DMT.[1] It is structurally related to the classic psychedelic psilocin (4-HO-DMT).[1] Like other psychedelic tryptamines, its primary mechanism of action is believed to be through the modulation of serotonin receptors.[1][2] Specifically, it has a high affinity for the 5-HT2A receptor, which is a key target for hallucinogenic compounds.[1][2][3]

Due to the limited number of in vivo studies, establishing a precise dosage for 4-MeO-DMT in animal models requires careful dose-finding experiments. The data available is primarily from rodent drug discrimination studies, which can provide a starting point for determining an effective dose.

Pharmacological Profile

4-MeO-DMT is a serotonin receptor modulator with high affinity for several serotonin receptor subtypes.[1] Its psychedelic-like effects are thought to be mediated primarily through its agonist activity at the 5-HT2A receptor.[2][3]

Table 1: Receptor Binding Affinities (Ki) of 4-MeO-DMT

ReceptorBinding Affinity (Ki)
5-HT1A235 nM[1]
5-HT2A68–1,300 nM[1]
5-HT2C340 nM[1]

Note: Lower Ki values indicate higher binding affinity.

Dosage Considerations for Animal Research

Direct dosage recommendations for this compound in animal research are scarce in published literature. However, data from drug discrimination studies in rodents can be used to estimate an effective dose. In these studies, an effective dose (ED50) is the dose at which 50% of the animals recognize the drug's subjective effects.

Table 2: Effective Doses of 4-MeO-DMT in Rodent Drug Discrimination Studies

Animal ModelAdministration RouteED50Notes
RodentsNot specified~3.53 mg/kgSubstituted for DOM[1]
RodentsNot specified3.47 µmol/kgSubstituted for 5-MeO-DMT[1]

Note: The molecular weight of this compound is 254.76 g/mol . Therefore, 3.47 µmol/kg is approximately 0.88 mg/kg.

Based on this data, a starting dose for exploratory studies in rodents could be in the range of 0.5 to 1.0 mg/kg. A dose-response study is essential to determine the optimal dose for the desired effect in a specific animal model and experimental paradigm.

Experimental Protocols

The following are general protocols for the preparation and administration of this compound to rodents. These should be adapted to the specific requirements of the research protocol.

4.1. Preparation of Dosing Solution

This compound is a salt, which generally has good solubility in aqueous solutions.

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile container.

    • Add the desired volume of the vehicle to achieve the target concentration.

    • Vortex or sonicate the solution until the compound is fully dissolved.

    • Sterile filter the solution through a 0.22 µm filter into a sterile vial.

  • Example Calculation for a 1 mg/mL solution:

    • Weigh 10 mg of this compound.

    • Add 10 mL of sterile saline.

    • This will result in a concentration of 1 mg/mL. For a 1 mg/kg dose in a 25g mouse, you would administer 0.025 mL (25 µL).

4.2. Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile.

  • Intraperitoneal (IP) Injection: Commonly used in rodents for systemic administration. It offers rapid absorption.

  • Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP injection.

  • Oral Gavage (PO): Used for oral administration. The bioavailability may be lower due to first-pass metabolism. A method for voluntary oral administration in mice has also been described, which can reduce stress.[4]

Protocol for Intraperitoneal (IP) Injection in Mice:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left quadrant of the abdomen.

  • Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Aspirate to ensure no fluid is drawn back, then inject the solution.

Visualization of Signaling Pathways and Experimental Workflows

5.1. Putative Signaling Pathway of 4-MeO-DMT

The primary mechanism of action for psychedelic tryptamines involves agonism at the 5-HT2A receptor, which is a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 4-MeO-DMT 4-MeO-DMT 5-HT2A_Receptor 5-HT2A Receptor 4-MeO-DMT->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Downstream_Effects Downstream Effects (e.g., Gene Expression) Ca2+->Downstream_Effects PKC->Downstream_Effects

Caption: Putative 5-HT2A receptor signaling pathway for 4-MeO-DMT.

5.2. Experimental Workflow for a Dose-Response Study

A dose-response study is a critical first step to determine the psychoactive effects of 4-MeO-DMT in an animal model. The head-twitch response (HTR) in mice is a commonly used behavioral proxy for 5-HT2A receptor activation.

G Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Group_Assignment Randomly Assign Animals to Groups (Vehicle, Dose 1, Dose 2, Dose 3) Animal_Acclimation->Group_Assignment Drug_Administration Administer 4-MeO-DMT or Vehicle (e.g., IP injection) Group_Assignment->Drug_Administration Behavioral_Observation Record Head-Twitch Response (e.g., for 30-60 minutes) Drug_Administration->Behavioral_Observation Data_Analysis Analyze HTR Frequency (e.g., ANOVA) Behavioral_Observation->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve Data_Analysis->Dose_Response_Curve End End Dose_Response_Curve->End

Caption: Workflow for a head-twitch response dose-response study.

References

Application Notes: 4-Methoxytryptamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxytryptamine hydrochloride (4-MT HCl) is a substituted tryptamine derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[1] As a member of the 4-substituted tryptamine subclass, it is a compound of significant interest in neuroscience for its specific interactions with serotonin receptors.[1] Its pharmacological profile, primarily defined by its activity as a potent serotonin receptor agonist, makes it a valuable chemical tool for investigating the serotonergic system, exploring structure-activity relationships (SAR) of psychedelic compounds, and modeling neuropsychiatric conditions in preclinical studies.[1][2]

Mechanism of Action

The primary neuropharmacological effects of 4-Methoxytryptamine are mediated through its direct interaction with the serotonergic system. Unlike some psychoactive compounds that act as monoamine releasing agents, 4-Methoxytryptamine exhibits low activity in this regard.[1] Its principal mechanism is agonism at specific serotonin receptor subtypes.

  • 5-HT2A Receptor Agonism : 4-Methoxytryptamine is a potent full agonist at the serotonin 5-HT2A receptor.[1] This interaction is a key characteristic of classic psychedelic compounds and is believed to mediate their hallucinogenic effects.[3][4] Activation of the 5-HT2A receptor initiates a Gq/11-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream intracellular events.

  • 5-HT1A Receptor Agonism : The compound also functions as an agonist at the 5-HT1A receptor.[1] 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects and can modulate the effects of 5-HT2A receptor activation.[3][5]

  • Melatonergic System Interaction : Due to its structural similarity to melatonin, 4-Methoxytryptamine may have direct or indirect modulatory effects on the melatonergic system, which could influence processes like circadian rhythms.[1]

The presence of the methoxy group at the 4-position of the indole ring is a critical structural feature that defines its distinct receptor binding profile and influences its lipophilicity, which can affect its ability to cross the blood-brain barrier.[1]

Data Presentation

Quantitative Pharmacological Data

The following table summarizes the known functional activity of 4-Methoxytryptamine at the human 5-HT2A receptor.

CompoundReceptorAssay TypeParameterValue
4-MethoxytryptamineHuman 5-HT2AFunctional AssayEC₅₀9.02 nM[1]
4-MethoxytryptamineHuman 5-HT2AFunctional AssayEₘₐₓ108%[1]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum efficacy): The maximum effect a drug can produce, shown relative to a reference agonist.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates Ligand 4-Methoxytryptamine Ligand->Receptor Binds & Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Signaling & Neuronal Excitability Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway activated by 4-Methoxytryptamine.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Non-specific binding agent (e.g., spiperone).

  • This compound (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Methoxytryptamine HCl and perform serial dilutions to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes or a 96-well plate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding agent.

    • Competition Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of 4-Methoxytryptamine HCl.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR in rodents is a widely used behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[3]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

Materials:

  • Adult male C57BL/6J mice.[3]

  • This compound dissolved in a suitable vehicle (e.g., sterile saline).

  • Vehicle control.

  • Observation chambers.

  • Video recording equipment (optional but recommended).

  • 5-HT2A selective antagonist (e.g., ketanserin) for validation studies.

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer different doses of 4-Methoxytryptamine HCl (e.g., 0.1, 0.3, 1, 3 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[4] A separate control group should receive the vehicle only.

  • Observation Period: Immediately after injection, place the mice individually into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Quantification of HTR: A head twitch is a rapid, spasmodic rotational jerk of the head. Two trained observers, blind to the experimental conditions, should count the number of head twitches for each mouse. If video recording is used, it can be scored later.

  • Validation (Optional): To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate experiment can be run where a group of mice is pre-treated with a 5-HT2A antagonist before being administered 4-Methoxytryptamine HCl. A significant reduction in HTR frequency would confirm receptor specificity.

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Analyze the data using a one-way ANOVA followed by post-hoc tests to determine significant differences between dose groups and the vehicle control.

    • Generate a dose-response curve by plotting the mean HTR count against the drug dose.

G A 1. Animal Acclimation (e.g., 30 min in chamber) B 2. Group Assignment (Vehicle, Dose 1, Dose 2...) A->B C 3. Drug Administration (s.c. or i.p. injection) B->C D 4. Behavioral Observation (Place in chamber, record for 30-60 min) C->D E 5. Data Scoring (Count head twitches) D->E F 6. Statistical Analysis (ANOVA, Dose-Response Curve) E->F

Caption: Experimental workflow for a rodent Head-Twitch Response (HTR) study.

References

Application Notes and Protocols for Radiolabeled 4-Methoxytryptamine Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine (4-MeO-T), a tryptamine derivative, is a potent agonist at the serotonin 5-HT₂A receptor, a key target in neuroscience research and drug development for psychiatric and neurological disorders.[1] To facilitate the study of its interaction with this and other receptors, radiolabeling of 4-methoxytryptamine hydrochloride is essential for use in highly sensitive and specific receptor binding assays. These assays are crucial for determining the affinity of the compound for its targets, characterizing receptor density in various tissues, and for screening new drug candidates.

This document provides detailed protocols for the synthesis of radiolabeled this compound, specifically with tritium ([³H]), and its application in receptor binding assays. The methodologies outlined are based on established principles of radiochemistry and receptor pharmacology, ensuring reliability and reproducibility.

Data Presentation

The binding affinity of 4-methoxytryptamine and related tryptamines for various serotonin receptors is summarized in the table below. This data is critical for interpreting the results of receptor binding assays and understanding the compound's pharmacological profile.

CompoundReceptorParameterValue (nM)
4-Methoxytryptamine 5-HT₂A EC₅₀ 9.02 [1]
4-Methoxytryptamine5-HT₁A--
4-MethoxytryptamineMelatonin Receptors--
DMT5-HT₂AKᵢ1,985[2]
DOB-HCl5-HT₂AKᵢ59[2]
DOET-HCl5-HT₂AKᵢ137[2]
DOM-HCl5-HT₂AKᵢ533[2]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Tritium ([³H])

This protocol describes a plausible method for the synthesis of [³H]this compound by N-methylation of the corresponding primary amine precursor, 4-methoxytryptamine, using tritiated methyl iodide ([³H]CH₃I). A similar method has been successfully used for the radiolabeling of psilocin.[1]

Materials:

  • This compound

  • [³H]Methyl iodide ([³H]CH₃I) with high specific activity

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (or a suitable non-nucleophilic base)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA)

  • Scintillation counter and vials

  • Standard laboratory glassware and safety equipment for handling radioactivity

Procedure:

  • Preparation of the Free Base: Dissolve this compound in a minimal amount of water and basify with a saturated solution of sodium bicarbonate to a pH of ~9-10. Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Ensure the free base is thoroughly dried as water can interfere with the methylation reaction.

  • Radiolabeling Reaction: In a sealed vial under an inert atmosphere, dissolve the dried 4-methoxytryptamine free base in anhydrous acetonitrile. Add a stoichiometric equivalent or a slight excess of [³H]methyl iodide. The reaction can be gently heated to 50-60°C to facilitate the reaction, but this should be optimized to minimize side products. The reaction progress can be monitored by thin-layer chromatography (TLC) with a radioactivity scanner.

  • Quenching the Reaction: Once the reaction is complete (typically after 1-2 hours), cool the reaction mixture to room temperature. The reaction can be quenched by the addition of a small amount of a non-volatile primary or secondary amine to consume any unreacted [³H]methyl iodide.

  • Purification by HPLC: Purify the crude reaction mixture using a semi-preparative C18 reverse-phase HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the eluent with both a UV detector (at ~280 nm) and a radioactivity detector.

  • Collection and Characterization: Collect the fraction corresponding to the radiolabeled product, [³H]4-methoxytryptamine. Determine the radiochemical purity by analytical HPLC. The specific activity can be calculated by measuring the radioactivity of a known amount of the purified product.

  • Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base can be dissolved in a minimal amount of a suitable solvent (e.g., methanol or ether) and treated with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration or centrifugation.

Protocol 2: 5-HT₂A Receptor Binding Assay using [³H]this compound

This protocol outlines a competitive receptor binding assay to determine the affinity of test compounds for the 5-HT₂A receptor using the newly synthesized [³H]this compound as the radioligand. A well-established radioligand for 5-HT₂A receptor binding assays is [³H]ketanserin, and this protocol is adapted from standard procedures using such radioligands.[2][3][4]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to be rich in these receptors (e.g., rat frontal cortex).[2]

  • [³H]this compound (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds (for competition analysis)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]this compound (typically at or below its Kd value, which needs to be determined in a preliminary saturation binding experiment), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]this compound, a high concentration of unlabeled this compound (e.g., 10 µM), and the membrane preparation.

    • Competition Binding: Add assay buffer, [³H]this compound, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 37°C, this needs to be optimized) for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Competition Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the 5-HT₂A Receptor

G 4-MeO-T 4-MeO-T 5-HT2A Receptor 5-HT2A Receptor 4-MeO-T->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLCβ PLCβ Gq/11->PLCβ Activates PIP2 PIP2 PLCβ->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets leading to Ca2+ Release->Cellular Response Modulates

Caption: 5-HT₂A Receptor Signaling Cascade.

Experimental Workflow for Radiolabeling and Purification

G cluster_synthesis Radiolabeling cluster_purification Purification & Analysis Start 4-MeO-T HCl FreeBase Prepare Free Base Start->FreeBase Reaction N-Methylation with [3H]CH3I FreeBase->Reaction Quench Quench Reaction Reaction->Quench HPLC HPLC Purification Quench->HPLC Collection Collect Radiolabeled Fraction HPLC->Collection Analysis Purity & Specific Activity Collection->Analysis Salt Convert to HCl Salt Analysis->Salt FinalProduct FinalProduct Salt->FinalProduct [3H]4-MeO-T HCl

Caption: Radiolabeling & Purification Workflow.

Receptor Binding Assay Workflow

G MembranePrep Prepare Receptor Membranes AssaySetup Set up Assay Plates (Total, Non-specific, Competition) MembranePrep->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Harvesting Filter and Wash Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis Result Binding Affinity Data DataAnalysis->Result

Caption: Receptor Binding Assay Workflow.

References

Application Notes and Protocols for Electrophysiological Studies of 4-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of 4-Methoxytryptamine hydrochloride (4-MeO-T HCl), a potent serotonin 5-HT2A receptor full agonist. The information is intended to guide researchers in designing and conducting electrophysiological experiments to investigate the neuronal mechanisms of this compound. While direct electrophysiological data for 4-MeO-T is limited, the following protocols and expected outcomes are based on the well-established pharmacology of 5-HT2A receptor agonists and studies on structurally related tryptamines.

Introduction

4-Methoxytryptamine (4-MeO-T) is a tryptamine derivative that acts as a potent full agonist at the serotonin 5-HT2A receptor. Activation of 5-HT2A receptors is known to produce profound effects on neuronal excitability, synaptic transmission, and network activity, which are central to the mechanism of action of psychedelic compounds. Electrophysiological studies are crucial for elucidating how 4-MeO-T modulates these processes at the cellular and network levels. These investigations can provide valuable insights into its potential therapeutic applications and neuropharmacological profile.

Key Electrophysiological Effects of 5-HT2A Receptor Agonists

Activation of 5-HT2A receptors by agonists like 4-MeO-T can lead to a complex array of electrophysiological changes, which are often cell-type specific and dose-dependent. The primary known mechanism involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can modulate the activity of various ion channels and intracellular signaling pathways.

Modulation of Neuronal Excitability:
  • Increased Spontaneous Firing: In many cortical pyramidal neurons, 5-HT2A receptor activation can lead to an increase in spontaneous firing rate.

  • Enhanced Excitability: This is often characterized by a depolarization of the resting membrane potential and an increase in input resistance.

  • Afterdepolarizations: Prolonged depolarization following an action potential can be observed, contributing to burst firing patterns.

Alterations in Synaptic Transmission:
  • Increased Glutamatergic Transmission: 5-HT2A receptor activation can enhance both spontaneous and evoked excitatory postsynaptic currents (EPSCs).[1][2] This is often attributed to an increase in presynaptic glutamate release.[1]

  • Modulation of Inhibitory Transmission: The effects on inhibitory postsynaptic currents (IPSCs) are more varied and can depend on the specific interneuron subtype and brain region. Some studies report an increase in IPSC frequency, suggesting enhanced GABA release.

  • Synaptic Plasticity: 5-HT2A agonists can modulate long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory. This can involve altering the threshold for induction or the magnitude of synaptic strengthening or weakening.

Data Presentation: Expected Quantitative Effects of this compound

The following tables summarize the expected quantitative data from electrophysiological experiments with 4-MeO-T, based on studies of other 5-HT2A agonists. Note: These values are illustrative and should be experimentally determined for 4-MeO-T.

Parameter Expected Effect of 4-MeO-T Concentration Range (in vitro) Putative Mechanism
Resting Membrane Potential (mV)Depolarization1-100 µMInhibition of K+ channels
Input Resistance (MΩ)Increase1-100 µMClosure of leak K+ channels
Action Potential Firing Rate (Hz)Increase1-50 µMGeneral increase in excitability
sEPSC Frequency (Hz)Increase10-100 µMIncreased presynaptic glutamate release
sEPSC Amplitude (pA)No consistent change or slight increase10-100 µMPrimarily presynaptic effect
sIPSC Frequency (Hz)Increase10-100 µMIncreased presynaptic GABA release
sIPSC Amplitude (pA)Variable10-100 µMDependent on interneuron subtype
Long-Term Potentiation (LTP)Modulation (enhancement or inhibition)1-20 µMAlteration of NMDA receptor function
Long-Term Depression (LTD)Modulation (enhancement or inhibition)1-20 µMAlteration of mGluR and NMDA receptor function

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is designed to investigate the effects of 4-MeO-T on the intrinsic excitability and synaptic transmission of individual neurons.

Materials:

  • This compound (dissolved in sterile water or ACSF)

  • Standard patch-clamp electrophysiology rig with amplifier, micromanipulator, and data acquisition system

  • Vibratome for brain slicing

  • Artificial cerebrospinal fluid (ACSF) and intracellular solution (see recipes below)

  • Animal model (e.g., mouse or rat)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing ACSF.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (250-350 µm thick) of the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated slicing ACSF.

    • Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a flow rate of 2-3 ml/min.

    • Visualize neurons using DIC or fluorescence microscopy.

    • Obtain a gigaseal (>1 GΩ) on a target neuron using a borosilicate glass pipette (3-6 MΩ) filled with intracellular solution.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Intrinsic Excitability: In current-clamp mode, record the resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to measure input resistance, firing threshold, and firing frequency.

    • Synaptic Transmission: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous EPSCs (sEPSCs) and at 0 mV or +10 mV to record spontaneous IPSCs (sIPSCs).

  • Drug Application:

    • Establish a stable baseline recording for at least 5-10 minutes.

    • Bath-apply 4-MeO-T at the desired concentrations.

    • Record the effects of the drug for 10-20 minutes at each concentration.

    • Perform a washout by perfusing with drug-free ACSF.

Solutions:

  • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose (bubbled with 95% O2/5% CO2).

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA (pH adjusted to 7.3 with KOH).

Protocol 2: In Vivo Single-Unit Recordings

This protocol allows for the investigation of how 4-MeO-T affects the firing activity of neurons in the intact brain of an anesthetized or awake, behaving animal.

Materials:

  • This compound (dissolved in sterile saline)

  • In vivo electrophysiology recording system with microdrive and data acquisition

  • High-impedance microelectrodes

  • Stereotaxic apparatus

  • Animal model (e.g., rat)

  • Anesthetic (e.g., isoflurane, urethane)

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

  • Electrode Implantation:

    • Slowly lower the microelectrode into the target brain region using the microdrive.

    • Identify single-unit activity based on spike amplitude and waveform.

  • Recording and Drug Administration:

    • Record baseline neuronal firing for a stable period (e.g., 15-30 minutes).

    • Administer 4-MeO-T systemically (e.g., intraperitoneally, intravenously) or locally via microinjection.

    • Continuously record the firing activity of the same neuron before, during, and after drug administration.

  • Data Analysis:

    • Analyze changes in firing rate, burst firing parameters, and spike waveform.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates Drug 4-MeO-T Drug->Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates IonChannels Ion Channel Modulation PKC->IonChannels Phosphorylates Ca->IonChannels Modulates NeuronalExcitability Increased Neuronal Excitability IonChannels->NeuronalExcitability

Caption: Signaling pathway of this compound via the 5-HT2A receptor.

Experimental Workflow for In Vitro Patch-Clamp Electrophysiology

G Start Start SlicePrep Brain Slice Preparation Start->SlicePrep Recovery Slice Recovery SlicePrep->Recovery Recording Whole-Cell Recording Recovery->Recording Baseline Baseline Recording (5-10 min) Recording->Baseline DrugApp Bath Application of 4-MeO-T Baseline->DrugApp DrugEffect Record Drug Effect (10-20 min) DrugApp->DrugEffect Washout Washout with ACSF DrugEffect->Washout Analysis Data Analysis Washout->Analysis End End Analysis->End

Caption: Workflow for investigating 4-MeO-T effects using patch-clamp electrophysiology.

Logical Relationship of 5-HT2A Activation and Neuronal Effects

G cluster_effects Downstream Electrophysiological Effects Activation 5-HT2A Receptor Activation by 4-MeO-T Excitability Increased Neuronal Excitability Activation->Excitability Leads to Excitatory Enhanced Excitatory Synaptic Transmission Activation->Excitatory Leads to Inhibitory Modulated Inhibitory Synaptic Transmission Activation->Inhibitory Leads to Plasticity Altered Synaptic Plasticity (LTP/LTD) Activation->Plasticity Leads to

References

Application Notes and Protocols: 4-Methoxytryptamine Hydrochloride as a Chemical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxytryptamine hydrochloride is a substituted tryptamine derivative and a positional isomer of the well-known 5-methoxytryptamine.[1] Structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), it serves as a valuable and versatile precursor in medicinal chemistry and pharmacology.[2] Its core tryptamine scaffold, featuring an indole ring and an ethylamine sidechain, provides multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[2] This document outlines key applications of this compound as a starting material for novel compounds, provides detailed experimental protocols, and summarizes the pharmacological properties of its derivatives.

Part 1: Applications in Chemical Synthesis

This compound is a foundational building block for creating more complex molecules, including pharmacological tools and analogs of natural products.[2] The primary amine of the ethylamine side chain and the indole ring itself are common sites for synthetic modification.

Synthesis of N-Alkylated Tryptamines

The primary amine on the side chain is a frequent target for N-alkylation to produce N,N-dialkylated tryptamines.[2] These modifications can significantly alter the pharmacological profile of the parent compound. A notable example is the synthesis of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT), a compound studied for its effects on serotonin receptors.[2][3]

Synthesis of N-Acylated Tryptamines

N-acylation is another common modification. The reaction of 4-methoxytryptamine with acetic anhydride, for instance, produces N-acetyl-4-methoxytryptamine.[2] This reaction can be catalyzed by 4-dimethylaminopyridine (4-DMAP) to achieve high yields (≥94%) under mild conditions, making it suitable for larger-scale production.[2]

Precursor for Complex Heterocycles

Beyond simple side-chain modifications, 4-methoxytryptamine serves as a structural motif in the synthesis of complex molecules. Research has indicated its potential use in generating analogs of mitragynine, the primary alkaloid in Mitragyna speciosa, through condensation with secologanin.[2]

A generalized workflow for synthesizing derivatives from this compound is presented below.

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Derivative Classes start 4-Methoxytryptamine Hydrochloride alkylation N-Alkylation start->alkylation Alkyl Halides, Base acylation N-Acylation start->acylation Acetic Anhydride, 4-DMAP prod_alkyl N,N-Dialkylated Tryptamines (e.g., 4-MeO-DiPT) alkylation->prod_alkyl prod_acyl N-Acylated Tryptamines (e.g., N-acetyl-4-MeO-T) acylation->prod_acyl

Caption: Synthetic pathways from this compound.

Part 2: Pharmacological Significance and Data

4-Methoxytryptamine and its derivatives primarily exert their effects through interactions with serotonin (5-HT) receptors. 4-Methoxytryptamine itself is a potent full agonist at the 5-HT2A receptor.[1] Modifications to its structure can fine-tune receptor selectivity and functional activity, making these compounds valuable tools for neuropharmacological research.

Interaction with 5-HT2A Receptors

The 5-HT2A receptor is a key target for many psychedelic tryptamines.[4] 4-Methoxytryptamine demonstrates high potency and efficacy at this receptor.[1] Its derivatives, such as 4-MeO-DiPT, are also full or nearly full agonists at the 5-HT2A receptor.[3] The affinity and efficacy at this receptor are critical determinants of the pharmacological profile of these compounds.

Below is a simplified diagram of the 5-HT2A receptor signaling cascade, which is activated by agonists like 4-methoxytryptamine derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Cleavage dag DAG pip2->dag Cleavage ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc agonist Agonist (e.g., 4-MeO-T Derivative) agonist->receptor Binds

Caption: Simplified 5-HT2A receptor signaling pathway.
Quantitative Pharmacological Data

The following tables summarize key in vitro pharmacological data for 4-methoxytryptamine and related derivatives at various serotonin receptors.

Table 1: Functional Activity of 4-Methoxytryptamine at the 5-HT2A Receptor

Compound Receptor Assay Type EC₅₀ (nM) Eₘₐₓ (%)

| 4-Methoxytryptamine | 5-HT₂A | Functional Assay | 9.02[1] | 108[1] |

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Tryptamine Derivatives

Compound 5-HT₁A 5-HT₂A 5-HT₂C SERT
4-OH-DiPT 8400 ± 2000 219 ± 53 4100 ± 1100 > 10 µM
5-MeO-DiPT 149 ± 7 874 ± 71 1400 ± 260 > 10 µM
Psilocin (4-OH-DMT) 374 ± 25 3650 ± 270 229 ± 41 > 10 µM
DMT 368 ± 50 5300 ± 1200 2010 ± 320 366 ± 81

(Data adapted from Janowsky, 2018a-f, 2019a-c as cited in Psychedelic Alpha)[5]

Part 3: Experimental Protocols

The following protocols are generalized procedures for the synthesis and evaluation of compounds derived from this compound. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: General Procedure for N,N-Dialkylation of 4-Methoxytryptamine

Objective: To synthesize N,N-dialkylated derivatives of 4-methoxytryptamine (e.g., 4-MeO-DiPT).

Materials:

  • This compound

  • Alkyl halide (e.g., 2-iodopropane for DiPT synthesis)

  • Anhydrous base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., DCM/Methanol)

Procedure:

  • To a solution of 4-methoxytryptamine (free base, 1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Add the alkyl halide (2.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N-dialkylated 4-methoxytryptamine.

Protocol 2: Catalytic N-Acylation of 4-Methoxytryptamine

Objective: To synthesize N-acetyl-4-methoxytryptamine with high yield.[2]

Materials:

  • 4-Methoxytryptamine

  • Acetic anhydride (1.1 eq)

  • 4-Dimethylaminopyridine (4-DMAP, 0.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methoxytryptamine (1.0 eq) and 4-DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the N-acylated product.

The general workflow for synthesis and characterization is outlined below.

G start Reaction Setup (Reagents + Solvent) reaction Stirring / Reflux (Monitor by TLC) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying & Concentration (Na₂SO₄ & Rotovap) workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Product analysis->product

Caption: Experimental workflow for synthesis and characterization.
Protocol 3: In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of synthesized compounds at the 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., Serotonin).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence.

    • Inject the compound solutions into the wells and immediately begin measuring the fluorescence intensity over time (typically 90-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the response to the maximum response of the reference agonist (e.g., Serotonin) to determine % efficacy.

    • Plot the dose-response curve (response vs. log[concentration]) and fit to a four-parameter logistic equation to determine the EC₅₀ value.

References

Troubleshooting & Optimization

improving the solubility of 4-Methoxytryptamine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-Methoxytryptamine hydrochloride in various buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility important?

A1: this compound is the salt form of 4-Methoxytryptamine, a tryptamine derivative. The hydrochloride form is used to enhance its stability and aqueous solubility, which is crucial for its application in various in vitro and in vivo experimental settings.[1] Proper dissolution is essential for accurate dosing and obtaining reliable experimental results.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect the solubility of this compound, including:

  • pH of the buffer: The solubility of tryptamines is often pH-dependent.

  • Buffer composition and concentration: The type of buffer salts and their concentration can impact solubility.

  • Temperature: Solubility may increase or decrease with temperature.

  • Purity of the compound: Impurities can affect the dissolution characteristics.

  • Presence of co-solvents: Organic solvents like DMSO or ethanol can be used to aid dissolution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: It is generally recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light to minimize degradation. The stability of the compound in a specific buffer should be validated if it is to be stored for an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound is not dissolving completely in an aqueous buffer. The concentration may be too high for the selected buffer and pH.- Try preparing a more dilute solution.- Adjust the pH of the buffer. Tryptamine salts are generally more soluble in acidic conditions.- Gently warm the solution. Ensure the compound is stable at elevated temperatures before proceeding.- Use a different buffer system.
Precipitation occurs after the solution cools down. The compound has limited solubility at lower temperatures.- Maintain the solution at the temperature at which it was prepared until use.- Prepare a more dilute stock solution and make final dilutions immediately before the experiment.- Consider using a co-solvent like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous buffer.
The solution appears cloudy or hazy. Incomplete dissolution or presence of insoluble impurities.- Sonicate the solution for a short period to aid dissolution.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. Note that this may slightly lower the final concentration.
The pH of the buffer changes after adding the compound. The compound itself may have acidic or basic properties that alter the buffer's pH.- Re-adjust the pH of the final solution using dilute HCl or NaOH.- Use a buffer with a higher buffering capacity.

Data Presentation

Table 1: Solubility of 5-Methoxytryptamine hydrochloride in Various Solvents

SolventSolubility
PBS (pH 7.2)10 mg/mL
DMF30 mg/mL
DMSO30 mg/mL
Ethanol10 mg/mL

Data sourced from commercially available 5-Methoxytryptamine hydrochloride product information.

Researchers are encouraged to determine the precise solubility of this compound in their specific experimental buffer system. A general protocol for determining solubility is provided below.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution.

  • Weigh the calculated amount of the compound and transfer it to a volumetric flask.

  • Add approximately 80% of the final volume of the desired buffer to the flask.

  • Place a stir bar in the flask and stir the solution on a magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Once dissolved, allow the solution to return to room temperature.

  • Adjust the pH of the solution to the desired value using small volumes of dilute HCl or NaOH, if necessary.

  • Add the buffer to the flask to reach the final desired volume.

  • Mix the solution thoroughly.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store the solution appropriately, preferably protected from light and at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but stability under these conditions should be validated.

Protocol 2: Determination of Aqueous Solubility

Materials:

  • This compound powder

  • Selected buffer at a specific pH

  • Vials or tubes

  • Shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of the buffer in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with the buffer to a concentration that falls within the linear range of a pre-established standard curve.

  • Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility in mg/mL or molarity.

Mandatory Visualizations

Signaling Pathway

4-Methoxytryptamine is known to act as a serotonin receptor agonist. The following diagram illustrates a simplified overview of the major signaling pathways activated by serotonin (5-HT) receptors.

serotonin_signaling cluster_receptor Serotonin Receptors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT_Receptor 5-HT Receptor (GPCR) G_Protein G Protein (Gq/Gs/Gi) 5HT_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (Gq) AC Adenylate Cyclase (AC) G_Protein->AC activates (Gs) / inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 induces PKC Protein Kinase C (PKC) IP3_DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca2->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response 4-MeO-T 4-Methoxytryptamine 4-MeO-T->5HT_Receptor binds & activates

Caption: Serotonin Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines a typical experimental workflow for preparing a this compound solution for in vitro assays.

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_application Experimental Application start Start: Calculate Required Mass weigh Weigh Compound start->weigh dissolve Dissolve in 80% Buffer Volume with Stirring weigh->dissolve adjust_pH Adjust pH dissolve->adjust_pH final_volume Bring to Final Volume adjust_pH->final_volume filter Sterile Filter (0.22 µm) final_volume->filter check_pH Confirm Final pH filter->check_pH check_concentration Verify Concentration (Optional - UV-Vis/HPLC) check_pH->check_concentration store Store Appropriately (2-8°C, protected from light) check_concentration->store use Use in In Vitro Assay store->use

Caption: Workflow for Solution Preparation.

References

Technical Support Center: 4-Methoxytryptamine Hydrochloride Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of 4-Methoxytryptamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: To ensure the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) is advisable for short-term storage. For long-term storage, freezing (-20 °C or lower) is recommended.[1]

  • Protect from light: Tryptamine compounds can be susceptible to photodegradation.[2][3] Store solutions in amber vials or protect them from light exposure.

  • Maintain a tightly sealed container: This prevents solvent evaporation and potential contamination.[5][6]

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in the available literature, based on the chemistry of related tryptamines and indole-containing compounds, the following degradation pathways are plausible:

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.[7][8] This can lead to the formation of various oxidized derivatives. For the related compound tryptophan, oxidation can yield products like N-formylkynurenine and kynurenine.[9]

  • Hydrolysis: Depending on the pH of the solution, hydrolysis of the methoxy group or other parts of the molecule may occur, especially under strong acidic or basic conditions.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of tryptamine derivatives.[3][10][11]

  • Thermal Degradation: Elevated temperatures can accelerate degradation. For tryptophan, thermal degradation can lead to decarboxylation and deamination.[12]

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products of this compound formed in solution under various stress conditions are not well-documented in the scientific literature. However, a primary metabolic pathway for methoxylated tryptamines is O-demethylation, which would yield 4-hydroxytryptamine.[1] It is plausible that similar products could be formed through chemical degradation. To definitively identify degradation products, it is necessary to conduct a forced degradation study and characterize the resulting impurities using analytical techniques such as UPLC-MS.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram of a freshly prepared solution. Impurities in the starting material.Obtain a certificate of analysis for the compound lot to check for known impurities. Purify the starting material if necessary.
Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank on your analytical instrument.
Loss of compound concentration over a short period at room temperature. Degradation due to light exposure.Prepare and handle the solution under light-protected conditions (e.g., in a dark room or using amber glassware).
Oxidation.De-gas solvents before use to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup.
Adsorption to container surface.Use silanized glassware or polypropylene containers to minimize adsorption.
Significant degradation observed in acidic or basic solutions. Hydrolysis.Adjust the pH of the solution to a more neutral range if the experimental protocol allows. If extreme pH is required, prepare the solution immediately before use.
Formation of colored impurities. Oxidation or polymerization of degradation products.This is often a sign of significant degradation. It is crucial to identify the conditions leading to color formation and avoid them. Store solutions at low temperatures and protected from light.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer) to a known concentration (e.g., 1 mg/mL).[2]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed.[2]

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.[2]

    • Take samples at various time points.

  • Thermal Degradation:

    • Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).[2]

    • Take samples at various time points.

  • Photodegradation:

    • Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Take samples at various time points.

3. Sample Analysis:

  • Analyze all samples, including a non-degraded control, using a suitable stability-indicating method, such as UPLC-PDA or UPLC-MS.[16]

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Stability-Indicating UPLC-MS Method Development

A stability-indicating method is crucial for separating the parent drug from its degradation products.

1. Column and Mobile Phase Selection:

  • A C18 column is a common starting point for the separation of tryptamines.[16]

  • A typical mobile phase for tryptamine analysis consists of a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).[16]

2. Gradient Elution:

  • Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the parent compound.

3. MS Detection:

  • Use mass spectrometry to identify and characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13]

4. Method Validation:

  • Validate the method according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Base Hydrolysis (0.1 M NaOH) Prep->Base Oxidation Oxidation (3% H2O2) Prep->Oxidation Thermal Thermal (70°C) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis UPLC-MS Analysis Sampling->Analysis Data Degradation Profile & Product Identification Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways Potential Degradation Pathways cluster_compound Parent Compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent 4-Methoxytryptamine HCl Light Light Heat Heat Oxygen Oxygen / Oxidants pH Acid / Base Oxidized Oxidized Products (e.g., N-formylkynurenine analogs) Light->Oxidized Demethylated O-Demethylated Product (4-Hydroxytryptamine) Heat->Demethylated Polymeric Polymeric Products Heat->Polymeric Oxygen->Oxidized pH->Demethylated Hydrolyzed Other Hydrolysis Products pH->Hydrolyzed

References

optimizing reaction conditions for 4-Methoxytryptamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Methoxytryptamine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-Methoxytryptamine?

A1: Common starting materials include 4-methoxyindole, 4-hydroxytryptamine derivatives, or a 4-methoxy-substituted tryptamine precursor.[1] One prevalent method is the methylation of a 4-hydroxytryptamine derivative.[1]

Q2: Why is it important to maintain an inert atmosphere during the synthesis?

A2: Maintaining an inert atmosphere, for example by using nitrogen or argon gas, is crucial to prevent the oxidation of reagents and intermediates and to avoid interference from moisture.[1] This helps to ensure a higher yield and purity of the final product.[1]

Q3: How is the hydrochloride salt of 4-Methoxytryptamine typically formed?

A3: The hydrochloride salt is generally formed by treating the free base of 4-Methoxytryptamine with hydrochloric acid.[1] This process is often performed after the primary synthesis and purification of the free base to improve the compound's stability and solubility for research applications.[1]

Q4: Which analytical techniques are recommended for characterizing this compound?

A4: For structural elucidation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) are used to confirm the presence of key functional groups like the methoxy (-OCH₃) and amine (-NH₂) groups.[1] Purity assessment is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, and the molecular ion can be validated with Mass Spectrometry (MS).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time. For instance, some related tryptamine syntheses require elevated temperatures (e.g., 160°C) for complete conversion.[2]
- Oxidation of starting materials or intermediates.- Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
- Suboptimal reagent stoichiometry.- Carefully control the molar ratios of reactants and reagents.
Formation of Impurities or Side Products - Reaction temperature is too high, leading to dimerization or oligomerization.[2]- Lower the reaction temperature and monitor for side product formation.
- Presence of moisture or oxygen.- Use anhydrous solvents and maintain an inert atmosphere.[1]
- Incorrect pH during workup.- Carefully adjust the pH during extraction and precipitation steps. For tryptamine extractions, the solution is typically made basic (e.g., with NaOH) before extracting with an organic solvent.[2][3]
Difficulty with Product Isolation/Purification - Product oiling out instead of crystallizing.- Impure tryptamines can be difficult to crystallize.[4] Ensure high purity before attempting crystallization. - Try different recrystallization solvents or solvent systems (e.g., ethanol/water mixtures).[1]
- Co-precipitation of impurities.- Utilize column chromatography for purification before the final recrystallization step.[1]
Inconsistent Results - Variability in reagent quality.- Use high-purity, anhydrous reagents and solvents.
- Inconsistent reaction conditions.- Precisely control reaction parameters such as temperature, stirring speed, and addition rates. The use of continuous flow chemistry can help improve control and consistency.[2]

Experimental Protocols

Method 1: Methylation of 4-Hydroxytryptamine

This is a common laboratory-scale synthesis method.

Reaction:

  • Protection (if necessary): If the amine group of 4-hydroxytryptamine is not already protected, it may be necessary to protect it to prevent N-methylation.

  • Methylation: React the protected or unprotected 4-hydroxytryptamine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.[1] The reaction is typically carried out in a suitable organic solvent under an inert atmosphere.[1]

  • Deprotection (if necessary): If a protecting group was used, it is removed at this stage.

  • Workup and Purification: The reaction mixture is worked up, typically involving extraction and washing. The crude product is then purified, often using column chromatography followed by recrystallization to achieve high purity.[1]

  • Salt Formation: The purified 4-Methoxytryptamine free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Method 2: Fischer Indole Synthesis (Generalized for Tryptamines)

The Fischer indole synthesis can be adapted for 4-Methoxytryptamine, although it is a more general method for tryptamine synthesis.[2][5]

Reaction:

  • Hydrazone Formation: React 4-methoxyphenylhydrazine hydrochloride with a suitable aldehyde or ketone precursor under acidic conditions to form the corresponding hydrazone.

  • Indolization: Heat the hydrazone in the presence of an acid catalyst (e.g., sulfuric acid) to induce cyclization and form the indole ring.[2]

  • Workup and Purification: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., NaOH solution) to neutralize the acid and precipitate the free base.[2] The product is then extracted with an organic solvent like ethyl acetate.[2] The organic layers are combined, dried, and the solvent is evaporated.[2] The crude product can be further purified by column chromatography or recrystallization.

  • Salt Formation: The purified free base is converted to the hydrochloride salt as described in Method 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for tryptamine syntheses, which can be used as a starting point for optimizing this compound synthesis.

Synthesis Method Key Reagents Solvent(s) Temperature (°C) Typical Yield Reference
Fischer Indole Synthesis (in flow)Phenylhydrazine hydrochloride, 4-(dimethylamino)butyraldehyde diethyl acetal, H₂SO₄Acetonitrile/Water100 - 16097-99%[2]
Methylation of Hydroxytryptamine4-Hydroxytryptamine derivative, Methyl iodide, K₂CO₃Not specifiedNot specifiedNot specified[1]
Decarboxylation of TryptophanL-Tryptophan, Copper(II)AcetateDMSO130 - 175~40%[3]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt Salt Formation Start Starting Materials (e.g., 4-Hydroxytryptamine) Reaction Methylation Reaction (Methylating agent + Base) Start->Reaction Inert Atmosphere Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Salt_Formation Addition of HCl Recrystallization->Salt_Formation Final_Product 4-Methoxytryptamine HCl (Filtration & Drying) Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IsolationIssue Isolation Issues? Start->IsolationIssue LowYield->ImpureProduct No CheckCompletion Check Reaction Completion (TLC/LC-MS) LowYield->CheckCompletion Yes ImpureProduct->IsolationIssue No CheckTemp Reaction Temp Too High? ImpureProduct->CheckTemp Yes OilOut Product Oiling Out? IsolationIssue->OilOut Yes InertAtmosphere Ensure Inert Atmosphere CheckCompletion->InertAtmosphere Incomplete OptimizeConditions Optimize Temp/Time InertAtmosphere->OptimizeConditions LowerTemp Lower Temperature CheckTemp->LowerTemp Yes CheckWorkup Check Workup pH CheckTemp->CheckWorkup No Purify Column Chromatography LowerTemp->Purify AdjustpH Adjust pH CheckWorkup->AdjustpH Incorrect AdjustpH->Purify PurifyFirst Purify Before Crystallization OilOut->PurifyFirst Yes ChangeSolvent Change Recrystallization Solvent PurifyFirst->ChangeSolvent

References

preventing oxidation of 4-Methoxytryptamine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Methoxytryptamine hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a tryptamine derivative. The indole ring within its structure is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions. This degradation can lead to the formation of various byproducts, including hydroxylated derivatives, which may interfere with experimental results.

Q2: How can I visually identify if my this compound solution has oxidized?

A2: While analytical techniques provide definitive evidence of degradation, a visual indication of oxidation can be a change in the color of the solution, often turning yellowish or brownish. The appearance of particulate matter may also suggest degradation. However, significant oxidation can occur before any visual changes are apparent.

Q3: What are the primary degradation products of this compound oxidation?

A3: The indole moiety of tryptamines is the primary site of oxidation. Common degradation products can include hydroxylated derivatives, indoxyl, oxindole, and isatin. The specific products formed will depend on the oxidative conditions.

Q4: How should I store this compound to minimize oxidation?

A4: To ensure stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing is recommended. Solutions of this compound are more susceptible to oxidation and should be prepared fresh whenever possible. If solutions must be stored, they should be purged with an inert gas, protected from light, and stored at low temperatures.

Q5: What are the best practices for preparing solutions of this compound to prevent initial oxidation?

A5: To minimize oxidation during solution preparation, it is recommended to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (like argon or nitrogen) for at least 30 minutes prior to use. Preparing the solution under an inert atmosphere, for example in a glovebox or using a Schlenk line, is also highly effective.

Troubleshooting Guide: Unexpected Experimental Results or Compound Degradation

If you suspect that oxidation of this compound is affecting your experiments, use this guide to identify and resolve the issue.

// Nodes start [label="Start: Suspected Oxidation", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_visual [label="Visual Inspection:\nColor change? Precipitate?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_analytical [label="Analytical Confirmation:\nRun HPLC/LC-MS analysis", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compare_results [label="Compare with reference standard.\nAre degradation peaks present?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; review_storage [label="Review Storage Conditions:\nLight exposure? Temperature fluctuations?", shape=rectangle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; review_handling [label="Review Handling Procedures:\nInert atmosphere used? Deoxygenated solvents?", shape=rectangle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; implement_antioxidants [label="Implement Preventative Measures:\nAdd Antioxidants", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; implement_inert [label="Implement Preventative Measures:\nUse Inert Atmosphere", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_run_experiment [label="Re-run Experiment", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; end_success [label="Problem Solved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Problem Persists:\nConsult further", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_visual; check_visual -> check_analytical [label="Yes/Unsure"]; check_visual -> review_storage [label="No"]; check_analytical -> compare_results; compare_results -> review_storage [label="Yes"]; compare_results -> end_fail [label="No"]; review_storage -> review_handling; review_handling -> implement_antioxidants; review_handling -> implement_inert; implement_antioxidants -> re_run_experiment; implement_inert -> re_run_experiment; re_run_experiment -> end_success [label="Successful"]; re_run_experiment -> end_fail [label="Unsuccessful"]; } .dot Caption: Troubleshooting workflow for identifying and addressing oxidation of this compound.

Issue Potential Cause Recommended Action
Inconsistent biological activity or analytical results Oxidation of this compound leading to lower effective concentration and presence of interfering byproducts.1. Analyze a sample of your stock or working solution by HPLC or LC-MS to check for degradation products. 2. Prepare fresh solutions daily using deoxygenated solvents. 3. Incorporate an antioxidant, such as ascorbic acid, into your solutions.
Solution turns yellow/brown over a short period Significant and rapid oxidation is occurring.1. Immediately discard the solution. 2. Review your solution preparation and storage procedures. Ensure solvents are deoxygenated and solutions are protected from light and stored at a low temperature. 3. Prepare solutions under an inert atmosphere (e.g., in a glovebox).
Precipitate forms in the solution Formation of insoluble oxidation products.1. Do not use the solution. 2. Confirm the identity of the precipitate if possible (it may be a degradation product). 3. Re-prepare the solution, ensuring the compound is fully dissolved in a deoxygenated solvent and consider filtration through a solvent-compatible filter.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting with 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a relevant buffer at a concentration of 1 mg/mL.

  • For stability testing, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired buffer or solvent system.

4. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 2 hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize acidic and basic samples before injection.

5. Analysis:

  • Inject a known concentration of a freshly prepared, undegraded standard of this compound to determine its retention time.

  • Inject the samples from the stability study and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Preparation and Handling of Solutions under an Inert Atmosphere

This protocol describes the use of a Schlenk line to prepare and handle solutions of this compound to prevent oxidation.

1. Materials:

  • Schlenk flask

  • Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds

  • Septa

  • Syringes and needles

  • Deoxygenated solvent (sparged with inert gas for 30 minutes)

  • This compound

2. Procedure:

  • Prepare the Schlenk Flask:

    • Add a stir bar to the Schlenk flask.

    • Attach the flask to the Schlenk line via the sidearm.

    • Evacuate the flask under vacuum for 5-10 minutes.

    • Refill the flask with inert gas.

    • Repeat the evacuate-refill cycle three times to ensure an inert atmosphere.

  • Adding the Solid:

    • With a positive pressure of inert gas flowing out of the flask, briefly remove the septum and add the pre-weighed this compound.

    • Quickly replace the septum.

  • Adding the Solvent:

    • Using a syringe and needle that has been flushed with inert gas, draw up the required volume of deoxygenated solvent.

    • Pierce the septum of the Schlenk flask and slowly add the solvent.

  • Dissolving and Storing:

    • Stir the solution until the solid is completely dissolved.

    • The solution can be stored under a positive pressure of inert gas in the sealed Schlenk flask, protected from light and at a low temperature.

  • Withdrawing the Solution for Experiments:

    • Use a gas-tight syringe that has been flushed with inert gas.

    • Pierce the septum and withdraw the desired volume of solution.

    • To prevent contamination of the solution with air, maintain a positive pressure of inert gas in the flask.

Data Presentation

The following tables provide illustrative data on the stability of a tryptamine derivative under various conditions.

Table 1: Effect of pH and Temperature on Degradation Rate

pHTemperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
4.0250.01546.2
7.0250.04515.4
9.0250.1205.8
7.0400.1504.6
7.0600.4801.4

Note: Data is illustrative and based on a representative tryptamine derivative. Actual degradation rates for this compound may vary.

Table 2: Efficacy of Different Antioxidants in Preventing Oxidation

AntioxidantConcentration (mM)% Degradation after 24h (in solution exposed to air)
None-25%
Ascorbic Acid0.15%
Ascorbic Acid1.0<1%
BHT0.18%
BHT1.02%

Note: Data is illustrative. The optimal antioxidant and its concentration should be determined experimentally for each specific application.

Visualizations

// Nodes tryptamine [label="4-Methoxytryptamine", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidants [label="Oxidizing Agents\n(O₂, Light, Metal Ions)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Radical Intermediate", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxylated [label="Hydroxylated Derivatives", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_products [label="Other Oxidation Products\n(e.g., Indoxyl, Oxindole)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tryptamine -> intermediate [label="Oxidation"]; oxidants -> intermediate [style=dashed]; intermediate -> hydroxylated; intermediate -> other_products; } .dot Caption: Simplified proposed oxidation pathway of 4-Methoxytryptamine.

// Nodes goal [label="Prevent Oxidation of\n4-Methoxytryptamine HCl", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Proper Storage", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling [label="Careful Handling", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additives [label="Use of Additives", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cool_dark [label="Cool, Dark, Dry Place", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sealed [label="Tightly Sealed Container", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

inert_atm [label="Inert Atmosphere\n(Argon/Nitrogen)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; deoxygenated [label="Deoxygenated Solvents", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

antioxidants [label="Antioxidants\n(e.g., Ascorbic Acid, BHT)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges goal -> storage; goal -> handling; goal -> additives;

storage -> cool_dark; storage -> sealed;

handling -> inert_atm; handling -> deoxygenated;

additives -> antioxidants; } .dot Caption: Logical relationship of preventative measures to inhibit oxidation.

Technical Support Center: 4-Methoxytryptamine Hydrochloride (4-MeO-TMT-HCl) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxytryptamine hydrochloride (4-MeO-TMT-HCl). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

4-Methoxytryptamine (4-MeO-TMT) is a substituted tryptamine derivative, structurally related to the endogenous neurotransmitter serotonin. Its hydrochloride salt form is commonly used in research for improved stability and solubility. The primary mechanism of action of 4-MeO-TMT is as a potent full agonist at the serotonin 5-HT2A receptor. This interaction initiates a cascade of intracellular signaling events.

Q2: What are the expected in vitro effects of 4-MeO-TMT-HCl?

As a 5-HT2A receptor agonist, 4-MeO-TMT-HCl is expected to stimulate downstream signaling pathways associated with this receptor. In cell-based assays, this typically manifests as an increase in intracellular calcium levels, activation of phospholipase C (PLC), and subsequent production of inositol phosphates. In radioligand binding assays, 4-MeO-TMT-HCl will compete with and displace radiolabeled antagonists from the 5-HT2A receptor.

Q3: What are the potential in vivo effects of 4-MeO-TMT-HCl in animal models?

In animal studies, particularly in rodents, 5-HT2A receptor agonists are known to induce specific behavioral responses. These can include the head-twitch response (HTR), which is considered a behavioral proxy for hallucinogenic-like effects in humans.[1] Depending on the dose and animal model, other effects such as altered locomotor activity and changes in body temperature may also be observed.[2]

Q4: How should this compound be stored?

To ensure stability, this compound should be stored as a solid in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Unexpected In Vitro Results

Q5: My 4-MeO-TMT-HCl shows lower than expected potency in a functional assay. What are the possible causes and solutions?

Several factors can contribute to lower than expected potency. Here's a troubleshooting workflow to identify the issue:

G cluster_0 Troubleshooting Low Potency cluster_1 Compound Integrity Checks cluster_2 Assay Condition Checks cluster_3 Cell/Receptor Checks cluster_4 Off-Target Considerations A Low Potency Observed B Verify Compound Integrity A->B C Check Assay Conditions A->C D Review Cell Line/Receptor Expression A->D E Consider Off-Target Effects A->E B1 Confirm correct weighing and dilution B->B1 Solution B2 Assess solubility in assay buffer B->B2 Solution B3 Check for degradation (LC-MS) B->B3 Solution C1 Verify buffer pH and composition C->C1 Solution C2 Optimize incubation time and temperature C->C2 Solution C3 Check for interference from assay components C->C3 Solution D1 Confirm receptor expression levels D->D1 Solution D2 Check for cell passage number effects D->D2 Solution D3 Verify cell health and viability D->D3 Solution E1 Investigate potential antagonist activity at other receptors E->E1 Solution E2 Consider interaction with other signaling pathways E->E2 Solution G cluster_0 5-HT2A Receptor Signaling Pathway Ligand 4-MeO-TMT-HCl Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream G cluster_0 Experimental Workflow for 4-MeO-TMT-HCl Characterization Start Start Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Study In Vivo Behavioral Study Data_Analysis->In_Vivo_Study If promising in vitro profile PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis In_Vivo_Study->PK_PD_Analysis End End PK_PD_Analysis->End

References

addressing batch-to-batch variability of 4-Methoxytryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 4-Methoxytryptamine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a tryptamine derivative that acts as a serotonin receptor modulator, making it a valuable tool in neuroscience research.[1] Batch-to-batch consistency is crucial because variations in purity, impurity profiles, and physical properties can lead to inconsistent experimental results, affecting the reliability and reproducibility of scientific findings.

Q2: What are the common causes of batch-to-batch variability in this compound?

A2: Batch-to-batch variability can arise from several factors during the synthesis and purification process. These include:

  • Starting materials: Differences in the purity of precursors.

  • Reaction conditions: Minor changes in temperature, pressure, or reaction time.[2]

  • Purification methods: Inconsistencies in crystallization or chromatographic purification.[2]

  • Storage and handling: Exposure to light, moisture, or improper temperatures can lead to degradation.

Q3: What are the potential impurities in this compound?

A3: Impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Common synthetic routes, such as the methylation of a 4-hydroxytryptamine derivative, may result in residual unmethylated compound or other isomers.[2] For a more detailed list of potential impurities, please refer to the Common Impurities table below.

Q4: How can I assess the quality and purity of a new batch of this compound?

A4: It is highly recommended to perform analytical characterization on each new batch. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help identify the structure and any impurities.[2][3]

Q5: What is the recommended way to store this compound to minimize degradation?

A5: To ensure stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C, protected from light.[4]

Troubleshooting Guide

Issue 1: I am observing a lower-than-expected biological response in my assay compared to previous batches.

  • Question: Have you confirmed the purity of the new batch?

    • Answer: We recommend running an HPLC analysis to verify the purity of the new batch against the certificate of analysis and previous batches. A lower purity will result in a lower effective concentration in your experiment.

  • Question: Could there be inactive isomers or impurities present?

    • Answer: The presence of impurities or isomeric variations can affect the compound's interaction with its target receptors. NMR and MS analysis can help identify any structural variations.

  • Question: Has the compound degraded?

    • Answer: Improper storage can lead to degradation. If the material is old or has been stored improperly, it may have lost potency.

Issue 2: My analytical results (HPLC, NMR) for a new batch of this compound look different from the previous one.

  • Question: Are there new or larger impurity peaks in the HPLC chromatogram?

    • Answer: This indicates a different impurity profile. Refer to the Common Impurities table and consider the potential impact of these impurities on your experiments.

  • Question: Are there unexpected signals in the NMR spectrum?

    • Answer: Unidentified peaks in the NMR spectrum could correspond to residual solvents, synthetic byproducts, or degradation products. A detailed structural elucidation may be necessary.

  • Question: Is the solubility different?

    • Answer: Variations in crystalline form or the presence of insoluble impurities can affect solubility. Ensure the compound is fully dissolved before use.

Data and Protocols

Common Impurities in this compound
Impurity NamePotential SourceRecommended Detection Method
4-HydroxytryptamineIncomplete methylation during synthesisHPLC, LC-MS
Other positional isomers (e.g., 5-Methoxytryptamine)Impurities in starting materials or side reactionsHPLC, LC-MS, NMR
Unreacted starting materialsIncomplete reactionHPLC, GC-MS
Residual SolventsPurification processNMR, GC-MS
Degradation productsImproper storage or handlingHPLC, LC-MS
Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of this compound.

1. Reagents and Materials:

  • This compound (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (mass spectrometry grade)

  • Methanol (HPLC grade)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100%.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Purity of New Batch (e.g., HPLC) start->check_purity purity_ok Purity >98%? check_purity->purity_ok retest Re-test with Confirmed Purity Batch purity_ok->retest Yes purity_low Purity <98% purity_ok->purity_low No end_good Problem Resolved retest->end_good investigate_impurities Characterize Impurities (e.g., LC-MS, NMR) evaluate_impact Evaluate Potential Impact of Impurities on Assay investigate_impurities->evaluate_impact purity_low->investigate_impurities contact_supplier Contact Supplier for Replacement purity_low->contact_supplier end_bad Problem Persists (Consider other experimental variables) contact_supplier->end_bad modify_protocol Modify Experimental Protocol (e.g., adjust concentration) evaluate_impact->modify_protocol modify_protocol->end_good

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

signaling_pathway ligand 4-Methoxytryptamine HCl receptor 5-HT2A Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release from ER ip3->ca_release cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) pkc->cellular_response ca_release->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway activated by 4-Methoxytryptamine.

References

common challenges in working with substituted tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted tryptamines. It covers common challenges encountered during synthesis, purification, handling, and analysis.

Section 1: Synthesis & Purification

This section addresses common hurdles in the chemical synthesis and subsequent purification of tryptamine derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis yield is consistently low. What are the common pitfalls?

A1: Low yields in tryptamine synthesis can stem from several factors. The Fischer indole synthesis, a common route, is sensitive to reaction conditions. Incomplete conversion of starting materials, such as substituted phenylhydrazines and aminobutyraldehyde acetals, is a frequent issue. Additionally, side reactions, such as the formation of polymeric byproducts or undesired regioisomers, can significantly reduce the yield of the target compound. Careful control of temperature, pH, and reaction time is crucial. The choice of catalyst and solvent system also plays a vital role and may require optimization for specific substrates.

Q2: I'm observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?

A2: The formation of byproducts is a common challenge. In many synthetic routes, incomplete reactions or side reactions can lead to a variety of impurities. For instance, in reductions of indole-3-yl-glyoxalylamides, incomplete reduction can leave starting material in the final product. Characterization of these byproducts is essential for optimizing the reaction. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structure elucidation.[1][2] To minimize byproducts, consider modifying reaction conditions such as temperature, reaction time, or the type of reducing agent used. A thorough purification strategy is also critical to remove any remaining impurities.

Q3: My substituted tryptamine is degrading during column chromatography on silica gel. What are my options?

A3: Many tryptamines, especially those with electron-donating groups on the indole ring, are sensitive to the acidic nature of standard silica gel, leading to degradation. If you observe streaking, color changes on the column, or low recovery, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Reverse-Phase Chromatography: For polar tryptamines, reverse-phase (e.g., C18) column chromatography can be a highly effective purification method.[3]

  • Alternative Purification: Techniques like crystallization can be effective for purifying tryptamine salts. Treating a crude tryptamine in a suitable solvent with gaseous carbon dioxide can precipitate a carboxylic acid salt, which can be filtered and then heated to recover the pure tryptamine.[4]

Experimental Protocol: Purification by Column Chromatography

Objective: To provide a general procedure for the purification of a moderately polar, substituted tryptamine freebase using flash column chromatography.

Materials:

  • Crude tryptamine product

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TCTC) plates and developing chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Spot the crude mixture on a TLC plate and test various solvent mixtures (e.g., starting with 95:5 Dichloromethane:Methanol). The ideal system will show good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin elution.

    • Collect fractions in test tubes or flasks. Monitor the separation by periodically analyzing the fractions using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[6]

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified tryptamine.

Section 2: Handling, Storage, and Stability

Substituted tryptamines can be prone to degradation if not handled and stored correctly. This section provides guidance on maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q4: How should I store my substituted tryptamine compounds to prevent degradation?

A4: The key factors for preventing degradation are avoiding exposure to oxygen, moisture, light, and heat.[7] For long-term storage, compounds should be kept as a dry solid (preferably a salt form, like fumarate, which is often more stable than the freebase) in an airtight, amber glass vial. Storing under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C) is recommended for maximum stability.[7][8]

Q5: My tryptamine sample has changed color over time (e.g., turned brown or purple). Is it degrading?

A5: Yes, a color change is a strong indicator of degradation. Tryptamines, particularly 4-hydroxy derivatives like psilocin, are susceptible to oxidation, which often results in the formation of colored, polymeric byproducts. This process is accelerated by exposure to air (oxygen), light, and moisture. If your sample has changed color, its purity is compromised, and it should be re-analyzed before use.

Q6: Can I store tryptamines in solution? What is the best solvent?

A6: Storing tryptamines in solution is generally not recommended for long periods due to accelerated degradation. Aqueous solutions should not be stored for more than a day.[8] Hydrolysis can be an issue for ester-substituted tryptamines (e.g., 4-acetoxy-DMT) in aqueous or alcoholic solutions.[9] If short-term solution storage is necessary, use an anhydrous organic solvent like ethanol or DMSO, purge with an inert gas, and store in a tightly sealed vial at -20°C or lower.[8]

Data Presentation: Stability & Solubility

Table 1: General Stability of Tryptamine Classes under Different Conditions

Tryptamine ClassFormStorage ConditionEstimated StabilityCommon Degradation Pathway
4-Substituted FreebaseRoom Temp, Air/LightPoor (Days to Weeks)Oxidation
4-Substituted Salt (e.g., Fumarate)Dark, -20°C, Inert GasGood (Years)Slow Oxidation/Decomposition
5-Substituted Salt (e.g., Fumarate)Dark, Room TempGood (Years)Slow Oxidation/Decomposition
Base Tryptamines Salt (e.g., Fumarate)Dark, Room TempGood (Years)Slow Oxidation/Decomposition

Note: Stability is highly dependent on the specific substituents and the purity of the compound. Impurities can often accelerate decomposition.[7]

Table 2: Solubility of Tryptamine in Common Laboratory Solvents

SolventSolubility of Tryptamine (Freebase)Notes
DMSO ~11 mg/mL[8]Good for stock solutions. Purge with inert gas.
Ethanol ~10 mg/mL[8]Good for stock solutions. Purge with inert gas.
Dimethylformamide ~5 mg/mL[8]Good for stock solutions. Purge with inert gas.
Aqueous Buffers (e.g., PBS) Sparingly soluble[8]First dissolve in a minimal amount of DMSO before diluting with buffer. Prepare fresh.
Methylene Chloride SolubleOften used in extractions and for purification.[10]

Note: Solubility will vary significantly for different substituted tryptamines based on their polarity and salt form.

Section 3: Analytical Characterization

Accurate characterization is critical for confirming the identity and purity of synthesized compounds.

Frequently Asked Questions (FAQs)

Q7: What are the best analytical methods for confirming the structure and purity of a novel substituted tryptamine?

A7: A combination of techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structure elucidation, providing detailed information about the molecular framework.[11][12]

  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides an accurate mass for molecular formula determination. Tandem MS (MS/MS) helps in structural confirmation by analyzing fragmentation patterns.[1][13]

  • HPLC-UV/PDA: High-Performance Liquid Chromatography coupled with a UV or Photodiode Array detector is excellent for assessing purity and quantifying the compound.[14][15]

  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule.[11]

Q8: I'm having trouble getting a clean NMR spectrum. What could be the issue?

A8: Poor NMR spectra can result from several issues:

  • Insoluble Sample: Ensure your compound is fully dissolved in the deuterated solvent. You may need to try different solvents (e.g., DMSO-d6, Methanol-d4, Chloroform-d).

  • Paramagnetic Impurities: Trace amounts of metal ions can cause significant peak broadening. Passing the sample through a small plug of silica or celite can sometimes help.

  • Low Concentration: If the sample amount is very low (micrograms), a standard NMR may not be sensitive enough. A cryoprobe-equipped NMR spectrometer is highly advantageous for small sample amounts.[12]

  • Compound Aggregation: At higher concentrations, some tryptamines may aggregate, leading to broadened peaks. Try acquiring the spectrum at a lower concentration or at an elevated temperature.

Q9: What are the typical fragmentation patterns for tryptamines in Mass Spectrometry?

A9: In electron ionization (EI) or electrospray ionization (ESI) MS, tryptamines show characteristic fragmentation patterns. The most common fragmentation is the beta-cleavage of the ethylamine side chain, resulting in the formation of a stable iminium ion ([CH2=NR¹R²]⁺). This fragment is often the base peak in the spectrum and is highly diagnostic for the N-alkyl substituents.[1]

Experimental Protocol: Purity Analysis by RP-HPLC-UV

Objective: To determine the purity of a substituted tryptamine sample using reverse-phase high-performance liquid chromatography with UV detection.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • Sample dissolved in a suitable solvent (e.g., Methanol or mobile phase).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of the tryptamine sample at approximately 1 mg/mL in methanol or the initial mobile phase composition. Dilute as necessary to be within the linear range of the detector (e.g., to 10-50 µg/mL).

  • HPLC Method:

    • Column: C18, maintained at a constant temperature (e.g., 30°C).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Set to monitor at the λmax of the compound (typically ~220 nm and ~280 nm for the indole chromophore).[8]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B (linear gradient)

      • 17-20 min: 90% B (hold)

      • 20-21 min: 90% to 10% B (return to initial)

      • 21-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Section 4: In Vitro & In Vivo Considerations

This section covers challenges related to biological experiments.

Frequently Asked Questions (FAQs)

Q10: My compound's potency varies between in vitro experiments. What could be causing this inconsistency?

A10: Variability in in vitro assays can be due to several factors:

  • Compound Stability in Media: Tryptamines can be unstable in aqueous buffer or cell culture media over the course of an experiment. It is crucial to prepare solutions fresh and minimize the time the compound spends in the media before and during the assay.

  • Solubility Issues: Poor solubility can lead to the compound precipitating out of solution, effectively lowering its concentration. Ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) and consistent across all experiments.

  • Adsorption to Plastics: Tryptamines can be "sticky" and adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration available to the cells or receptors. Using low-adhesion plastics or including a small amount of surfactant (e.g., Tween-20) in buffers (if compatible with the assay) can help mitigate this.

  • Metabolism: If using cell-based assays, the cells may metabolize the compound over the incubation period, leading to a decrease in the parent compound's concentration. Monoamine oxidases (MAO) are primary enzymes involved in tryptamine metabolism.[16]

Q11: I'm performing an in vivo study. How does metabolism affect the interpretation of my results?

A11: Tryptamines are typically metabolized rapidly in vivo, primarily by MAO enzymes, which convert them to the corresponding indole-3-acetaldehyde.[16][17] This can be followed by further oxidation to indole-3-acetic acid. The rapid metabolism results in a very short biological half-life for many tryptamines.[16] When interpreting in vivo data, it is critical to consider that the observed effects may be due to the parent compound, its metabolites, or a combination thereof. For prodrugs (e.g., 4-AcO-DMT, which is deacetylated to psilocin), the rate and extent of conversion to the active metabolite are key determinants of the pharmacological profile.[18]

Visualizations

Diagram 1: Troubleshooting Low Synthesis Yield

G Start Low Synthesis Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure Starting Materials? CheckPurity->Impure CheckConditions Review Reaction Conditions (Temp, Time, pH) Suboptimal Conditions Suboptimal? CheckConditions->Suboptimal SideReactions Analyze for Side Reactions (TLC, LC-MS) Byproducts Byproducts Present? SideReactions->Byproducts Impure->CheckConditions No Purify Purify/Source New Reagents Impure->Purify Yes Suboptimal->SideReactions No Optimize Optimize Conditions Suboptimal->Optimize Yes Modify Modify Synthesis Route or Purification Byproducts->Modify Yes End Yield Improved Byproducts->End No Purify->CheckConditions Optimize->End Modify->End

Caption: A logical flowchart for troubleshooting low yields in tryptamine synthesis.

Diagram 2: Simplified Serotonin (5-HT) Receptor Signaling

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan L-Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin_pre Serotonin (5-HT) HTP->Serotonin_pre AADC Serotonin_syn 5-HT Serotonin_pre->Serotonin_syn Release Receptor 5-HT Receptor (e.g., 5-HT2A) GPCR Gq/11 Protein Receptor->GPCR PLC PLC Activation GPCR->PLC Signaling Downstream Signaling (IP3, DAG, Ca2+) PLC->Signaling Tryptamine Substituted Tryptamine (Agonist) Tryptamine->Receptor Binds Serotonin_syn->Receptor Binds SERT SERT (Reuptake) Serotonin_syn->SERT Reuptake

Caption: Agonism of substituted tryptamines at a G-protein coupled 5-HT receptor.

Diagram 3: Experimental Workflow for QC Analysis

G Sample Synthesized Tryptamine Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC Purity Check (RP-HPLC-UV) Dissolve->HPLC LCMS Identity Confirmation (LC-MS) Dissolve->LCMS NMR Structure Elucidation (¹H, ¹³C NMR) Dissolve->NMR Decision Pass QC? HPLC->Decision LCMS->Decision NMR->Decision Pass Purity & Identity Confirmed Fail Repurify or Re-synthesize Decision->Pass Yes Decision->Fail No

References

refining analytical methods for detecting 4-Methoxytryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting 4-Methoxytryptamine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reliable experimental outcomes.

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound.

Question Answer
HPLC Analysis: Why am I seeing poor peak shape (e.g., tailing or fronting)? Poor peak shape in HPLC can be caused by several factors. Tryptamines, being basic compounds, can interact with residual silanols on C18 columns, leading to tailing. To mitigate this, consider using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase.[1] Also, ensure your sample is fully dissolved in the mobile phase to prevent solvent mismatch effects that can cause peak distortion.
HPLC Analysis: My analyte is not being retained on the column or is eluting too quickly. If this compound has insufficient retention on a reverse-phase column, it indicates the mobile phase is too strong (too much organic solvent). Decrease the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase to increase retention time. Conversely, if the retention time is too long, a slight increase in the organic solvent percentage should shorten it.
GC-MS Analysis: I am observing no peak or a very small peak for my analyte. Tryptamines can be prone to thermal degradation in the high temperatures of the GC inlet.[2] This can be addressed by using a derivatizing agent to create a more thermally stable analog before injection. Additionally, ensure the injection port temperature is not excessively high. Another potential issue is adsorption in the GC liner; using an ultra-inert liner can help minimize this.[3]
General: I am seeing inconsistent results between injections. Inconsistent results can stem from issues with sample stability, instrument precision, or sample preparation. Ensure that this compound solutions are stored properly, protected from light, and at a cool temperature to prevent degradation.[4][5] For sample preparation, ensure consistent and accurate dilutions for all standards and samples.[1] Regularly check the performance of your autosampler and injection system for any mechanical issues.
Mass Spectrometry: The mass spectrum of my compound is weak or noisy. A weak or noisy mass spectrum could be due to poor ionization efficiency or the presence of interfering substances. Optimize the electrospray ionization (ESI) source parameters in LC-MS, such as capillary voltage and gas flow rates. Ensure proper sample clean-up to remove matrix components that can cause ion suppression. In GC-MS, ensure the ion source is clean.

Frequently Asked Questions (FAQs)

Question Answer
What are the recommended storage conditions for this compound? To ensure stability and prevent degradation through hydrolysis or oxidation, it is recommended to store this compound at 4°C in a desiccated, light-protected container.[4] For long-term storage, especially in solution, temperatures of -20°C or -80°C are advised.[6][7]
What is the best initial approach for analyzing this compound? High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a robust initial method for both qualitative and quantitative analysis.[2][4] HPLC avoids the high temperatures of GC-MS that can degrade tryptamines.[2] A reverse-phase C18 column is a common starting point.[1][4]
Is derivatization necessary for the GC-MS analysis of this compound? While not always mandatory, derivatization is highly recommended for GC-MS analysis of tryptamines. It improves thermal stability, reduces peak tailing, and can enhance volatility, leading to better chromatographic performance and more reliable results.
What are the primary safety precautions when handling this compound powder? When handling the powder, it is crucial to use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4] All handling of the powder should be performed in a fume hood to prevent inhalation.[4] Store the compound in tightly sealed containers away from strong oxidizing agents.[4]
How does 4-Methoxytryptamine exert its biological effects? 4-Methoxytryptamine, like other tryptamines, is a 5-HT2A receptor agonist.[8] Activation of this receptor is believed to be the primary mechanism for its psychoactive effects.[8] It may also interact with other serotonin receptors.[4]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of tryptamines. Note that specific values for this compound may vary depending on the exact experimental conditions.

Table 1: HPLC Parameters for Tryptamine Analysis

ParameterValue/ConditionReference
Column LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm)[1]
Mobile Phase 0.1% Triethylammonium acetate buffer : Methanol : Acetonitrile (70:10:20)[1]
Flow Rate 1.0 mL/min[1]
Temperature 35°C[1]
UV Detection 280 nm[1]
Injection Volume 5 µL[1]

Table 2: GC-MS Parameters for Tryptamine Analysis

ParameterValue/ConditionReference
Column HP-5MS (30 m x 250 µm x 0.25 µm)[1]
Mobile Phase Helium[1]
Flow Rate 0.8 mL/min[1]
Temperature Program 50°C (1 min), then 10°C/min to 310°C, hold for 3 min[1]
Injection Volume 1 µL[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the separation and detection of this compound.

  • Sample Preparation:

    • Accurately weigh 0.5 mg of this compound and dissolve it in 1 mL of nanopure water.[1]

    • Sonicate for 1 minute to ensure complete dissolution.[1]

    • If solubility is an issue, add 10 µL of methanol and 10 µL of 2 N hydrochloric acid.[1]

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC System and Conditions:

    • Column: LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm).[1]

    • Mobile Phase: A mixture of 0.1% triethylammonium acetate buffer, methanol, and acetonitrile. A starting point could be a 70:10:20 ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Detector: UV detector set to 280 nm.[1]

    • Injection Volume: 5 µL.[1]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the unknown samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound, including a derivatization step.

  • Sample Preparation (with Derivatization):

    • Dissolve 0.5 mg of the analyte in 1.5 mL of nanopure water.[1]

    • Add 20 µL of 0.2 N NaOH to basify the solution.[1]

    • Extract the free base with 1.5 mL of methylene chloride.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Evaporate the solvent and add a derivatizing agent (e.g., pentafluoropropionic anhydride).

    • Heat as required to complete the derivatization reaction.

    • Reconstitute the sample in a suitable solvent for injection (e.g., toluene).

  • GC-MS System and Conditions:

    • Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[1]

    • Inlet Temperature: 250°C.

    • Temperature Program: Start at 50°C for 1 minute, then ramp up to 310°C at 10°C/minute, and hold for 3 minutes.[1]

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-400.[9]

  • Analysis:

    • Inject the prepared sample.

    • Identify the this compound derivative based on its retention time and mass spectrum.

    • Compare the resulting mass spectrum to a library for confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject Aqueous Sample derivatize Derivatization (Optional) dissolve->derivatize For GC-MS hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (280 nm) hplc_separate->hplc_detect quantify Quantification hplc_detect->quantify gcms_inject Inject into GC-MS derivatize->gcms_inject gcms_separate Separation in GC Column gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect identify Identification gcms_detect->identify

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine 4-Methoxytryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Caption: Simplified 5-HT2A receptor signaling pathway activated by 4-Methoxytryptamine.

References

establishing effective experimental controls for 4-Methoxytryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methoxytryptamine hydrochloride (4-MT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing effective experimental controls and navigating potential challenges during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential preliminary checks for a new batch of this compound?

A1: Before initiating any experiment, it is crucial to verify the identity and purity of your this compound batch. This ensures the reliability and reproducibility of your results. Key initial checks include:

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound. The purity should ideally be ≥98%.

  • Identity Confirmation: Confirm the chemical structure and molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

  • Solubility Test: Determine the solubility in your intended experimental vehicle (e.g., saline, DMSO, PBS).[1] Note the concentration at which the compound is fully dissolved.

ParameterRecommended TechniqueTarget Value
PurityHPLC≥98%
IdentityLC-MS, NMRMatch to reference spectra
Molecular WeightMass Spectrometry226.7 g/mol (for the hydrochloride salt)[1][2]

Q2: What are the appropriate storage and handling conditions for this compound to ensure its stability?

A2: Proper storage and handling are critical to prevent degradation of this compound.[3]

  • Storage: Store the solid compound in a tightly sealed, light-protected container at -20°C for long-term stability (≥ 4 years).[1] For short-term storage, 4°C in a desiccated environment is recommended.[3]

  • Solutions: If dissolved in a solvent, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, store it at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[4]

  • Handling: Use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3] Handle the powder in a fume hood to avoid inhalation.[3] Avoid contact with strong oxidizing agents.[3]

Q3: What are the primary mechanisms of action for 4-Methoxytryptamine, and how does this influence experimental design?

A3: 4-Methoxytryptamine is known to act as an agonist at various serotonin (5-HT) receptors, with a notable affinity for the 5-HT1A and 5-HT2A subtypes.[3] Its structural similarity to melatonin also suggests potential interaction with melatonin receptors.[3] This multi-target profile necessitates careful experimental design to dissect the specific pathways involved in an observed effect.

Your experimental design should include controls to differentiate the effects mediated by these different receptor systems. This can be achieved through the use of selective antagonists for each receptor subtype.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Inconsistent results in cell-based assays (e.g., reporter gene, second messenger assays).

Possible Causes & Solutions:

  • Compound Instability: 4-MT may degrade in culture media over time.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

  • Vehicle Effects: The solvent used to dissolve 4-MT (e.g., DMSO) may have its own biological effects.

    • Solution: Always include a vehicle control group (cells treated with the same concentration of the solvent as the highest concentration of 4-MT used). Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.1%).

  • Off-Target Effects: 4-MT may interact with receptors other than the one you are studying.

    • Solution: Use selective antagonists for the primary target receptor to confirm that the observed effect is mediated through that receptor. Additionally, test for effects in cell lines that do not express the target receptor (negative control).

Experimental Protocol: Receptor Activation Assay using a Fluorescent Reporter

This protocol describes a common in vitro method to assess the activation of a G-protein coupled receptor (GPCR) by 4-MT using a fluorescent reporter system.

  • Cell Culture: Plate cells stably expressing the target receptor and a reporter gene (e.g., GFP under the control of a response element) in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., 100% DMSO). Further dilute in assay buffer to the final desired concentrations.

  • Treatment: Remove the culture medium and add the diluted 4-MT or control solutions to the wells. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle alone.

    • Positive Control: Cells treated with a known agonist for the receptor.

    • Negative Control: Untransfected cells or cells treated with a selective antagonist prior to 4-MT addition.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Measurement: Measure the fluorescent signal using a plate reader at the appropriate excitation and emission wavelengths for the reporter protein.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control and plot the dose-response curve to determine the EC50.

Workflow for In Vitro Troubleshooting

Inconsistent_Results Inconsistent In Vitro Results Check_Purity Verify Compound Purity & Identity Inconsistent_Results->Check_Purity Check_Stability Assess Compound Stability in Media Inconsistent_Results->Check_Stability Vehicle_Control Run Vehicle Control Inconsistent_Results->Vehicle_Control Antagonist_Control Use Selective Antagonist Inconsistent_Results->Antagonist_Control Negative_Cell_Line Test in Receptor-Negative Cell Line Inconsistent_Results->Negative_Cell_Line Consistent_Results Consistent Results Check_Purity->Consistent_Results Check_Stability->Consistent_Results Vehicle_Control->Consistent_Results Antagonist_Control->Consistent_Results Negative_Cell_Line->Consistent_Results

Caption: Troubleshooting workflow for inconsistent in vitro results.

In Vivo Experiments

Problem 2: High variability or lack of expected behavioral effects in animal studies.

Possible Causes & Solutions:

  • Pharmacokinetics and Bioavailability: The route of administration and formulation can significantly impact the absorption and distribution of 4-MT.

    • Solution: Conduct preliminary pharmacokinetic studies to determine the optimal dose, route of administration, and time course of action. The hydrochloride salt form is intended to improve solubility and stability.[3]

  • Metabolism: 4-MT can be metabolized in vivo, potentially leading to the formation of active or inactive metabolites. The primary metabolic pathway for methoxylated tryptamines is O-demethylation.[3]

    • Solution: Include control groups treated with known metabolites, if available, to assess their contribution to the observed effects.

  • Behavioral Assay Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of 4-MT.

    • Solution: Use a battery of behavioral tests that assess different domains (e.g., locomotor activity, anxiety-like behavior, sensory gating). Ensure that the assays are properly validated in your laboratory.

Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline.

  • Drug Administration: Administer 4-MT via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg).

  • Control Groups:

    • Vehicle Control: Administer saline i.p.

    • Positive Control: Administer a known 5-HT2A agonist like DOI (2,5-Dimethoxy-4-iodoamphetamine).

    • Antagonist Control: Pre-treat a group of animals with a selective 5-HT2A antagonist (e.g., ketanserin) 30 minutes before 4-MT administration.

  • Observation: Place each mouse in an individual observation chamber immediately after injection. Record the number of head twitches for 30 minutes.

  • Data Analysis: Compare the number of head twitches in the 4-MT treated groups to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Signaling Pathway of 4-MT at the 5-HT2A Receptor

4-MT 4-MT 5-HT2A_Receptor 5-HT2A Receptor 4-MT->5-HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 4-MT activation of the 5-HT2A receptor signaling cascade.

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methoxytryptamine and Related Compounds

Compound5-HT1A5-HT2A5-HT2CD2
4-Methoxytryptamine Data not availableData not availableData not availableData not available
5-Methoxytryptamine1305501200>10000
Serotonin3.51055000
Psilocin164.62.22000

Table 2: In Vivo Behavioral Effects of Tryptamine Analogs

CompoundBehavioral AssayDose Range (mg/kg, i.p.)Observed Effect
5-MeO-DMTHead-Twitch Response1 - 10Increase in HTR
PsilocybinLocomotor Activity1 - 5Biphasic (low dose increase, high dose decrease)
4-AcO-DMTPrepulse Inhibition0.3 - 3Disruption of PPI

Note: This table summarizes typical effects of related tryptamines to guide the design of behavioral studies with 4-Methoxytryptamine.

References

minimizing off-target effects in 4-Methoxytryptamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with 4-Methoxytryptamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a tryptamine derivative, structurally related to the neurotransmitter serotonin and the hormone melatonin.[1] Its primary and most well-characterized target is the serotonin 5-HT2A receptor, where it acts as a potent full agonist.[1][2] It also shows activity at other serotonin receptors, such as the 5-HT1A receptor, and may interact with melatonin receptors due to its structural similarity.[1]

Q2: What are the known off-target effects of this compound?

A2: While comprehensive public screening data is limited, the primary off-target concerns for tryptamine derivatives involve interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), as well as adrenergic and dopamine receptors at higher concentrations. Its structural similarity to melatonin suggests potential interaction with melatonin receptors.[1] For a complete profile, a comprehensive off-target binding screen is recommended.

Q3: How can I prepare a stock solution of this compound and ensure its stability?

A3: this compound is typically soluble in aqueous solutions and organic solvents like DMSO. For in vitro assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored properly. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.

Q4: What are the best practices for handling this compound in the laboratory?

A4: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Experiments should be conducted in a well-ventilated area. Refer to the material safety data sheet (MSDS) for specific handling and safety information.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in functional assays (e.g., EC50 values).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and not overgrown. High passage numbers can lead to phenotypic drift and altered receptor expression.
Assay Conditions Standardize all assay parameters, including cell density, incubation times, temperature, and buffer compositions. Even minor variations can lead to significant differences in results.
Compound Dilution Series Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting and thorough mixing at each dilution step.
Data Analysis Use a consistent data analysis method. Ensure that the curve fitting model is appropriate for the data and that the baseline and maximum response are well-defined.[4][5]
Plate Effects Be aware of potential "edge effects" on microplates. Consider leaving the outer wells empty or filling them with buffer to minimize evaporation and temperature gradients.
Issue 2: High non-specific binding in radioligand binding assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Radioligand Concentration Use a radioligand concentration at or below its Kd value to minimize non-specific binding.[6]
Insufficient Washing Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the specific binding.
Filter Plate Issues Pre-soak filter plates (e.g., with 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material.[7]
Hydrophobic Interactions If the compound is highly hydrophobic, it may bind non-specifically to plasticware or the filter membrane. Including a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer can sometimes mitigate this.
Inappropriate Blocking Agent Ensure the concentration of the competing ligand used to define non-specific binding is sufficient to displace all specific binding of the radioligand (typically 100-1000 fold higher than the Kd of the radioligand).

Quantitative Data

Target Assay Type Parameter Value (nM) Reference
5-HT2A ReceptorFunctional AgonismEC509.02[2]
Serotonin Transporter (SERT)Reuptake InhibitionIC504,114[2]
Monoamine Releaser (Serotonin)Synaptosome AssayEC50>10,000[2]
Monoamine Releaser (Norepinephrine)Synaptosome AssayEC50>10,000[2]
Monoamine Releaser (Dopamine)Synaptosome AssayEC50>10,000[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted for determining the binding affinity (Ki) of this compound at the human 5-HT2A receptor using a competition binding assay with [3H]ketanserin as the radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]ketanserin (specific activity ~80 Ci/mmol)

  • This compound

  • Non-specific binding control: Mianserin (10 µM final concentration)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to ~90% confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM mianserin (for non-specific binding) or 50 µL of varying concentrations of this compound.

      • 50 µL of [3H]ketanserin (at a final concentration equal to its Kd, typically ~1-2 nM).

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI).

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Flux

This protocol measures the agonist activity of this compound at the 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Positive control: Serotonin.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Plate the cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of this compound or serotonin into the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MeO-T 4-Methoxytryptamine hydrochloride 5-HT2A_R 5-HT2A Receptor 4-MeO-T->5-HT2A_R Binds to Gq Gαq 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT2A Receptor Signaling Pathway Activation.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation Define_Objectives Define Objectives (e.g., determine Ki or EC50) Select_Assays Select Assays (Binding vs. Functional) Define_Objectives->Select_Assays Prepare_Reagents Prepare Reagents (Compound, Buffers, Cells) Select_Assays->Prepare_Reagents Perform_Assay Perform Assay (Incubation, Filtration, Reading) Prepare_Reagents->Perform_Assay Data_Processing Process Raw Data (e.g., subtract background) Perform_Assay->Data_Processing Curve_Fitting Non-linear Regression (Determine IC50/EC50) Data_Processing->Curve_Fitting Calculate_Parameters Calculate Ki/Potency Curve_Fitting->Calculate_Parameters Assess_Selectivity Assess Off-Target Effects Calculate_Parameters->Assess_Selectivity

Caption: General Experimental Workflow for Compound Characterization.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxytryptamine and 5-Methoxytryptamine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of 4-Methoxytryptamine (4-MeO-T) and 5-Methoxytryptamine (5-MeO-T), two closely related tryptamine derivatives. As positional isomers, they share the same chemical formula but exhibit distinct pharmacological profiles due to the differential placement of the methoxy group on the indole ring. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, receptor interactions, and metabolic pathways, supported by experimental data.

Chemical and Physical Properties

4-Methoxytryptamine and 5-Methoxytryptamine are substituted tryptamines structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] The primary structural difference lies in the position of the methoxy group (-OCH₃) on the indole nucleus, which significantly influences their interaction with biological targets.[1]

Property4-Methoxytryptamine5-Methoxytryptamine
IUPAC Name 2-(4-methoxy-1H-indol-3-yl)ethanamine[2]2-(5-methoxy-1H-indol-3-yl)ethanamine[3]
Synonyms 4-MeO-T, PAL-548[2]Mexamine, O-methylserotonin[3]
CAS Number 3610-35-3[2]608-07-1[3]
Chemical Formula C₁₁H₁₄N₂O[2]C₁₁H₁₄N₂O[4]
Molar Mass 190.246 g·mol⁻¹[2]190.24 g·mol⁻¹[4]
Melting Point Not specified121-123 °C[5]

Pharmacological Profile: A Tale of Two Isomers

The positioning of the methoxy group critically alters the pharmacological activity of these compounds, particularly their affinity and functional activity at serotonin (5-HT) receptors.

Receptor Binding and Functional Activity

Both compounds are potent agonists at the 5-HT₂A receptor, a key target for many psychedelic tryptamines. However, 5-Methoxytryptamine demonstrates exceptionally high potency at this receptor.[2][3] 5-MeO-T is a non-selective agonist, interacting with a broad range of serotonin receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[3] In contrast, the characterization of 4-MeO-T is more focused on its activity at 5-HT₂A and 5-HT₁A receptors.[1]

Target Receptor4-Methoxytryptamine5-Methoxytryptamine
5-HT₂A EC₅₀: 9.02 nM (Full Agonist, Eₘₐₓ 108%)[1][2]EC₅₀: 0.503 nM (Potent Agonist)[3]
5-HT₁A Agonist activity reported[1]Agonist activity reported[3]
5-HT₂B Not specified25-fold more selective than for 5-HT₂A[3]
5-HT₂C Not specified400-fold less selective than for 5-HT₂B[3]
Serotonin Transporter (SERT) IC₅₀: 4,114 nM (Very low-potency inhibitor)[2]Weak reuptake inhibitor[6]
Monoamine Release Inactive (EC₅₀ >10,000 nM)[2]Dramatically reduced activity[3]
Melatonin Receptors Interacts with melatonin receptors[1]No affinity, but can be metabolized to melatonin[3]

Signaling Pathways

The primary mechanism for the psychedelic effects of many tryptamines is agonism at the 5-HT₂A receptor. This receptor is Gq-coupled, and its activation initiates a well-characterized intracellular signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).

Gq_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT₂A Receptor G_Protein Gq Protein 5HT2A_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Triphosphate (IP₃) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ligand 4-MeO-T or 5-MeO-T Ligand->5HT2A_R Binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Fig. 1: Simplified 5-HT₂A Gq-coupled signaling pathway.

Metabolism and In Vivo Effects

Metabolic Pathways

Both tryptamines are metabolized by monoamine oxidase (MAO), particularly MAO-A.[3] The rapid metabolism of 5-MeO-T is cited as a likely reason for its oral inactivity in humans unless co-administered with an MAO inhibitor (MAOI).[3] The primary metabolic route for 4-MeO-T is presumed to be O-demethylation to 4-hydroxytryptamine.[1] 5-MeO-T can be formed in the body via the N-deacetylation of melatonin.[3]

Metabolism cluster_4MeOT 4-Methoxytryptamine Metabolism cluster_5MeOT 5-Methoxytryptamine Metabolism A 4-Methoxytryptamine B 4-Hydroxytryptamine A->B O-demethylation (CYP Enzymes) C 5-Methoxytryptamine D 5-Methoxyindoleacetaldehyde C->D Metabolized by MAO-A E Melatonin E->C N-deacetylation

Fig. 2: Comparative metabolic pathways.

In Vivo Animal Studies

In rodent models, 5-MeO-T is known to induce a head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[3] This effect is dose-dependent and can be blocked by 5-HT₂A receptor antagonists, confirming the receptor's role in its psychoactive effects.[3] While 4-MeO-T is a potent 5-HT₂A agonist, specific HTR data is less commonly cited in the reviewed literature. 5-MeO-T has been reported to cross the blood-brain barrier, though it may also exhibit significant peripheral effects.[3]

Experimental Protocols

Methodology: Radioligand Receptor Binding Assay

Receptor binding affinities (Ki) are commonly determined using radioligand binding assays. The general protocol involves incubating a specific receptor preparation with a known radiolabeled ligand and a range of concentrations of the unlabeled test compound (e.g., 4-MeO-T or 5-MeO-T).

Experimental Workflow

  • Preparation of Receptor Source: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., 5-HT₂A) or from homogenized brain tissue.

  • Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the competitor compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Workflow A 1. Prepare Receptor Membranes (e.g., from HEK293 cells expressing 5-HT₂A) B 2. Incubate Membranes with: - Radioligand (e.g., [³H]ketanserin) - Test Compound (4/5-MeO-T) A->B C 3. Terminate Reaction by Rapid Filtration B->C D 4. Wash Filters to Remove Unbound Ligand C->D E 5. Measure Radioactivity (Liquid Scintillation Counting) D->E F 6. Analyze Data (Calculate IC₅₀ and Ki) E->F

Fig. 3: General workflow for a radioligand binding assay.

Comparative Summary and Conclusion

While 4-Methoxytryptamine and 5-Methoxytryptamine are structurally similar positional isomers, their pharmacological profiles are distinct, underscoring the importance of substituent placement in drug design.

  • Potency: 5-MeO-T is an exceptionally potent 5-HT₂A agonist, significantly more so than 4-MeO-T.[2][3]

  • Selectivity: 5-MeO-T is a broad-spectrum serotonin agonist, whereas the known profile of 4-MeO-T is more constrained to 5-HT₂A and 5-HT₁A receptors.[1][3]

  • Melatonin System Interaction: The two compounds interact with the melatonin system differently. 4-MeO-T binds directly to melatonin receptors, while 5-MeO-T is a metabolic precursor to melatonin but does not bind to its receptors.[1][3]

  • Metabolism: Both are substrates for MAO-A, with the rapid metabolism of 5-MeO-T noted for limiting its oral bioavailability.[3]

References

A Comparative Analysis of 4-Methoxytryptamine Hydrochloride and Psilocin at 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 4-Methoxytryptamine hydrochloride (4-MeO-DMT) and psilocin (4-HO-DMT) with a focus on their interactions at the serotonin 2A (5-HT2A) receptor, a key target in psychedelic research and therapeutics. This document synthesizes experimental data on binding affinities, functional activities, and the underlying signaling pathways.

Introduction

Both 4-Methoxytryptamine (4-MeO-DMT) and psilocin are tryptamine derivatives known for their psychoactive properties, which are primarily mediated by their agonist activity at the 5-HT2A receptor. Psilocin is the active metabolite of psilocybin, a naturally occurring psychedelic compound found in various mushroom species. 4-MeO-DMT is a synthetic tryptamine. Understanding the nuanced differences in their pharmacological profiles at the 5-HT2A receptor is crucial for advancing our knowledge of psychedelic drug action and for the development of novel therapeutics.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key pharmacological parameters of 4-MeO-DMT and psilocin at the human 5-HT2A receptor, based on available experimental data. It is important to note that direct side-by-side comparisons in the same study are limited, and thus, variations in experimental conditions should be considered when interpreting these data.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundRadioligandPreparationKᵢ (nM)Reference
4-Methoxytryptamine HCl[³H]ketanserinNot specified68 - 1,300[1]
PsilocinNot specifiedHuman and mouse brain120 - 173[2]

Table 2: 5-HT2A Receptor Functional Activity (Gq Pathway)

CompoundAssay TypeCell LineEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Reference
PsilocinIP-1 AccumulationHEK29369Partial Agonist[3]
PsilocinNot specifiedNot specified10Not specified[4]
4-Hydroxy Tryptamines (general)Calcium FluxFlp-In T-REx 2931 - 1090 - 100%[5][6]

Signaling Pathways at the 5-HT2A Receptor

Activation of the 5-HT2A receptor by agonists like psilocin and 4-MeO-DMT initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gq/11 family of G proteins. However, evidence also points to the involvement of β-arrestin-mediated signaling, which can lead to distinct downstream effects.

Gq-Protein Coupled Signaling Pathway

The canonical signaling pathway for 5-HT2A receptor activation is through the Gq alpha subunit. This pathway is central to the psychedelic effects of these compounds.

Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (Psilocin or 4-MeO-DMT) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein (α, β, γ) Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Canonical 5-HT2A Gq-protein signaling pathway.
β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding can also lead to the recruitment of β-arrestin proteins. This pathway is typically involved in receptor desensitization and internalization, but can also initiate G-protein-independent signaling cascades.

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (Psilocin or 4-MeO-DMT) Receptor 5-HT2A Receptor Agonist->Receptor GRK GRK Receptor->GRK activates P_Receptor Phosphorylated Receptor GRK->Receptor phosphorylates b_Arrestin β-Arrestin P_Receptor->b_Arrestin recruits Internalization Receptor Internalization b_Arrestin->Internalization Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) b_Arrestin->Signaling

5-HT2A receptor β-arrestin recruitment pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the binding and function of compounds at the 5-HT2A receptor.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing 5-HT2A receptors Mix Incubate membranes, radioligand, and test compound Membrane->Mix Radioligand Prepare radioligand solution (e.g., [³H]ketanserin) Radioligand->Mix Compound Prepare serial dilutions of test compound Compound->Mix Filter Separate bound from free radioligand via filtration Mix->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Quantify radioactivity on filters (scintillation counting) Wash->Count Plot Plot % inhibition vs. compound concentration Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Workflow for a radioligand competition binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a 5-HT2A specific radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

Protocol Details:

  • Cell Culture: Plate cells stably or transiently expressing the human 5-HT2A receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response is typically used for analysis.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect of the compound).

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

Protocol Details:

  • Cell Stimulation: Incubate cells expressing the 5-HT2A receptor with the test compound in the presence of LiCl (which inhibits the degradation of IP1).

  • Cell Lysis: Lyse the cells to release the intracellular components.

  • IP1 Detection: Measure the concentration of IP1 in the cell lysate using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Generate dose-response curves by plotting the IP1 signal against the logarithm of the compound concentration to determine the EC₅₀ and Eₘₐₓ.

Conclusion

Both this compound and psilocin are potent agonists at the 5-HT2A receptor. The available data suggests that psilocin has a high affinity and is a highly efficacious agonist, potently activating the Gq signaling pathway. While direct comparative functional data for 4-MeO-DMT is less available, its structural similarity to other 4-substituted tryptamines and its known psychoactive effects in animal models strongly indicate that it also acts as a potent 5-HT2A agonist.

The subtle differences in their binding affinities and potentially in their functional efficacies and signaling bias (Gq vs. β-arrestin) could underlie variations in their psychoactive profiles and therapeutic potentials. Further head-to-head studies employing a battery of in vitro functional assays are warranted to fully elucidate the comparative pharmacology of these two important tryptamines at the 5-HT2A receptor. This knowledge will be invaluable for the rational design of novel psychoactive compounds with tailored therapeutic effects.

References

A Comparative Guide to the Behavioral Effects of 4-Methoxytryptamine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of 4-Methoxytryptamine hydrochloride (4-MeO-TMT) in mice against two prominent psychedelic tryptamines: Psilocin (the active metabolite of psilocybin) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons and detailed methodologies.

At a Glance: Comparative Behavioral Profile

Behavioral Assay4-Methoxytryptamine (4-MeO-TMT)Psilocin (4-HO-DMT)5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
Head-Twitch Response (HTR) Potent inducer, mediated by 5-HT2A receptor agonism.[1]Induces a dose-dependent, inverted U-shaped HTR. ED50 is approximately 0.3 mg/kg.[2]Induces a dose-dependent HTR, with effects observed at doses up to 40 mg/kg.[3] The duration of HTR is shorter than that of psilocybin.[3]
Locomotor Activity Likely causes alterations in locomotor activity, though specific dose-response data is less available.Generally decreases locomotor activity in a dose-dependent manner.[4][5] At a dose of 3 mg/kg, it significantly reduces movement in mice.[6]Induces a decrease in locomotor activity.[7][8]
Anxiety-like Behavior Effects on anxiety-like behavior are not well-characterized in available literature.Psilocybin has been shown to increase thigmotaxis (wall-hugging behavior) in the open field test, which can be interpreted as anxiogenic.[6]Can reduce anxiety-like behavior in stressed mice.[9]
Primary Mechanism of Action Potent full agonist at the serotonin 5-HT2A receptor.[1]Agonist at 5-HT2A, 5-HT2C, and 5-HT1A receptors.[10][11]Agonist at 5-HT2A and 5-HT1A receptors, with significantly higher affinity for 5-HT1A.[12][13]

In-Depth Analysis of Behavioral Effects

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for hallucinogenic potential in humans, primarily mediated by the activation of serotonin 5-HT2A receptors.[14]

  • 4-Methoxytryptamine (4-MeO-TMT) is a potent inducer of the HTR, consistent with its function as a full agonist at the 5-HT2A receptor.[1]

  • Psilocin induces a characteristic inverted U-shaped dose-response curve for HTR, with an estimated median effective dose (ED50) of approximately 0.3 mg/kg.[2] The number of head twitches increases with the dose up to a certain point, after which higher doses may lead to a decrease in the response.[2]

  • 5-MeO-DMT also elicits a dose-dependent increase in HTR.[3][15] Studies have shown that escalating doses up to 40 mg/kg lead to a greater number of head-twitches.[3] A key difference is that the duration of the HTR induced by 5-MeO-DMT is notably shorter than that produced by psilocybin.[3][16]

Locomotor Activity

The open field test is a common assay used to assess general locomotor activity and anxiety-like behavior in mice.

  • Psilocin: Administration of psilocin generally leads to a dose-dependent decrease in locomotor activity in mice.[4][5] For instance, a 3 mg/kg dose of psilocybin (which is metabolized to psilocin) has been shown to significantly reduce movement.[6]

  • 5-MeO-DMT: This compound has been observed to decrease locomotor activity in rats and mice.[7][8][17]

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound.

Materials:

  • Test compound (e.g., this compound) and vehicle control (e.g., saline).

  • Male C57BL/6J mice.

  • Observation chambers (e.g., clear cylindrical arenas).

  • Video recording equipment or a magnetometer-based detection system.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: Mice are administered the test compound or vehicle via a specified route (e.g., intraperitoneal injection). A range of doses is typically used to establish a dose-response curve.

  • Observation: Immediately after injection, mice are placed individually into the observation chambers. Their behavior is recorded for a set period, often 30 minutes.[18]

  • Quantification: The number of head twitches is counted by trained observers from video recordings or detected automatically using specialized software or a magnetometer system.[18][19] A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data Analysis: The total number of head twitches is analyzed for each dose group. An ED50 value, the dose that produces 50% of the maximal response, can be calculated using non-linear regression.

Open Field Test

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Materials:

  • Test compound and vehicle control.

  • Male C57BL/6J mice.

  • Open field arena (a square or circular arena with walls, often equipped with infrared beams or a video tracking system).

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Mice are brought to the testing room and allowed to acclimate for 30-60 minutes.[20]

  • Drug Administration: Mice receive the test compound or vehicle.

  • Testing: A mouse is gently placed in the center of the open field arena, and its activity is recorded for a predetermined duration (typically 5-20 minutes).[21][22]

  • Cleaning: The arena is thoroughly cleaned with 70% ethanol between each mouse to remove olfactory cues.[23]

  • Data Analysis: The tracking software analyzes various parameters, including:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). More time in the periphery suggests higher anxiety.

    • Rearing frequency: An exploratory behavior.

Signaling Pathways and Mechanisms of Action

The primary molecular target for the psychedelic effects of these tryptamines is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[24]

G_protein_signaling cluster_cytoplasm Cytoplasm Tryptamine Tryptamine Agonist (4-MeO-TMT, Psilocin, 5-MeO-DMT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Ca_release->Downstream Modulates Activity

Caption: 5-HT2A Receptor Signaling Pathway.

Upon binding of an agonist like 4-MeO-TMT, psilocin, or 5-MeO-DMT, the 5-HT2A receptor activates the Gq/11 protein.[24] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[25] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[25] These downstream events ultimately lead to the modulation of neuronal activity and gene expression, contributing to the observed behavioral effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis acclimation Animal Acclimation (30-60 min) injection Drug Administration (e.g., IP injection) acclimation->injection drug_prep Compound Preparation (Vehicle, 4-MeO-TMT, Psilocin, 5-MeO-DMT) drug_prep->injection htr Head-Twitch Response Assay (30 min recording) injection->htr oft Open Field Test (5-20 min recording) injection->oft htr_quant HTR Quantification (Manual or Automated Counting) htr->htr_quant loco_quant Locomotor Analysis (Distance, Zone Time) oft->loco_quant stats Statistical Analysis (e.g., ANOVA, t-test) htr_quant->stats loco_quant->stats

Caption: General Experimental Workflow.

Conclusion

This compound, psilocin, and 5-MeO-DMT all exhibit hallmark behavioral effects in mice consistent with their classification as psychedelic tryptamines, primarily through their action at the 5-HT2A receptor. The head-twitch response serves as a key quantifiable measure of their psychedelic-like potential. While all three compounds induce HTR and affect locomotor activity, there are nuances in their potency, the duration of their effects, and their broader receptor binding profiles that likely contribute to differences in their overall behavioral and physiological impact. Further head-to-head comparative studies with detailed dose-response analyses are warranted to fully elucidate the unique behavioral signature of this compound.

References

Comparative Analysis of Receptor Binding Affinity for 4-Methoxytryptamine Hydrochloride and Structurally Related Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the receptor binding affinity of 4-Methoxytryptamine hydrochloride (4-MeO-T-HCl) reveals a distinct profile characterized by potent serotonin 5-HT2A receptor agonism. This guide provides a comparative overview of its binding characteristics alongside structurally similar tryptamines, including N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound to a receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available receptor binding affinity data (Ki in nM) for 4-Methoxytryptamine and selected comparator compounds at key serotonin (5-HT) receptors. It is important to note that direct quantitative Ki values for 4-Methoxytryptamine are not widely available in the public domain; however, its functional activity as a potent agonist at the 5-HT2A receptor is well-documented.[1]

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
4-Methoxytryptamine Agonist (Ki not specified)Potent Full Agonist (EC50 = 9.02 nM)[1]Data Not Available4,114 (IC50)[1]
DMT 347347Data Not AvailableData Not Available
Psilocin (4-HO-DMT) High Affinity (Ki not specified)69Data Not AvailableData Not Available
5-MeO-DMT High Affinity (Ki not specified)530Data Not AvailableData Not Available

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are also indicative of a compound's potency and are included where Ki values are unavailable.

Experimental Protocols

The determination of receptor binding affinities is predominantly achieved through radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2]

General Radioligand Binding Assay Protocol for 5-HT Receptors

This protocol outlines the typical steps involved in a competitive radioligand binding assay to determine the Ki of a test compound for a specific serotonin receptor subtype.

1. Membrane Preparation:

  • Tissues or cells expressing the target human 5-HT receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

  • The homogenate is centrifuged to pellet the cell membranes.[3]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[3]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[3]

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (e.g., 4-Methoxytryptamine HCl).[4][5]

  • To determine non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of control wells.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.[2]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

4. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.[3]

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[3]

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Processes and Pathways

To further elucidate the experimental methodology and the biological context of 4-Methoxytryptamine's action, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis prep_membranes Membrane Preparation (from cells/tissues expressing 5-HT receptor) incubation Incubation (Membranes + Radioligand + Test Compound) prep_membranes->incubation prep_radioligand Radioligand Solution (e.g., [3H]ketanserin) prep_radioligand->incubation prep_compound Test Compound Dilutions (4-MeO-T-HCl) prep_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis

Radioligand Binding Assay Workflow

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Catalyzes dag Diacylglycerol (DAG) pip2->dag Cleavage ip3 Inositol Trisphosphate (IP3) pip2->ip3 Cleavage pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Stimulates cellular_response Cellular Responses (e.g., neuronal excitation) pkc->cellular_response ca_release->cellular_response agonist 4-Methoxytryptamine agonist->receptor Binds to

Simplified 5-HT2A Receptor Gq Signaling Pathway

References

A Comparative Analysis of the In Vivo Effects of 4-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of various 4-substituted tryptamines, a class of compounds known for their psychedelic properties and therapeutic potential. By presenting supporting experimental data in a clear and structured format, this document aims to facilitate further research and drug development in this area.

Introduction to 4-Substituted Tryptamines

4-substituted tryptamines, such as psilocin (4-hydroxy-N,N-dimethyltryptamine), are analogs of the neurotransmitter serotonin. Their psychedelic effects are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2] Psilocybin, a naturally occurring prodrug, is rapidly dephosphorylated to psilocin in the body.[3][4] The structure-activity relationships (SAR) of this class of compounds have been a subject of increasing interest, particularly concerning the influence of substitutions at the 4-position of the indole ring and on the terminal amine.[3][2] This guide focuses on comparing the in vivo effects of key 4-substituted tryptamines, drawing upon data from head-twitch response (HTR) studies in mice, a widely accepted behavioral proxy for hallucinogenic potential in humans.[5][6]

Comparative In Vivo Activity: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a 5-HT2A receptor-mediated behavior that is a reliable indicator of psychedelic-like activity.[7][5][6] The potency of a compound in inducing HTR is typically measured by its ED50 value, which is the dose required to elicit 50% of the maximal response.

Table 1: In Vivo Potency of 4-Substituted Tryptamines in the Mouse Head-Twitch Response (HTR) Assay
CompoundSubstitution at R4N,N-Dialkyl SubstitutionED50 (μmol/kg)
Psilocin (4-HO-DMT)HydroxyDimethyl0.82
4-HO-METHydroxyMethyl, Ethyl0.94
4-HO-DETHydroxyDiethyl1.1
4-HO-DIPTHydroxyDiisopropyl3.1
4-AcO-DMTAcetoxyDimethyl0.77
4-AcO-METAcetoxyMethyl, Ethyl1.1
4-AcO-DETAcetoxyDiethyl1.3
4-AcO-DIPTAcetoxyDiisopropyl2.5

Data sourced from Glatfelter et al., 2020.[3][2]

A key observation from these data is that acetylation of the 4-hydroxy group has little effect on the in vivo potency in the HTR assay.[3][1][2] This suggests that 4-acetoxy tryptamines likely act as prodrugs, being rapidly deacetylated to their corresponding 4-hydroxy analogs in vivo.[3][1][2]

Structure-Activity Relationships and In Vitro Effects

While this guide focuses on in vivo effects, it is crucial to consider the in vitro pharmacology that underlies these actions. All the listed compounds act as full or partial agonists at 5-HT2 subtypes.[3][2] Interestingly, O-acetylation reduces the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold, yet this does not translate to a decrease in in vivo potency, further supporting the prodrug hypothesis.[3][1][2]

Some tryptamines with bulkier N-alkyl groups, such as the diisopropyl derivatives, show lower potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors in vitro.[3][1] The in vivo consequences of these differential activities at other 5-HT receptor subtypes are an active area of research.

Experimental Protocols

Head-Twitch Response (HTR) Studies in Mice

The following is a generalized protocol based on methodologies described in the cited literature.[3][1][2]

Animals: Male C57BL/6J mice are commonly used for HTR studies.[3][1]

Drug Administration: Test compounds are typically dissolved in a vehicle (e.g., saline) and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

Behavioral Observation: Immediately after drug administration, mice are placed individually into observation chambers. The number of head twitches is then recorded for a specified period, often 30-60 minutes. A head twitch is characterized as a rapid, convulsive rotational movement of the head.

Data Analysis: Dose-response curves are generated by plotting the number of head twitches against the administered dose of the compound. The ED50 value is then calculated from these curves using appropriate statistical software.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the primary signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tryptamine 4-Substituted Tryptamine 5HT2A_R 5-HT2A Receptor Tryptamine->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Leads to Downstream Downstream Signaling Ca_Release->Downstream

Caption: 5-HT2A Receptor Signaling Pathway

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (C57BL/6J Mice) Start->Animal_Acclimation Drug_Preparation Drug Preparation (Dissolution in Vehicle) Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (s.c. or i.p.) Drug_Preparation->Drug_Administration Behavioral_Observation Behavioral Observation (Record Head Twitches) Drug_Administration->Behavioral_Observation Data_Collection Data Collection (Quantify HTR) Behavioral_Observation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, ED50) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: HTR Experimental Workflow

Conclusion

The in vivo effects of 4-substituted tryptamines, as measured by the head-twitch response in mice, are a critical component in understanding their potential as therapeutic agents and their structure-activity relationships. The data presented in this guide highlight the comparable in vivo potencies of 4-hydroxy and 4-acetoxy tryptamines, strongly suggesting a prodrug relationship. Further research into the nuanced effects of N,N-dialkyl substitutions on receptor selectivity and in vivo activity will be invaluable for the rational design of novel compounds with improved therapeutic profiles.

References

A Comparative Guide to 4-Methoxytryptamine Hydrochloride: Unveiling its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methoxytryptamine hydrochloride's pharmacological activity with other relevant tryptamine derivatives. The information is compiled from peer-reviewed scientific literature, offering a valuable resource for researchers investigating serotonergic compounds.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of this compound and a selection of other 4-substituted tryptamines at the human 5-HT₂A receptor, a key target for psychedelic compounds. Additionally, data on monoamine transporter interaction is provided where available.

Compound5-HT₂A Receptor Affinity (Kᵢ, nM)5-HT₂A Receptor Functional Potency (EC₅₀, nM)5-HT₂A Receptor Efficacy (Eₘₐₓ, % of 5-HT)Monoamine Transporter Activity (IC₅₀ or Kᵢ, nM)
4-Methoxytryptamine Not explicitly found9.02[1]108%[1]SERT IC₅₀ = 4114; NET & DAT EC₅₀ > 10,000[1]
4-Hydroxy-N,N-dimethyltryptamine (Psilocin)79[2]69[2]~100%SERT Kᵢ = 4600; DAT Kᵢ > 10,000; NET Kᵢ > 10,000
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)93109[2]79.2%[3][4]Not explicitly found
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET)Not explicitly found~1-10[4]~90-100%[3][4]Not explicitly found
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)Not explicitly found~1-10[4]~90-100%[3][4]Not explicitly found
4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)Not explicitly found~1-10[4]~90-100%[3][4]Not explicitly found

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that binds to or inhibits 50% of the target, respectively. EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug. SERT, NET, and DAT refer to the serotonin, norepinephrine, and dopamine transporters, respectively.

Key Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of this compound and related compounds.

5-HT₂A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT₂A receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human 5-HT₂A receptor.

Materials:

  • Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand, e.g., [³H]ketanserin.

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM spiperone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the 5-HT₂A receptor.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

5-HT₂A Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the 5-HT₂A receptor and trigger a downstream signaling event.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT₂A receptor agonist.

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (this compound).

  • Reference agonist (e.g., serotonin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader.

Procedure:

  • Plate the HEK-293 cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Add varying concentrations of the test compound or the reference agonist to the wells.

  • Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium concentration.

  • Generate concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for the test compound. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by the reference agonist, serotonin.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of the 5-HT₂A receptor and a typical experimental workflow for characterizing a novel tryptamine.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to 4_MeO_T 4-Methoxytryptamine (Agonist) 4_MeO_T->5HT2A_Receptor Binds to

Caption: Canonical 5-HT₂A receptor signaling pathway activated by an agonist like 4-Methoxytryptamine.

G Experimental Workflow for Tryptamine Characterization Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening: Receptor Binding Assays (e.g., 5-HT2A, 5-HT1A, etc.) Compound_Synthesis->Primary_Screening Functional_Assays Functional Assays: (e.g., Calcium Mobilization, cAMP measurement) Primary_Screening->Functional_Assays Hits Selectivity_Profiling Selectivity Profiling: (Binding to other receptors and transporters) Functional_Assays->Selectivity_Profiling In_Vivo_Studies In Vivo Studies: (e.g., Head-twitch response in rodents) Selectivity_Profiling->In_Vivo_Studies Promising Candidates Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies In_Vivo_Studies->Data_Analysis

Caption: A typical experimental workflow for the pharmacological characterization of novel tryptamine derivatives.

References

A Comparative Analysis of Head-Twitch Response Induced by 4-Methoxytryptamine and Other Psychedelics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a crucial behavioral assay used as a preclinical proxy for predicting the hallucinogenic potential of psychedelic compounds in humans.[1][2] This rapid, side-to-side head movement is primarily mediated by the activation of serotonin 2A (5-HT2A) receptors, providing a quantifiable measure to compare the in vivo potency and efficacy of various serotonergic psychedelics.[1] This guide provides a comparative analysis of the HTR induced by several key psychedelic compounds, with a focus on contrasting their effects with the available data for tryptamines related to 4-Methoxytryptamine (4-MeO-DMT).

While extensive quantitative data exists for well-characterized psychedelics such as 2,5-dimethoxy-4-iodoamphetamine (DOI), psilocybin, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a thorough search of the scientific literature yielded no specific quantitative data for the head-twitch response induced by 4-Methoxytryptamine (4-MeO-DMT). However, data for the structurally related compound 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is available and suggests a lower efficacy in inducing HTR compared to other tryptamines.[3]

Quantitative Comparison of Head-Twitch Response

The following table summarizes the quantitative data on the head-twitch response induced by various psychedelics. It is important to note the characteristic inverted U-shaped dose-response curve observed for many of these compounds, where the response decreases at higher doses.

CompoundAnimal ModelRoute of AdministrationEffective Dose (ED50)Maximal Response (Emax)Duration of ActionCitation(s)
DOI C57BL/6J MiceIntraperitoneal (IP) / Subcutaneous (SC)~0.25-1.0 mg/kgHighLong-lasting[1][4]
Psilocybin C57BL/6J MiceIntraperitoneal (IP)~0.3-1.0 mg/kgHighModerate[5][6][7]
5-MeO-DMT C57BL/6J MiceIntraperitoneal (IP)Dose-dependent increase up to 40 mg/kgModerateBrief[8]
4-MeO-MiPT MiceNot specifiedSimilar potency to 4-HO-MiPTMarkedly lower (34 twitches/30 min vs ~80)Not specified[3]
4-MeO-DMT Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: The absence of data for 4-MeO-DMT highlights a gap in the current scientific literature. The data for 4-MeO-MiPT suggests that while it is potent, its ability to induce a maximal HTR is significantly lower than other tryptamines like 4-HO-MiPT.

Experimental Protocols

The methodologies employed in head-twitch response studies are critical for the interpretation and comparison of data across different compounds. Below are generalized experimental protocols based on the cited literature.

Animal Models

The most commonly used animal model for HTR assays is the male C57BL/6J mouse.[4][9] This strain is widely used due to its consistent and robust HTR.

Drug Administration

Test compounds are typically dissolved in a vehicle such as saline and administered via intraperitoneal (IP) or subcutaneous (SC) injection. The volume of injection is usually standardized across animals.

Head-Twitch Response Detection and Quantification

Several methods are utilized to detect and quantify the head-twitch response:

  • Manual Observation: Trained observers visually score the number of head twitches over a specified period. This can be done in real-time or from video recordings.[1]

  • Magnetometer-Based Systems: A small magnet is surgically implanted on the skull of the animal. As the animal moves its head, changes in the magnetic field are detected by a surrounding coil, allowing for automated and precise quantification of HTR events.[4][9]

  • Video Analysis Software: High-speed cameras record the animal's behavior, and specialized software is used to automatically detect and count head twitches based on specific movement parameters.[10]

The observation period typically begins immediately after drug administration and can last from 30 minutes to several hours, depending on the known duration of action of the compound being tested.[11][12]

Signaling Pathways and Experimental Workflow

The head-twitch response is a complex behavior initiated by the activation of 5-HT2A receptors, which are Gq/11-coupled G protein-coupled receptors (GPCRs).[13] The downstream signaling cascade is crucial for the manifestation of the HTR.

G_protein_signaling cluster_receptor 5-HT2A Receptor Activation cluster_g_protein G-Protein Cascade cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects Psychedelic Psychedelic Ligand (e.g., 4-MeO-DMT) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR

Caption: 5-HT2A Receptor Signaling Pathway for HTR.

The experimental workflow for a typical head-twitch response study follows a standardized procedure to ensure reliable and reproducible results.

HTR_Workflow cluster_setup Experimental Setup cluster_observation Data Collection cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Preparation Drug_Admin Psychedelic or Vehicle Administration Animal_Prep->Drug_Admin Observation Observation Period in Test Arena Drug_Admin->Observation HTR_Detection HTR Detection (Manual, Magnetometer, or Video) Observation->HTR_Detection Quantification Quantification of Head Twitches HTR_Detection->Quantification Stats Statistical Analysis (Dose-Response Curves) Quantification->Stats

Caption: General Experimental Workflow for HTR Studies.

References

A Comparative Guide to Confirming the Purity of 4-Methoxytryptamine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for accurate and reproducible experimental results. This guide provides a comparative analysis of key analytical techniques for confirming the purity of 4-Methoxytryptamine hydrochloride, a tryptamine derivative of significant interest in neurochemical research. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate methodology.

Data Presentation: Comparison of Analytical Techniques

The purity of three distinct lots of this compound (Samples A, B, and C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below, highlighting the strengths and applications of each technique.

Parameter Sample A Sample B Sample C Technique Comparison
Purity by HPLC (%) 99.898.5 (Impurity: 4-Hydroxytryptamine)99.7Strengths: High precision and sensitivity for quantifiable impurities. Orthogonal to purification methods.[1]
Purity by GC-MS (%) 99.798.6 (Impurity: 4-Hydroxytryptamine)99.6Strengths: Excellent for identifying volatile impurities and confirming molecular weight.[2]
Purity by qNMR (%) 99.998.4 (Impurity: 4-Hydroxytryptamine)98.9 (Impurity: Residual Acetone)Strengths: Non-destructive, provides structural information, and quantifies non-chromophoric impurities like solvents.[3]
Molecular Ion (m/z) by GC-MS 190.1190.1190.1Confirms the molecular weight of the primary compound.
Key Impurity Identified None Detected4-HydroxytryptamineResidual AcetoneDifferent techniques excel at identifying different types of impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and the detection of synthesis-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm).[4]

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program: Start at 10% B, increase to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 280 nm.[4]

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the initial mobile phase composition. If solubility is an issue, a small amount of methanol can be added.[5]

  • Purity Calculation: Purity is determined by calculating the peak area of 4-Methoxytryptamine relative to the total area of all observed peaks in the chromatogram.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification of the compound and any volatile impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[5][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 310°C at a rate of 15°C/min.

    • Final hold: 310°C for 5 minutes.[5]

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL with a split ratio of 10:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.[5]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. For the hydrochloride salt, derivatization may be required to improve volatility, though direct analysis is often possible.

Quantitative NMR (qNMR) Spectroscopy

qNMR offers a highly accurate, non-destructive method for purity assessment without the need for a specific reference standard of the impurities.[6][7]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

    • Add ~0.75 mL of the deuterated solvent, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Use a standard quantitative 1H NMR pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation.

  • Data Processing:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for purity analysis and a representative signaling pathway where tryptamine derivatives are often studied.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Calculation Sample 4-MeO-Tryptamine HCl Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject/Analyze GCMS GC-MS Analysis Dissolution->GCMS Inject/Analyze qNMR qNMR Analysis Dissolution->qNMR Inject/Analyze Chromatogram Chromatogram Analysis (Peak Integration) HPLC->Chromatogram Spectra Mass Spectra & NMR Spectra Interpretation GCMS->Spectra qNMR->Spectra Calculation Purity Calculation Chromatogram->Calculation Spectra->Calculation Report Final Purity Report Calculation->Report

Caption: General experimental workflow for purity confirmation of chemical samples.

G Tryptamine 4-MeO-Tryptamine Receptor Serotonin Receptor (e.g., 5-HT2A) Tryptamine->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Caption: A representative signaling pathway involving a serotonin receptor agonist.

References

A Comparative Analysis of 4-Methoxytryptamine Hydrochloride and Established Serotonergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of 4-Methoxytryptamine hydrochloride (4-MeO-TMT HCl) with well-characterized serotonergic agents: Serotonin (5-HT), Psilocin (the active metabolite of psilocybin), and Lysergic acid diethylamide (LSD). The following sections present quantitative data on receptor binding affinities and functional activities, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the receptor binding affinities (Ki, nM) and functional potencies (EC50, nM) of the compared compounds at various serotonin (5-HT) receptors. Lower values indicate higher affinity and potency, respectively. Data for this compound is limited in the publicly available literature; however, it is established as a potent full agonist at the 5-HT2A receptor.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor4-MeO-TMT HClSerotoninPsilocinLSD
5-HT1A Data not available~13152-146<10
5-HT1B Data not available~10100-600<10
5-HT1D Data not available~5Data not availableData not available
5-HT2A Potent Agonist~1230120-173<10
5-HT2B Data not available~132<10~30
5-HT2C Data not available~1379-311<10
5-HT6 Data not available~100Data not availableData not available
5-HT7 Data not available~8<10<10

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from multiple sources.

Table 2: Comparative Functional Potencies (EC50, nM)

Receptor4-MeO-TMT HClSerotoninPsilocinLSD
5-HT1A Data not availableData not availableData not availableData not available
5-HT2A Potent Full Agonist~1230[1]~10[2][3]7.2[4][5]
5-HT2C Data not availableData not availableData not available27[4]
5-HT3A Data not available2700[6]Data not availableData not available

Note: EC50 values are highly dependent on the specific functional assay employed.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Binding Reaction:

    • In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., 4-MeO-TMT HCl).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

This protocol describes a method to measure the functional potency (EC50) of a compound by quantifying changes in intracellular calcium concentration following receptor activation.

  • Cell Culture and Plating:

    • Cells stably expressing the target Gq-coupled serotonin receptor (e.g., HEK293 cells with the 5-HT2A receptor) are cultured under standard conditions.

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • The incubation allows the dye to enter the cells, where it is cleaved to its active, calcium-sensitive form.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader.

    • Varying concentrations of the test compound (e.g., 4-MeO-TMT HCl) are added to the wells.

    • The plate reader measures the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to receptor activation.

  • Data Analysis:

    • The peak fluorescence signal for each concentration of the test compound is determined.

    • The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow

Gq_signaling_pathway Agonist Serotonergic Agonist (e.g., 4-MeO-TMT) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

logical_relationship cluster_compounds Compounds cluster_receptors Primary Serotonin Receptors Four_MeO_TMT 4-MeO-TMT HCl HT2A 5-HT2A Four_MeO_TMT->HT2A Potent Agonist Serotonin Serotonin HT1A 5-HT1A Serotonin->HT1A Serotonin->HT2A HT2C 5-HT2C Serotonin->HT2C Psilocin Psilocin Psilocin->HT1A Psilocin->HT2A Psilocin->HT2C LSD LSD LSD->HT1A LSD->HT2A LSD->HT2C

Receptor Activation Profile Comparison

References

In Vivo Target Engagement Validation for 4-Methoxytryptamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo target engagement of 4-Methoxytryptamine hydrochloride, a tryptamine derivative with known affinity for serotonin receptors. By examining available experimental data and methodologies, this document aims to offer a clear perspective on its performance relative to other well-characterized tryptamines, aiding in the design and interpretation of preclinical research.

Introduction to this compound

4-Methoxytryptamine, also known as 4-MeO-DMT, is a structural analog of the neurotransmitter serotonin. Its pharmacological profile is primarily characterized by its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes, where it acts as an agonist.[1] The methoxy group at the 4-position of the indole ring influences its binding affinity and functional activity, distinguishing it from other tryptamines like psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1] In vitro studies have shown that 4-Methoxytryptamine is a potent full agonist at the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC50) of 9.02 nM.[1]

In Vivo Target Engagement: Methodologies and Comparative Data

Direct measurement of target engagement in a living organism is crucial for validating the mechanism of action of a compound and predicting its potential therapeutic or psychoactive effects. For compounds like 4-Methoxytryptamine, several in vivo techniques are employed to assess their interaction with serotonin receptors.

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice and rats is a well-established behavioral proxy for the in vivo activation of 5-HT2A receptors by psychedelic compounds.[1][2][3] This rapid, side-to-side head movement is reliably induced by serotonergic hallucinogens and its frequency is correlated with the hallucinogenic potency in humans.

Table 1: Comparative In Vitro 5-HT2A Receptor Agonist Potency of Tryptamine Analogs

CompoundEC50 (nM) at 5-HT2A Receptor
4-Methoxytryptamine 9.02 [1]
Psilocin (4-HO-DMT)~1-10
4-AcO-DMT~10-40 fold weaker than 4-HO-DMT
5-MeO-DMTData varies
Drug Discrimination Studies

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. In this assay, animals are trained to recognize the internal state induced by a specific drug and differentiate it from a vehicle injection. The ability of a novel compound to substitute for the training drug indicates a similar mechanism of action.

A study directly comparing 4-methoxy-N,N-dimethyltryptamine (4-OMe DMT) and 5-methoxy-N,N-dimethyltryptamine (5-OMe DMT) in rats trained to discriminate 1.5 mg/kg of 5-OMe DMT from saline found that the 5-OMe DMT cue generalized to 4-OMe DMT. The order of potency was determined to be 5-OMe > 5-SMe > 4-OMe > 4-SMe DMT, indicating that 4-Methoxytryptamine produces subjective effects similar to 5-MeO-DMT, albeit with lower potency in this specific assay.

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound by quantifying the frequency of head-twitch responses in mice.

Materials:

  • Male C57BL/6J mice

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers

  • Video recording equipment or automated HTR detection system

Procedure:

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Immediately place each mouse individually into an observation chamber.

  • Record the behavior of the mice for a predetermined period (e.g., 30-60 minutes).

  • Two trained observers, blind to the treatment conditions, score the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.

  • Alternatively, use an automated system with a head-mounted magnet and a magnetometer coil to detect and quantify HTRs.

  • Analyze the data to determine the dose-response relationship and calculate the ED50 value.

Drug Discrimination Assay

Objective: To evaluate whether a test compound produces subjective effects similar to a known psychoactive drug.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Operant conditioning chambers equipped with two levers and a food dispenser

  • Training drug (e.g., 5-MeO-DMT)

  • Test compound (e.g., this compound)

  • Vehicle (e.g., saline)

  • Food pellets (reinforcer)

Procedure:

  • Training Phase:

    • Food-deprive rats to 85-90% of their free-feeding body weight.

    • Train rats to press a lever for food reinforcement.

    • Train rats to discriminate between the training drug and vehicle. On days when the training drug is administered, responses on one lever (the "drug lever") are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.

    • Continue training until rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Administer various doses of the test compound.

    • Place the rat in the operant chamber and record which lever is predominantly pressed.

    • Full substitution is considered to have occurred if the rat predominantly presses the drug-associated lever.

    • Analyze the data to generate a dose-response curve for substitution.

Signaling Pathways and Experimental Workflows

Signaling_Pathway Simplified 5-HT2A Receptor Signaling Pathway 4-Methoxytryptamine 4-Methoxytryptamine 5-HT2A_Receptor 5-HT2A Receptor 4-Methoxytryptamine->5-HT2A_Receptor Binds to and Activates Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects HTR_Workflow Experimental Workflow for Head-Twitch Response (HTR) Assay cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Compound_Prep Compound Preparation Acclimatization->Compound_Prep Administration Compound/Vehicle Administration Compound_Prep->Administration Observation Behavioral Observation (Video Recording) Administration->Observation Scoring HTR Scoring (Manual or Automated) Observation->Scoring Analysis Data Analysis (Dose-Response) Scoring->Analysis Results ED50 Determination Analysis->Results

References

Comparative Analysis of 4-Methoxytryptamine Hydrochloride and Other Tryptamines: A Statistical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for 4-Methoxytryptamine hydrochloride against three other well-characterized tryptamines: N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information is presented to facilitate objective analysis and to support further research and development in this chemical class. All data is presented with detailed experimental protocols to ensure reproducibility and accurate comparison.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and the selected alternative tryptamines at key serotonin receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CSERT
4-Methoxytryptamine HCl Data Not AvailableData Not AvailableData Not Available4,114[1]
DMT 6.5 - 183[2][3]75 - 1200[2]360 - 2630[2]4,000[3]
Psilocin (4-HO-DMT) 100 - 600[4]100 - 600[4]100 - 600[4]Data Not Available
5-MeO-DMT <10 - 170[3][5]>1000[5]Data Not AvailableData Not Available

Note: A lower Ki value indicates a higher binding affinity.

Table 2: 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %)

CompoundEC50 (nM)Emax (%)
4-Methoxytryptamine HCl 9.02[1]108[1]
DMT 38.3[3]Data Not Available
Psilocin (4-HO-DMT) 10[6]Data Not Available
5-MeO-DMT 1.80 - 3.87[3]Data Not Available

Note: EC50 represents the concentration of a compound that produces 50% of its maximal effect. Emax represents the maximum response achievable by the compound.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C, through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype.

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).

  • Test compound (e.g., 4-Methoxytryptamine HCl) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP-1) Accumulation Functional Assay

This assay measures the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2A receptor, by quantifying the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of the signaling cascade.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Test compound (e.g., 4-Methoxytryptamine HCl) at various concentrations.

  • Reference agonist (e.g., Serotonin).

  • Stimulation buffer containing LiCl (to inhibit IP-1 degradation).

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Plate the 5-HT2A expressing cells in a multi-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Remove the culture medium and add the stimulation buffer containing LiCl to the cells.

  • Add the different concentrations of the test compound or reference agonist to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and add the IP1-d2 and anti-IP1-cryptate reagents from the HTRF kit.

  • Incubate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • The HTRF ratio is inversely proportional to the amount of IP-1 produced.

  • Plot the HTRF ratio against the logarithm of the compound concentration to generate a dose-response curve.

  • From the curve, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values for the test compound.

Mouse Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral assay used as a proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects of a compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound (e.g., 4-Methoxytryptamine HCl) at various doses.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., DOI).

  • Observation chambers.

  • A method for recording and quantifying head twitches (e.g., a trained observer or an automated system).

Procedure:

  • Acclimatize the mice to the testing room and observation chambers for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle control to the mice via a specified route (e.g., intraperitoneal injection).

  • Immediately place the mice individually into the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

  • Analyze the data by comparing the number of head twitches in the test compound groups to the vehicle control group.

  • A significant increase in the number of head twitches compared to the vehicle group indicates 5-HT2A receptor agonist activity.

Visualizations

5-HT2A_Signaling_Pathway Tryptamine Tryptamine Agonist (e.g., 4-MeO-T) HTR2A 5-HT2A Receptor Tryptamine->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Receptor Binding Assays (Determine Ki) Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Function Functional Assays (e.g., IP-1 Accumulation) (Determine EC50, Emax) Function->Data_Analysis HTR Head-Twitch Response (Assess 5-HT2A agonism) Other Other Behavioral Assays HTR->Other Start Test Compound (e.g., 4-MeO-T) Start->Binding Start->Function Data_Analysis->HTR

Caption: Tryptamine Characterization Workflow

Tryptamine_Comparison cluster_4MeOT 4-MeO-T cluster_DMT DMT cluster_Psilocin Psilocin cluster_5MeODMT 5-MeO-DMT MeOT_5HT2A Potent 5-HT2A Agonist MeOT_SERT Weak SERT Inhibitor DMT_5HT2A 5-HT2A Agonist DMT_5HT1A 5-HT1A Agonist DMT_SERT Weak SERT Inhibitor Psilocin_5HT2A Potent 5-HT2A Agonist Psilocin_5HT1A 5-HT1A Agonist Psilocin_5HT2C 5-HT2C Agonist fMeODMT_5HT1A Potent 5-HT1A Agonist fMeODMT_5HT2A Weak 5-HT2A Agonist

Caption: Tryptamine Receptor Profile Comparison

References

Safety Operating Guide

Essential Safety and Operational Protocols for 4-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment

4-Methoxytryptamine hydrochloride is anticipated to share hazard characteristics with similar tryptamine derivatives, which are often categorized as harmful if swallowed and may cause skin and eye irritation.[1][2] The toxicological properties of many such compounds have not been fully investigated, warranting a cautious approach.[3] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a splash hazard.OSHA 29 CFR 1910.133, EN166
Skin/Body Protective gloves (e.g., nitrile), a laboratory coat, or a disposable coverall of low permeability for larger quantities.ASTM D6978 for chemotherapy gloves
Respiratory A dust respirator or a NIOSH/MSHA approved respirator should be used when handling the powder, especially if dust generation is likely. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]NIOSH/MSHA, EN 149

Safe Handling and Engineering Controls

Proper engineering controls are the primary line of defense to minimize exposure. Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated handling area, typically a fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: Conduct all weighing and transfer operations of the solid material within the fume hood to contain any dust. Use tools and techniques that minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5][6] Decontaminate all surfaces and equipment used.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][7]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[3][6]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Waste Disposal Plan

Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[3][5]

  • Major Spills: In the case of a larger spill, evacuate the area and alert emergency responders.[5] Control personal contact by wearing appropriate PPE.[5]

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[8] All waste disposal must be in accordance with local, regional, and national regulations.[4][9] Do not allow the chemical to enter drains or watercourses.[10][11]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management A Don PPE B Prepare Fume Hood A->B C Weigh Solid B->C D Prepare Solution C->D E Decontaminate Surfaces & Equipment D->E H Collect Chemical Waste D->H F Doff PPE E->F E->H G Wash Hands F->G I Dispose as Hazardous Waste H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxytryptamine hydrochloride
Reactant of Route 2
4-Methoxytryptamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.